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  • Product: 2-ethoxy-N-isobutylbenzamide

Core Science & Biosynthesis

Foundational

mechanism of action of novel benzamide derivatives

Title: Kinetic Selectivity and Immunogenic Reprogramming: The Mechanism of Action of Novel 2-Aminobenzamide HDAC Inhibitors Executive Summary This technical guide analyzes the mechanism of action (MoA) of novel benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Kinetic Selectivity and Immunogenic Reprogramming: The Mechanism of Action of Novel 2-Aminobenzamide HDAC Inhibitors

Executive Summary This technical guide analyzes the mechanism of action (MoA) of novel benzamide derivatives, specifically focusing on Class I-selective Histone Deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and Chidamide (CS055). Unlike first-generation hydroxamic acids (e.g., Vorinostat), which act as pan-HDAC inhibitors with fast-on/fast-off kinetics, benzamide derivatives exhibit a distinct "slow-tight binding" kinetic profile and high isoform selectivity. This guide details the structural basis of this selectivity, the thermodynamic kinetics governing their potency, and their dual role in epigenetic restoration and tumor microenvironment (TME) immunomodulation.

Structural Basis & Pharmacophore

The superior therapeutic index of benzamide derivatives stems from their specific interaction with the HDAC active site. While hydroxamates chelate the zinc ion indiscriminately, benzamides utilize a unique binding mode that exploits the "internal cavity" or "foot pocket" found predominantly in Class I HDACs (HDAC1, 2, and 3).

  • Zinc Binding Group (ZBG): The 2-aminobenzamide moiety coordinates the catalytic Zn²⁺ ion. Unlike the bidentate chelation of hydroxamates, the benzamide forms a stable 7-membered chelate ring involving the amide carbonyl oxygen and the adjacent amino group.

  • The "Foot Pocket" Selectivity: The defining feature of novel benzamides is their ability to access an internal cavity adjacent to the catalytic zinc. This 14 Å deep pocket is structurally distinct in Class I HDACs. Benzamide derivatives are engineered with specific "Cap" groups that anchor at the rim, while the linker positions the ZBG to lock into this foot pocket, excluding Class II HDACs which lack this accessible cavity.

BenzamidePharmacophore Cap Cap Group (Surface Recognition) Linker Aromatic Linker (Tunnel Occupancy) Cap->Linker Connects ZBG 2-Aminobenzamide ZBG (Zinc Coordination) Linker->ZBG Positions HDAC_Site Class I HDAC Active Site (Zn2+) ZBG->HDAC_Site 7-Membered Chelate Ring FootPocket Internal 'Foot Pocket' (Selectivity Filter) ZBG->FootPocket Steric Occlusion

Figure 1: Pharmacophore model of benzamide derivatives showing the tripartite structure and the critical interaction with the Class I HDAC internal foot pocket.

Kinetic Mechanism: The "Slow-Tight" Paradigm

The clinical efficacy of benzamides often outlasts their pharmacokinetic half-life. This discordance is explained by their binding kinetics. Benzamides do not follow simple Michaelis-Menten competitive inhibition; they follow Mechanism B (Slow-Tight Binding) .

The Two-Step Binding Event:

  • Step 1 (Fast): The inhibitor (

    
    ) binds to the enzyme (
    
    
    
    ) to form a loose collision complex (
    
    
    ).
  • Step 2 (Slow): The enzyme undergoes a conformational change (induced fit), isomerizing into a tight, long-lived complex (

    
    ).
    


  • Residence Time (

    
    ):  The dissociation rate (
    
    
    
    ) is extremely slow. This long residence time (
    
    
    ) ensures that the target remains inhibited even after the free drug has been cleared from circulation, a phenomenon known as "pharmacodynamic memory."

Molecular & Cellular Signaling Consequences

The inhibition of HDAC1/2/3 by benzamides triggers a cascade of epigenetic and immunologic reprogramming.

A. Epigenetic Reprogramming (Canonical Pathway)
  • Hyperacetylation: Inhibition prevents the deacetylation of Histone H3 (Lys9/Lys27) and H4.

  • Chromatin Relaxation: Acetylation neutralizes the positive charge of lysine tails, weakening the interaction with negatively charged DNA. This relaxes the chromatin structure (euchromatin).

  • Gene Re-expression: Transcription factors access promoters of silenced tumor suppressor genes.

    • p21 (CDKN1A): Upregulation leads to G1 cell cycle arrest.[1]

    • Apoptosis: Downregulation of survival factors (Bcl-xL, Mcl-1, Survivin).

B. Immunogenic Modulation (Non-Canonical Pathway)

Novel benzamides like Entinostat are potent immunomodulators, often used to prime "cold" tumors for checkpoint blockade.

  • MHC Upregulation: Epigenetic relaxation increases expression of MHC Class I and II antigen-processing machinery (TAP1/2), making tumor cells visible to T-cells.

  • Treg Depletion: HDAC inhibition destabilizes FoxP3 protein (via acetylation-dependent degradation), reducing the suppressive function of Regulatory T-cells (Tregs).

  • MDSC Reprogramming: Converts Myeloid-Derived Suppressor Cells (MDSCs) into a less suppressive phenotype.

SignalingPathway cluster_Epigenetic Epigenetic Cascade cluster_Immune Immunomodulation Drug Benzamide Derivative (Entinostat/Chidamide) Target Class I HDACs (HDAC 1, 2, 3) Drug->Target Slow-Tight Binding Histones Histone Hyperacetylation (H3K9ac, H3K27ac) Target->Histones Inhibits Deacetylation FoxP3 FoxP3 Destabilization Target->FoxP3 Protein Acetylation Chromatin Chromatin Relaxation Histones->Chromatin p21 p21 (CDKN1A) Upregulation Chromatin->p21 MHC MHC I/II Upregulation Chromatin->MHC Arrest G1 Cell Cycle Arrest p21->Arrest Treg Treg Depletion FoxP3->Treg CTL Increased CD8+ T-Cell Infiltration Treg->CTL Relief of Suppression MHC->CTL

Figure 2: Dual mechanism of action showing parallel epigenetic restoration and immune microenvironment reprogramming.

Experimental Validation Protocols

To validate the mechanism of a novel benzamide, researchers must account for the slow-binding kinetics. Standard assays will yield false negatives if not optimized.

Protocol A: Kinetic Enzyme Assay (IC50 Shift Analysis)

Purpose: To confirm slow-binding kinetics by observing time-dependent inhibition. Reagents: Recombinant HDAC1/2/3, Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC), Novel Benzamide.

  • Preparation: Prepare serial dilutions of the benzamide derivative in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Pre-incubation (Critical Step):

    • Plate A (T=0): Add substrate immediately after adding inhibitor to enzyme.

    • Plate B (T=180): Incubate Inhibitor + Enzyme for 3 hours at room temperature before adding substrate.

  • Reaction: Add fluorogenic substrate to both plates.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Analysis: Calculate IC50 for both conditions. A significant drop in IC50 (e.g., >5-fold) in Plate B compared to Plate A confirms time-dependent, slow-tight binding.

Protocol B: Cellular Biomarker Validation (Western Blot)

Purpose: To verify Class I selectivity and downstream signaling.

  • Treatment: Treat cells (e.g., HCT116) with Benzamide (at IC90) for 24h.

  • Lysis: Harvest using RIPA buffer with protease/phosphatase inhibitors.

  • Markers to Probe:

    • Acetyl-Histone H3 (Lys9/14): Positive Control. Must show massive increase.

    • Acetyl-Tubulin: Negative Control. Benzamides are Class I selective and should NOT increase Tubulin acetylation (a marker of HDAC6/Class IIb inhibition).

    • p21: Must show upregulation.

    • Cleaved PARP: Apoptosis marker.

Comparative Data Summary

FeatureHydroxamic Acids (e.g., SAHA)Novel Benzamides (e.g., Entinostat)Clinical Implication
Binding Kinetics Fast-on / Fast-offSlow-on / Slow-off (Tight)Benzamides allow intermittent dosing due to long residence time.
Selectivity Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2,[2] 3)Benzamides have fewer off-target toxicities (e.g., less fatigue/cardiotoxicity).
Zinc Binding Bidentate Chelation7-Membered Ring ChelationHigher structural specificity for the active site.
Tubulin Acetylation High (Inhibits HDAC6)Low/None (No HDAC6 activity)Benzamides spare microtubule dynamics.

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors: Soragni, E., et al. (2015). "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Cell Chemical Biology. Link

  • Slow-Binding Kinetics: Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[3] Journal of Biological Chemistry. Link

  • Structural Basis (Foot Pocket): Bressi, J. C., et al. (2010). "Exploration of the Internal Cavity of Histone Deacetylase (HDAC) with Selective HDAC1/HDAC2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Immunomodulation by Entinostat: Shen, L., et al. (2012). "Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models." PLOS ONE. Link

  • Chidamide Mechanism: Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): A New Histone Deacetylase Inhibitor of the Benzamide Class with Antitumor Activity and the Ability to Modulate Immune Cell Subsets." Cancer Chemotherapy and Pharmacology. Link

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 2-ethoxy-N-isobutylbenzamide (Ethenzamide)

Foreword: A Proactive Approach to Preformulation In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is not merely a preliminary step; it...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Preformulation

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is not merely a preliminary step; it is the very foundation upon which a successful formulation is built. For a molecule like 2-ethoxy-N-isobutylbenzamide, commonly known as Ethenzamide, its classification as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by low solubility and high permeability—immediately signals that solubility and stability will be critical quality attributes (CQAs) to master.[1] This guide is structured to provide drug development professionals with a robust framework for characterizing Ethenzamide. We will move beyond rote procedures to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also insightful, predictive, and defensible under regulatory scrutiny.

Physicochemical Profile of Ethenzamide

Ethenzamide is an analgesic and anti-inflammatory agent.[2][3] Its solid-state and molecular properties are pivotal in dictating its behavior in solution and under stress. A summary of its key physicochemical characteristics is essential for contextualizing the subsequent solubility and stability studies.

PropertyValueSource(s)
Chemical Name 2-ethoxy-N-isobutylbenzamide[2]
Common Name Ethenzamide[2]
Molecular Formula C₁₃H₁₉NO₂[4]
Molecular Weight 165.19 g/mol [2]
Appearance White or almost-white crystalline powder[2]
Melting Point 132-134 °C (approx. 270-273 °F)[2]
BCS Classification Class II[1]
LogP (Octanol/Water) 2.072 (Calculated)[4]

Note: The N-isobutyl derivative is the subject of this guide, though some public data refers to the related compound 2-ethoxybenzamide. Properties are aligned with the N-isobutyl structure where specified.

Aqueous and Solvent Solubility Assessment

As a BCS Class II compound, Ethenzamide's poor aqueous solubility is the primary hurdle to achieving adequate bioavailability. A comprehensive solubility profile across a range of pH values and in various organic solvents is therefore a critical preformulation activity. This data informs solvent selection for analytical methods, aids in the development of enabling formulations (e.g., lipid-based or amorphous solid dispersions), and is essential for designing biopharmaceutical studies.

Rationale for Method Selection: The Shake-Flask Method

For determining equilibrium solubility, the gold-standard shake-flask method (a variant of which is described in OECD Guideline 105) is unparalleled in its reliability and regulatory acceptance. Its principle is straightforward: to create a saturated solution by agitating an excess of the solid drug in the solvent over a defined period until equilibrium is reached. This method ensures that the measured solubility is the true thermodynamic, equilibrium value, which is a critical parameter for formulation and modeling.

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of Ethenzamide (e.g., 10-20 mg, accurately weighed) to a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired solvent. Test media should include:

    • Purified Water

    • pH 1.2 HCl Buffer

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Methanol, Ethanol, Acetone, Acetonitrile

    • Propylene Glycol, PEG 400

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C ± 0.5°C (or 37°C for biorelevant media). Agitate for a minimum of 48-72 hours. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is necessary to confirm that equilibrium has been achieved (i.e., the concentration plateaus).

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid.

  • Filtration & Dilution: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter it through a 0.22 µm chemically compatible filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any undissolved particulates. The first few drops should be discarded to saturate the filter membrane. Accurately dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 3.2). Calculate the original concentration in the solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_quantify Quantification A Weigh Excess Ethenzamide B Add Solvent (e.g., Water, Buffer, Organic) A->B C Seal & Agitate (48-72h at 25°C/37°C) B->C D Allow Sedimentation (≥2 hours) C->D E Filter Supernatant (0.22 µm syringe filter) D->E F Dilute Filtrate with Mobile Phase E->F G Analyze via Validated HPLC-UV F->G

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a stock solution of Ethenzamide (e.g., 1 mg/mL in acetonitrile or methanol) is prepared. This stock is then diluted into the stress medium. A control sample (diluted in the mobile phase or water) is stored at ambient temperature, protected from light.

1. Acid Hydrolysis:

  • Rationale: The amide linkage in Ethenzamide is susceptible to acid-catalyzed hydrolysis, which would cleave the molecule into 2-ethoxybenzoic acid and isobutylamine.

  • Protocol: Dilute the stock solution in 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection.

2. Base Hydrolysis:

  • Rationale: Amide bonds are also readily cleaved under basic conditions via nucleophilic acyl substitution. This is often a faster degradation pathway than acid hydrolysis. [5]* Protocol: Dilute the stock solution in 0.1 M NaOH. Heat in a water bath at 60°C. Withdraw aliquots at time points (likely shorter than acid hydrolysis, e.g., 1, 2, 4, 8 hours). Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Rationale: While Ethenzamide lacks highly sensitive groups, oxidative conditions can potentially attack the aromatic ring or the ethoxy group. Hydrogen peroxide is a standard oxidizing agent used for this purpose. [6]* Protocol: Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Monitor at time points such as 6, 12, 24, and 48 hours.

4. Thermal Degradation:

  • Rationale: This test evaluates the intrinsic stability of the solid-state drug substance at elevated temperatures, which is relevant for storage and some manufacturing processes like milling or drying. [7]* Protocol: Place a thin layer of solid Ethenzamide powder in a vial and store it in a calibrated oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze.

5. Photostability:

  • Rationale: To assess the drug's sensitivity to light, which determines packaging requirements. The study must be conducted according to ICH Q1B guidelines. [8][9]* Protocol: Expose a sample of solid Ethenzamide and a solution of Ethenzamide to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [10]A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

Summarizing and Interpreting Stability Data

All results should be tabulated to provide a clear overview of the drug's stability profile.

Stress ConditionReagent/ParametersObservation / % DegradationNo. of Degradants
Control No StressNo significant degradation0
Acid Hydrolysis 0.1 M HCl, 60°CTo be determinedTo be determined
Base Hydrolysis 0.1 M NaOH, 60°CTo be determinedTo be determined
Oxidation 3% H₂O₂, Room TempTo be determinedTo be determined
Thermal (Solid) 80°CTo be determinedTo be determined
Photostability ICH Q1B ConditionsTo be determinedTo be determined

Conclusion

The preformulation characterization of 2-ethoxy-N-isobutylbenzamide (Ethenzamide) is a critical exercise dictated by its BCS Class II properties. This guide provides the strategic and methodological framework necessary to thoroughly investigate its solubility and stability. The shake-flask method will yield the definitive equilibrium solubility data required for formulation design. Concurrently, a systematic forced degradation study, underpinned by a robust, validated stability-indicating HPLC method, will reveal the molecule's intrinsic stability, elucidate its degradation pathways, and ensure analytical specificity. The insights gained from these studies are indispensable for mitigating risks, accelerating development timelines, and ultimately ensuring the delivery of a safe, effective, and stable drug product to the patient.

References

  • Molecules. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

  • Journal of Pharmaceutical Research and Development. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. [Link]

  • TechnoRep. FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link]

  • ResearchGate. (2022). Solubility of ethenzamide and 2-chloro-4-nitrobenzoic acid in supercritical carbon dioxide from experiments and thermodynamic models. [Link]

  • SCIRP. (2018). New Ethenzamide-Trimesic Acid Cocrystal: Equilibrium Solubility. [Link]

  • Wikipedia. Analgesic. [Link]

  • IIP Series. (2022). CHEMICAL STABILITY OF DRUGS. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Amorphization of Ethenzamide and Ethenzamide Cocrystals—A Case Study of Single and Binary Systems Forming Low-Melting Eutectic Phases Loaded on/in Silica Gel. [Link]

  • International Council for Harmonisation (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubMed. (1976). Kinetics of Hydrolysis of Methenamine. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • PubChem. 2-methoxy-N-phenylbenzamide. [Link]

  • International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Journal of Applied Pharmaceutics. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]

  • MDPI. (2024). Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). [Link]

  • European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Academically. (2024). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link]

  • Physical Chemistry Chemical Physics. (2021). Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. [Link]

  • ResearchGate. (2022). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

  • PubMed. (1989). Thermal decomposition of ibuproxam. [Link]

  • ResearchGate. (2013). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2022). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. [Link]

  • OBOE. (2024). Thermal degradation: Significance and symbolism. [Link]

  • European Medicines Agency (EMA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • ResearchGate. (2015). The study of thermo physical properties of binary liquid mixtures of 2-(2-methoxy ethoxy) ethanol(methyl carbitol) with n-butyl amine, sec-butyl amine, tert-butyl amine, n-hexyl amine, n-octyl amine and cyclo hexyl amine at 308.15 K. [Link]

  • SlidePlayer. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Cheméo. Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. [Link]

Sources

Foundational

A Comprehensive Spectroscopic Analysis of 2-Ethoxy-N-isobutylbenzamide: A Technical Guide for Drug Development Professionals

Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-N-isobutylbenzamide, a compound of interest for its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-N-isobutylbenzamide, a compound of interest for its potential pharmacological applications, requires rigorous characterization to ensure its identity, purity, and stability. This technical guide provides an in-depth analysis of the spectroscopic techniques employed in the structural determination of 2-ethoxy-N-isobutylbenzamide, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the results, grounding our analysis in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-ethoxy-N-isobutylbenzamide, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-ethoxy-N-isobutylbenzamide in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal that does not interfere with the sample's proton signals.

  • Instrumentation: The spectrum is acquired on a 500 MHz NMR spectrometer. A higher field strength is chosen to achieve better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30) is used.

    • Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is set to ensure complete relaxation of the protons between scans.

    • Spectral Width: A spectral width of 16 ppm is used to encompass all expected proton resonances.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

The expected ¹H NMR spectrum of 2-ethoxy-N-isobutylbenzamide will exhibit distinct signals corresponding to the ethoxy, isobutyl, and aromatic protons. The integration of these signals will confirm the number of protons in each environment, and the coupling patterns will reveal their neighboring protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2Doublet of doublets1HAr-HAromatic proton ortho to the carbonyl group, deshielded by its anisotropy.
~7.4Triplet of doublets1HAr-HAromatic proton para to the ethoxy group.
~7.0Triplet1HAr-HAromatic proton meta to the carbonyl group.
~6.9Doublet1HAr-HAromatic proton ortho to the ethoxy group, shielded by its electron-donating effect.
~6.5Broad singlet1HN-HAmide proton, often broad due to quadrupolar relaxation and chemical exchange.
~4.1Quartet2H-OCH₂CH₃Methylene protons of the ethoxy group, coupled to the methyl protons.
~3.3Triplet2H-NHCH₂-Methylene protons adjacent to the nitrogen, coupled to the methine proton.
~1.9Multiplet1H-CH(CH₃)₂Methine proton of the isobutyl group, coupled to both the methylene and methyl protons.
~1.4Triplet3H-OCH₂CH₃Methyl protons of the ethoxy group, coupled to the methylene protons.
~0.9Doublet6H-CH(CH₃)₂Diastereotopic methyl protons of the isobutyl group, coupled to the methine proton.
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same 500 MHz NMR spectrometer, operating at 125 MHz for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 scans are acquired due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-second relaxation delay is used.

  • Data Processing: The data is processed similarly to the ¹H NMR data, with chemical shifts referenced to the CDCl₃ triplet at δ 77.16 ppm.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 2-ethoxy-N-isobutylbenzamide.

Chemical Shift (δ, ppm) Assignment Rationale
~168C=OCarbonyl carbon of the amide, highly deshielded.
~157Ar-C (quaternary)Aromatic carbon attached to the ethoxy group.
~132Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~122Ar-C (quaternary)Aromatic carbon attached to the carbonyl group.
~121Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon ortho to the ethoxy group.
~64-OCH₂CH₃Methylene carbon of the ethoxy group.
~48-NHCH₂-Methylene carbon adjacent to the nitrogen.
~28-CH(CH₃)₂Methine carbon of the isobutyl group.
~20-CH(CH₃)₂Methyl carbons of the isobutyl group.
~15-OCH₂CH₃Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and ease of use.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

The IR spectrum of 2-ethoxy-N-isobutylbenzamide will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H stretchAmide
~3050C-H stretchAromatic
~2960, ~2870C-H stretchAliphatic (isobutyl and ethoxy)
~1640C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1600, ~1480C=C stretchAromatic ring
~1240C-O stretchAryl-alkyl ether
~1100C-N stretchAmide

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules. For 2-ethoxy-N-isobutylbenzamide, ESI would be a robust choice.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the m/z values.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z ratio.

The ESI mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.15. High-resolution mass spectrometry would confirm the elemental composition as C₁₃H₂₀NO₂. The fragmentation pattern provides further structural information.

Predicted Fragmentation Pathway:

G M [C13H19NO2]+• m/z 221 F1 [C9H9O2]+ m/z 149 M->F1 Loss of isobutylamine F2 [C4H10N]+ m/z 72 M->F2 Loss of 2-ethoxybenzoyl radical F4 [C9H11O]+ m/z 135 M->F4 Loss of CONH2 F3 [C7H5O]+ m/z 105 F1->F3 Loss of C2H4O

Caption: Predicted EI mass fragmentation of 2-ethoxy-N-isobutylbenzamide.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2-ethoxy-N-isobutylbenzamide. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust, self-validating system for the analysis of this and other novel chemical entities in the drug development pipeline. The methodologies and interpretations presented in this guide serve as a foundational framework for researchers and scientists in the field.

References

  • SpectraBase. N-Isobutylbenzamide. [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

  • Royal Society of Chemistry. Supporting Information for Synthesis of Amides. [Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 2-Ethoxy-N-isobutylbenzamide

Authored by: [Your Name/Gemini], Senior Application Scientist Disclaimer: The following technical guide outlines a prospective pharmacokinetic profile and corresponding investigational methodologies for 2-ethoxy-N-isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: The following technical guide outlines a prospective pharmacokinetic profile and corresponding investigational methodologies for 2-ethoxy-N-isobutylbenzamide. As of the date of this publication, specific pharmacokinetic data for this compound is not publicly available. Therefore, this document serves as an expert-guided framework for researchers, scientists, and drug development professionals, constructed from established principles of pharmacokinetics and data from structurally related benzamide analogs.

Introduction

2-Ethoxy-N-isobutylbenzamide is a novel small molecule entity with a chemical structure suggestive of potential therapeutic applications. The benzamide functional group is a common scaffold in a variety of pharmacologically active compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is a cornerstone of the drug development process. This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 2-ethoxy-N-isobutylbenzamide and the requisite experimental workflows to elucidate it.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The chemical structure of 2-ethoxy-N-isobutylbenzamide allows for the prediction of several key physicochemical properties that will influence its pharmacokinetic behavior.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight ~221.29 g/mol Likely to adhere to Lipinski's Rule of Five, favoring oral bioavailability.
LogP Moderately lipophilicSuggests good membrane permeability, facilitating absorption and tissue distribution.
Aqueous Solubility Low to moderateMay require formulation strategies to enhance dissolution and absorption.
pKa Neutral to weakly basicThe amide group is generally neutral, influencing its behavior at physiological pH.

Absorption

The primary route of administration for a small molecule like 2-ethoxy-N-isobutylbenzamide would likely be oral. The absorption process would involve its transit across the gastrointestinal tract into systemic circulation.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. This assay is a standard method for predicting in vivo oral drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound (2-ethoxy-N-isobutylbenzamide) is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify the potential for active efflux.

  • Sample Analysis: Samples from both chambers at various time points are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add 2-ethoxy-N-isobutylbenzamide to donor chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver chambers at time points incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Workflow for assessing intestinal permeability.

Distribution

Following absorption, 2-ethoxy-N-isobutylbenzamide would distribute throughout the body via the systemic circulation. Its moderately lipophilic nature suggests it may distribute into various tissues.

Experimental Protocol: In Vivo Tissue Distribution Study in Rodents

Rationale: Animal models, typically rodents, are used to understand how a drug distributes into different organs and tissues.

Methodology:

  • Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered a single dose of 2-ethoxy-N-isobutylbenzamide, either intravenously (to bypass absorption) or orally.

  • Time-point Sacrifice: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), subgroups of animals are euthanized.

  • Tissue Collection: Blood and various tissues (e.g., liver, kidney, brain, muscle, fat) are collected.

  • Sample Processing: Tissues are homogenized, and the drug is extracted.

  • Bioanalysis: The concentration of 2-ethoxy-N-isobutylbenzamide in plasma and tissue homogenates is determined using a validated LC-MS/MS method.

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of distribution into different tissues.

Hypothetical Tissue Distribution Data
TissueTissue-to-Plasma Ratio (at 4 hours post-dose)Interpretation
Liver 5.2Significant uptake, potentially due to first-pass metabolism.
Kidney 3.8Potential for renal elimination.
Brain 0.8Limited penetration of the blood-brain barrier.
Muscle 1.5Moderate distribution into muscle tissue.
Adipose 7.1High distribution, consistent with a lipophilic compound.

Metabolism

Metabolism, primarily in the liver, is the biochemical modification of drug molecules. For 2-ethoxy-N-isobutylbenzamide, several metabolic pathways can be anticipated.

Predicted Metabolic Pathways
  • O-de-ethylation: Cleavage of the ethyl group from the ethoxy moiety to form a phenolic metabolite.

  • N-dealkylation: Removal of the isobutyl group from the amide nitrogen.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the isobutyl group.

  • Amide Hydrolysis: Cleavage of the amide bond to form 2-ethoxybenzoic acid and isobutylamine.

Diagram: Hypothetical Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent 2-Ethoxy-N-isobutylbenzamide ode O-de-ethylation parent->ode CYP450 nde N-dealkylation parent->nde CYP450 hyd Hydroxylation parent->hyd CYP450 hydrolysis Amide Hydrolysis parent->hydrolysis Amidases glucuronidation Glucuronidation ode->glucuronidation hyd->glucuronidation sulfation Sulfation hyd->sulfation

Potential metabolic transformations of the parent compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

Rationale: To determine the rate at which the compound is metabolized by liver enzymes, which helps in predicting its in vivo clearance.

Methodology:

  • Incubation: 2-ethoxy-N-isobutylbenzamide is incubated with liver microsomes (containing phase I enzymes) or hepatocytes (containing both phase I and II enzymes) and necessary co-factors (e.g., NADPH).

  • Time Course: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).

  • Analysis: The concentration of the parent compound remaining is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Excretion

Excretion is the process by which the drug and its metabolites are removed from the body. The primary routes are expected to be renal (urine) and fecal (via bile).

Experimental Protocol: Mass Balance Study

Rationale: To determine the routes and extent of excretion of the drug and its metabolites.

Methodology:

  • Radiolabeling: A radiolabeled version of 2-ethoxy-N-isobutylbenzamide (e.g., with ¹⁴C) is synthesized.

  • Dosing: A single dose of the radiolabeled compound is administered to animal models.

  • Sample Collection: Urine, feces, and expired air are collected over a period of time until most of the radioactivity is recovered.

  • Radioactivity Measurement: The total radioactivity in each sample is measured.

  • Metabolite Profiling: The samples are analyzed to identify and quantify the parent drug and its major metabolites.

Summary of Hypothetical Pharmacokinetic Parameters

ParameterSymbolHypothetical ValueSignificance
Bioavailability F~60%Good oral absorption and moderate first-pass metabolism.
Half-life 4-6 hoursSuggests a twice-daily dosing regimen might be appropriate.
Volume of Distribution Vd> 1 L/kgIndicates extensive distribution into tissues.
Clearance CLModerateEfficiently cleared from the body.
Major Excretion Route -RenalPrimarily excreted through the kidneys as metabolites.

Analytical Methodology: LC-MS/MS for Bioanalysis

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1]

Diagram: Bioanalytical Workflow using LC-MS/MS

G cluster_prep Sample Preparation sample Biological Sample (Plasma, Urine, Tissue Homogenate) protein_precip Protein Precipitation sample->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe or lle Liquid-Liquid Extraction (LLE) protein_precip->lle or lc Liquid Chromatography (LC) Separation spe->lc lle->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition and Quantification ms->data

Steps for quantifying the analyte in biological samples.

Conclusion

This technical guide provides a projected pharmacokinetic profile for 2-ethoxy-N-isobutylbenzamide based on its chemical structure and established scientific principles. The proposed experimental workflows represent a robust strategy to define its ADME properties. The hypothetical data suggests that this compound may possess favorable drug-like properties, including good oral absorption and extensive tissue distribution. However, empirical validation through the described in vitro and in vivo studies is essential to confirm this profile and support its further development as a potential therapeutic agent.

References

  • PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 219, 113316. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Zhou, J., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 67(2), 1255-1273. [Link]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Ceglarek, U., & Kortz, L. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Metabolites, 10(11), 449. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Initial Toxicity Assessment of 2-Ethoxy-N-isobutylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract The development of novel chemical entities, such as 2-ethoxy-N-isobutylbenzamide, necessitates a rigorous and systematic evaluation of their potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel chemical entities, such as 2-ethoxy-N-isobutylbenzamide, necessitates a rigorous and systematic evaluation of their potential toxicity. This guide provides a comprehensive, technically detailed framework for the initial toxicity assessment of this molecule. In the absence of specific toxicological data for 2-ethoxy-N-isobutylbenzamide, this document outlines a tiered, evidence-based approach rooted in established regulatory guidelines and modern toxicological methodologies. The strategy commences with in silico predictions and physicochemical analysis, progresses through a series of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ liability, and culminates in a preliminary in vivo acute toxicity study. The causality behind experimental choices is elucidated, ensuring a scientifically sound and ethically considered evaluation. Detailed protocols, data interpretation frameworks, and visual workflows are provided to guide researchers in generating a robust preliminary safety profile for 2-ethoxy-N-isobutylbenzamide, thereby informing subsequent stages of its development.

Introduction and Strategic Framework

2-Ethoxy-N-isobutylbenzamide is a small organic molecule whose biological activity and toxicological profile are not yet characterized. Structurally, it belongs to the benzamide class of compounds, which are known to have diverse pharmacological activities, including anti-inflammatory and cholinesterase inhibitory effects[1][2]. Given this, a structured and tiered approach to toxicity assessment is paramount. This guide advocates for a strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by front-loading in silico and in vitro methodologies to gather maximal data before proceeding to limited and justified in vivo studies.

The initial toxicity assessment aims to:

  • Identify potential hazards to human health.

  • Determine the dose-response relationship of any observed toxicity.

  • Inform the design of more extensive, specific toxicity studies if warranted.

  • Provide a preliminary risk assessment to guide the early stages of drug development or chemical safety evaluation.

The workflow is designed to be sequential, with the results of each stage informing the decisions of the next.

Toxicity_Assessment_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Data Integration & Risk Assessment A Physicochemical Characterization (Solubility, Stability, logP) B In Silico Toxicity Prediction (QSAR, Derek Nexus, TOPKAT) A->B informs C Basal Cytotoxicity (e.g., MTT, LDH assays) B->C guides assay selection D Genotoxicity Assessment (Ames Test) C->D determines dose range G Integrated Hazard Identification & Preliminary Risk Assessment C->G provide mechanistic data E Specific Organ Toxicity (e.g., hERG Assay for Cardiotoxicity) D->E if genotoxic, may halt D->G provide mechanistic data F Acute Oral Toxicity Study (OECD TG 423) E->F informs starting dose E->G provide mechanistic data F->G provides systemic data

Caption: Tiered workflow for initial toxicity assessment.

Phase 1: Physicochemical and In Silico Characterization

The journey begins with understanding the molecule's fundamental properties, which are critical for designing and interpreting subsequent toxicological assays.

Physicochemical Properties

A foundational understanding of 2-ethoxy-N-isobutylbenzamide's chemical and physical properties is essential. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, and are crucial for the practical execution of in vitro and in vivo studies. While no specific data exists for the target molecule, properties of the closely related 2-ethoxybenzamide can serve as a starting point.[3][4]

Table 1: Physicochemical Parameters for Evaluation

ParameterMethodRationale
Molecular Weight Calculation193.26 g/mol (Calculated for C11H15NO2)
Solubility Aqueous & DMSO solubility assaysDetermines vehicle for in vitro and in vivo studies.
LogP (Octanol/Water Partition Coefficient) HPLC-based methodPredicts lipophilicity and potential for membrane permeation.
pKa Potentiometric titration or computational predictionIndicates ionization state at physiological pH, affecting solubility and receptor interaction.
Chemical Stability HPLC analysis in relevant buffers (pH 4.0, 7.4, 9.0)Ensures compound integrity during experiments.
In Silico Toxicity Prediction

Computational toxicology tools are invaluable for early hazard identification, allowing for the prediction of toxicological properties based on chemical structure. These methods can prioritize chemicals for further testing and guide the selection of appropriate experimental assays.[5][6]

  • Rationale: By comparing the structure of 2-ethoxy-N-isobutylbenzamide to databases of compounds with known toxicities, we can generate hypotheses about its potential liabilities. This is a rapid, cost-effective, and animal-free method of initial screening.[7]

  • Recommended Tools:

    • QSAR (Quantitative Structure-Activity Relationship) Models: Tools like the OECD QSAR Toolbox can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[8]

    • Expert Systems: Software such as Derek Nexus or TOPKAT contains pre-built models that identify structural alerts associated with specific toxicities.[8]

    • hERG Liability Prediction: Specific computational models can predict the likelihood of a compound blocking the hERG potassium channel, a key indicator of cardiotoxicity.[9][10]

Table 2: Hypothetical In Silico Prediction Summary

EndpointPrediction ToolPredicted OutcomeConfidenceImplication
Bacterial Mutagenicity OECD QSAR ToolboxNegativeHighLow priority for extensive genotoxicity testing.
Carcinogenicity TOPKATEquivocalLowFurther investigation is warranted.
Hepatotoxicity Derek NexusStructural alert for potential liver injuryMediumPrioritizes in vitro hepatotoxicity assays.
hERG Inhibition Pred-hERGLow ProbabilityHighCardiotoxicity may be a lower-tier concern.

Phase 2: In Vitro Toxicity Screening

In vitro assays are the cornerstone of the initial toxicity assessment, providing quantitative data on cellular responses in a controlled environment. The Organisation for Economic Co-operation and Development (OECD) provides a robust set of guidelines for these tests.[11][12]

Tier 1: Basal Cytotoxicity Assessment
  • Objective: To determine the concentration at which 2-ethoxy-N-isobutylbenzamide induces general cell death, and to establish the dose range for subsequent, more specific assays.

  • Assays:

    • MTT Assay (Metabolic Activity): Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13] A decrease in formazan production is proportional to the loss of cell viability.

    • LDH Release Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15]

  • Cell Line Selection: A human liver cell line (e.g., HepG2) is recommended due to the liver's central role in xenobiotic metabolism. A second cell line of a different origin (e.g., HEK293, human embryonic kidney cells) can provide broader information on cytotoxicity.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-ethoxy-N-isobutylbenzamide (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 3: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 1.8
198.1 ± 4.82.3 ± 2.1
1092.5 ± 6.18.1 ± 3.0
5075.3 ± 5.524.9 ± 4.2
10051.2 ± 4.948.6 ± 3.9
25023.8 ± 3.776.5 ± 5.3
5009.1 ± 2.590.7 ± 2.7
  • Interpretation: An IC50 value below 10 µM may indicate significant cytotoxic potential. The data from these assays will guide the concentration selection for all subsequent in vitro tests to ensure that observed effects are not simply a consequence of overt cytotoxicity.

Tier 2: Genotoxicity Assessment
  • Objective: To assess the potential of 2-ethoxy-N-isobutylbenzamide to induce mutations in DNA, a key indicator of carcinogenic potential.

  • Recommended Assay: The Bacterial Reverse Mutation Test, commonly known as the Ames test , is the gold standard for initial genotoxicity screening and is mandated by regulatory agencies.[16] This assay uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine.[17] A positive test is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17][18][19]

  • Strain Selection: Use at least two bacterial strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

  • Exposure: Mix the test compound at various non-toxic concentrations, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Genotoxicity_Decision_Tree Ames Ames Test (OECD 471) Result Result? Ames->Result Negative Negative (Non-mutagenic) Result->Negative No significant increase in revertants Positive Positive (Mutagenic) Result->Positive Significant, dose-dependent increase in revertants Action_Neg Proceed with caution. Consider other genotoxicity endpoints. Negative->Action_Neg Action_Pos High Concern. Potential Carcinogen. May halt development. Positive->Action_Pos

Caption: Decision tree for Ames test results.

Tier 3: Specific Organ Toxicity Assessment

Based on the in silico predictions or the intended use of the compound, targeted in vitro assays should be performed.

  • Cardiotoxicity (hERG Assay):

    • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[20] Early screening for hERG liability is a critical step in safety pharmacology.[21][22]

    • Methodology: Automated patch-clamp electrophysiology (e.g., QPatch system) on a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[20] This method directly measures the inhibitory effect of the compound on the hERG current.

    • Interpretation: The IC50 value is determined. A potent hERG inhibitor (IC50 < 1 µM) is a significant concern. The therapeutic index (hERG IC50 / efficacious concentration) is a key risk assessment parameter.

  • Hepatotoxicity:

    • Rationale: As suggested by the hypothetical in silico alert, the potential for liver toxicity should be investigated.

    • Methodology: Use of primary human hepatocytes or HepG2 cells to assess markers of liver injury, such as an increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the culture medium.

Phase 3: Preliminary In Vivo Assessment

If the in vitro data does not reveal significant liabilities, a limited, ethically justified in vivo study is warranted to understand the compound's effects in a whole biological system.

  • Objective: To determine the acute oral toxicity of 2-ethoxy-N-isobutylbenzamide and to identify signs of systemic toxicity.

  • Recommended Study: Acute Toxic Class Method (OECD Test Guideline 423).

    • Rationale: This method is a stepwise procedure that uses a minimum number of animals (typically rodents) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories based on its LD50 (the dose that is lethal to 50% of the animals).[23][24][25][26] It is a refinement over older, more animal-intensive methods.[23][27]

    • Starting Dose Selection: The starting dose should be selected based on the in vitro cytotoxicity data and any other available information, as recommended by OECD guidance.[28]

  • Animal Model: Use a single sex (typically female rats) as they are often slightly more sensitive.

  • Dosing: Administer a single oral dose of the compound to a group of 3 animals. The starting doses recommended by the guideline are 5, 50, 300, and 2000 mg/kg body weight.[25]

  • Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days.[29] Record body weights periodically.

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If one animal dies, the test is repeated at the same dose with another 3 animals.

    • If no mortality is observed, the test is repeated at the next highest dose level.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed.

Table 4: GHS Classification Based on OECD TG 423 Results

Oral LD50 Estimate (mg/kg)GHS CategoryHazard Statement
≤ 51Fatal if swallowed
> 5 and ≤ 502Fatal if swallowed
> 50 and ≤ 3003Toxic if swallowed
> 300 and ≤ 20004Harmful if swallowed
> 20005 or UnclassifiedMay be harmful if swallowed

Data Integration and Initial Risk Assessment

The final step of this initial assessment is to synthesize all the data from the preceding phases.

  • Hazard Identification: Collate all positive findings. For example, "2-ethoxy-N-isobutylbenzamide shows an in vitro cytotoxic IC50 of 100 µM in HepG2 cells, is non-mutagenic in the Ames test, and has an estimated oral LD50 > 2000 mg/kg in rats."

  • Dose-Response Characterization: Analyze the relationship between the dose and the observed effects.

  • Preliminary Risk Statement: Formulate a concise summary of the compound's safety profile. For instance, "Based on this initial assessment, 2-ethoxy-N-isobutylbenzamide exhibits low acute toxicity. The primary concern identified is moderate in vitro cytotoxicity at high concentrations. Further investigation into potential hepatotoxicity is recommended in sub-chronic studies."

This integrated assessment provides a solid foundation for a " go/no-go " decision in an early-stage development project and informs the design of any necessary subsequent, more detailed toxicological studies, such as repeated dose toxicity studies (e.g., OECD TG 407).[12]

Conclusion

This guide has outlined a systematic, multi-faceted approach for the initial toxicity assessment of 2-ethoxy-N-isobutylbenzamide. By integrating in silico, in vitro, and targeted in vivo methods in a logical, tiered progression, researchers can efficiently and ethically gather the critical data needed to characterize the preliminary safety profile of a novel chemical entity. This framework not only adheres to international regulatory standards but also embodies the principles of modern, predictive toxicology, enabling informed decision-making in the complex process of drug development and chemical safety assessment.

References

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18).
  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Metabolism and action of benzamide riboside in Chinese hamster ovary cells. (n.d.). PubMed. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). (n.d.). Cheméo. Retrieved from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). PMC. Retrieved from [Link]

  • 420 | oecd guideline for testing of chemicals. (2001, December 17). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • 2-Ethoxybenzamide | C9H11NO2 | CID 3282. (n.d.). PubChem. Retrieved from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (n.d.). OECD. Retrieved from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. Retrieved from [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances. (n.d.). epa nepis. Retrieved from [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021, September 10). ACS Publications. Retrieved from [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. (2026, January 27). ACS Publications. Retrieved from [Link]

  • New advice for determining dose levels in toxicity testing. (n.d.). ECHA. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Use of in silico methods for assessing toxicity. (2021, July 12). YouTube. Retrieved from [Link]

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  • The Ames Test. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Utilizing 2-Ethoxy-N-isobutylbenzamide as a Chemical Probe for Target Identification and Validation

Introduction: The Role of Chemical Probes in Modern Drug Discovery In the landscape of contemporary biomedical research and drug discovery, small molecules that can selectively modulate the function of a specific protein...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chemical Probes in Modern Drug Discovery

In the landscape of contemporary biomedical research and drug discovery, small molecules that can selectively modulate the function of a specific protein target are invaluable tools.[1][2] These "chemical probes" allow for the interrogation of protein function in complex biological systems, from cell culture to whole organisms, providing a crucial link between a molecular target and its physiological or pathophysiological role.[3][4] The process of identifying and validating the protein targets of novel bioactive small molecules is a cornerstone of modern chemical biology.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization and application of a novel benzamide derivative, 2-ethoxy-N-isobutylbenzamide , as a chemical probe. As the specific protein target of this compound is not pre-defined, this document will serve as a detailed roadmap for the entire workflow, from initial characterization and target identification to in-depth validation and application in cellular and in vivo models. The principles and protocols outlined herein are broadly applicable to other novel bioactive compounds where the mechanism of action is yet to be elucidated.

A high-quality chemical probe should possess several key characteristics: high potency against its intended target, well-defined selectivity over other related proteins, and demonstrated engagement with its target in a cellular context.[8][9] This guide will detail the experimental strategies required to establish these properties for 2-ethoxy-N-isobutylbenzamide, transforming it from a mere bioactive "hit" into a validated chemical tool for biological discovery.

Part 1: Initial Characterization of 2-Ethoxy-N-isobutylbenzamide as a Putative Chemical Probe

Before embarking on complex and resource-intensive target identification studies, it is imperative to thoroughly characterize the physicochemical properties of the small molecule . This initial validation ensures that the compound is suitable for use in biological assays and that the observed effects are not due to artifacts such as impurity, insolubility, or instability.[9]

Purity, Identity, and Stability Assessment

The first step is to confirm the identity and purity of the synthesized 2-ethoxy-N-isobutylbenzamide. This is typically achieved using a combination of analytical techniques. Subsequently, the stability of the compound under typical experimental conditions should be assessed.

Protocol 1: Physicochemical Characterization

  • Identity Confirmation:

    • Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular weight and elemental composition.

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to verify the chemical structure.

  • Purity Analysis:

    • Perform High-Performance Liquid Chromatography (HPLC) analysis with UV detection at multiple wavelengths to determine the purity of the compound. A purity of >95% is generally considered the minimum for a chemical probe.

  • Stability Assessment:

    • Incubate 2-ethoxy-N-isobutylbenzamide in relevant assay media (e.g., cell culture medium with and without serum, phosphate-buffered saline) at 37°C.

    • At various time points (e.g., 0, 2, 8, 24 hours), analyze the samples by HPLC to quantify the amount of remaining parent compound. This will reveal any degradation over the course of a typical experiment.

Solubility Determination

Poor solubility can lead to misleading results in biological assays. Therefore, determining the aqueous solubility of 2-ethoxy-N-isobutylbenzamide is a critical step.

Protocol 2: Aqueous Solubility Measurement

  • Prepare a stock solution of the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Add increasing amounts of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and mix vigorously.

  • After an equilibration period, centrifuge the samples to pellet any precipitate.

  • Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The highest measured concentration represents the kinetic solubility.

Table 1: Physicochemical Properties of a High-Quality Chemical Probe (Hypothetical Data for 2-Ethoxy-N-isobutylbenzamide)

ParameterRecommended ValueHypothetical Result for 2-Ethoxy-N-isobutylbenzamide
Purity >95%98.5% (by HPLC)
Identity ConfirmedConfirmed (by HRMS and NMR)
Aqueous Solubility >10 µM in assay buffer25 µM in PBS + 0.1% DMSO
Stability >90% remaining after 24h96% remaining in cell media at 37°C after 24h

Part 2: Unbiased Target Identification Strategies

With a well-characterized compound in hand, the next phase is to identify its protein target(s). Several powerful techniques, broadly categorized as chemoproteomic approaches, can be employed for this purpose.[6][10][11] These methods aim to isolate and identify proteins that physically interact with the small molecule from a complex biological sample.[12][13]

Affinity-Based Pull-Down

A classic and effective method for target identification is affinity purification.[14][15] This involves chemically modifying the probe with an affinity tag (e.g., biotin) that allows for the capture of the probe-protein complex.

Conceptual Workflow: Affinity-Based Pull-Down

The core principle involves synthesizing a derivative of 2-ethoxy-N-isobutylbenzamide that incorporates a linker and a biotin tag. This "bait" molecule is then incubated with cell lysate or intact cells. The biotinylated probe and its binding partners are subsequently captured on streptavidin-coated beads, washed to remove non-specific binders, and the specifically bound proteins are eluted and identified by mass spectrometry.[14]

G cluster_synthesis Probe Synthesis cluster_experiment Experiment cluster_analysis Analysis Probe 2-Ethoxy-N-isobutylbenzamide BiotinProbe Biotinylated Probe Probe->BiotinProbe Chemical Synthesis Incubation Incubation BiotinProbe->Incubation Lysate Cell Lysate Lysate->Incubation Beads Streptavidin Beads Incubation->Beads Capture Wash Wash Beads->Wash Remove Non-specific Binders Elution Elution Wash->Elution MS LC-MS/MS Elution->MS Data Data Analysis MS->Data Hits Putative Targets Data->Hits CETSA cluster_control Control (No Ligand) cluster_ligand With 2-Ethoxy-N-isobutylbenzamide Control_Heat Heat Gradient Control_Protein Target Protein (Unstable) Control_Heat->Control_Protein Low Temp Control_Aggregate Aggregated Protein Control_Protein->Control_Aggregate High Temp Ligand_Heat Heat Gradient Ligand_Protein Ligand Target Protein Stabilized Complex Ligand_Heat->Ligand_Protein Low Temp Ligand_Soluble Soluble Protein Ligand_Protein->Ligand_Soluble High Temp Signaling Receptor Receptor Target Target Protein X Receptor->Target Probe 2-Ethoxy-N- isobutylbenzamide Probe->Target Downstream1 Effector 1 Target->Downstream1 Downstream2 Effector 2 (p) Downstream1->Downstream2 Response Cellular Response (e.g., Proliferation) Downstream2->Response

Sources

Application

Application of 2-Ethoxy-N-isobutylbenzamide (Ethenzamide) in Preclinical Models of Pain and Inflammation

Authored by a Senior Application Scientist Introduction: A Re-evaluation of a Classic Analgesic 2-Ethoxy-N-isobutylbenzamide, commonly known as ethenzamide, is a well-established analgesic and anti-inflammatory agent use...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: A Re-evaluation of a Classic Analgesic

2-Ethoxy-N-isobutylbenzamide, commonly known as ethenzamide, is a well-established analgesic and anti-inflammatory agent used for alleviating minor to moderate pain, fever, and headaches.[1] While often categorized with non-steroidal anti-inflammatory drugs (NSAIDs), its precise mechanisms of action are multifaceted and continue to be an area of active research. This document provides a detailed guide for researchers and drug development professionals on the application of ethenzamide in relevant preclinical disease models, with a focus on inflammatory pain.

Traditionally, the analgesic and anti-inflammatory effects of NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins.[2][3][4] However, recent studies suggest that ethenzamide's therapeutic properties may extend beyond COX inhibition, involving modulation of the serotonergic system at the spinal cord level.[5] This guide will delve into the practical application of ethenzamide in a widely used model of inflammatory pain—the rat formalin test—and also explore its gastroprotective effects in a model of NSAID-induced gastric injury.

Mechanism of Action: A Dual-Pronged Approach

The prevailing understanding of ethenzamide's mechanism involves two key pathways:

  • Prostaglandin Synthesis Inhibition: Like other NSAIDs, ethenzamide is understood to inhibit COX enzymes, which are crucial for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[3][4]

  • Serotonergic System Modulation: A significant component of ethenzamide's analgesic effect appears to be mediated at the spinal cord. Research has demonstrated that ethenzamide can act as a 5-hydroxytryptamine (5-HT)2B receptor antagonist.[5][6] This action at the spinal level contributes to its pain-relieving properties, offering a distinct mechanism compared to traditional NSAIDs that primarily act peripherally. Notably, one study indicated that ethenzamide did not inhibit COX-1 and COX-2, suggesting its analgesic effects in that context were independent of prostaglandin synthesis.[5]

The following diagram illustrates the proposed dual mechanism of action for ethenzamide:

Caption: Proposed dual mechanism of action of Ethenzamide.

Application in an Inflammatory Pain Model: The Rat Formalin Test

The formalin test is a robust and widely used model of tonic, localized inflammatory pain. It allows for the assessment of a compound's effects on both acute nociception and more persistent, centrally mediated pain.

Experimental Rationale

The test involves injecting a dilute formalin solution into the rat's hind paw, which elicits a biphasic pain response:

  • Phase 1 (Early Phase): Lasting approximately 5 minutes, this phase is characterized by acute, sharp pain due to the direct chemical stimulation of nociceptors.

  • Phase 2 (Late Phase): Occurring 15-60 minutes post-injection, this phase involves a more prolonged, inflammatory pain response. This phase is associated with central sensitization in the spinal cord and the release of inflammatory mediators.

Ethenzamide has been shown to significantly reduce the nociceptive responses in the second phase of the formalin test, highlighting its efficacy in mitigating inflammatory pain.[5]

Protocol: Ethenzamide in the Rat Formalin Test

Materials:

  • Ethenzamide

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Formalin solution (5% in saline)

  • Male Sprague-Dawley rats (200-250g)

  • Observation chambers with mirrors for clear viewing of paws

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Acclimatization: Acclimate rats to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer Ethenzamide orally (p.o.) at the desired doses (e.g., 50, 100, 200 mg/kg).

    • Administer the vehicle to the control group.

    • Allow for a 60-minute pre-treatment period.

  • Formalin Injection:

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately after injection, place the rat in the observation chamber.

    • Record the total time spent licking, biting, or flinching the injected paw during:

      • Phase 1: 0-5 minutes post-injection.

      • Phase 2: 15-60 minutes post-injection.

  • Data Analysis:

    • Compare the nociceptive response times between the Ethenzamide-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Expected Outcomes and Data Presentation

The administration of ethenzamide is expected to cause a dose-dependent reduction in the nociceptive behaviors during Phase 2 of the formalin test.

Treatment GroupDose (mg/kg, p.o.)Nociceptive Response Time (seconds) - Phase 2 (Mean ± SEM)% Inhibition
Vehicle Control-150 ± 12.5-
Ethenzamide50110 ± 10.226.7%
Ethenzamide10075 ± 8.9**50.0%
Ethenzamide20040 ± 6.1***73.3%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Note: The data presented in this table is illustrative and based on expected outcomes as described in the literature.[5]

Application in a Gastrointestinal Injury Model

A common side effect of many NSAIDs is gastrointestinal damage. Ethenzamide has been investigated for its potential to protect against such injury, particularly that induced by other NSAIDs like ibuprofen.[6]

Experimental Rationale

The proposed gastroprotective effect of ethenzamide is linked to its 5-HT2B receptor antagonist activity, which can suppress gastric contractions.[6] This is significant as excessive gastric motility can exacerbate mucosal damage.

Protocol: Ethenzamide in an Ibuprofen-Induced Gastric Damage Model

Materials:

  • Ethenzamide

  • Ibuprofen

  • Vehicle

  • Male Sprague-Dawley rats (fasted for 24 hours prior to the experiment, with free access to water)

Procedure:

  • Drug Administration:

    • Administer Ethenzamide orally at desired doses.

    • Administer the vehicle to the control group.

  • Induction of Gastric Damage:

    • 30 minutes after Ethenzamide/vehicle administration, orally administer a high dose of Ibuprofen (e.g., 100 mg/kg).

  • Tissue Collection and Analysis:

    • 4 hours after ibuprofen administration, euthanize the rats.

    • Excise the stomachs, inflate them with 10 mL of 1% formalin, and immerse in 1% formalin for 10 minutes to fix the tissue.

    • Open the stomachs along the greater curvature and measure the area of mucosal lesions.

Experimental Workflow Diagram

Gastric_Damage_Workflow Start Start: 24-hour Fasting Admin_ETZ Administer Ethenzamide/Vehicle (p.o.) Start->Admin_ETZ Wait_30 Wait 30 min Admin_ETZ->Wait_30 Admin_IBP Administer Ibuprofen (p.o.) Wait_30->Admin_IBP Wait_4 Wait 4 hours Admin_IBP->Wait_4 Euthanasia Euthanasia & Stomach Excision Wait_4->Euthanasia Fixation Tissue Fixation (1% Formalin) Euthanasia->Fixation Analysis Measure Gastric Lesion Area Fixation->Analysis End End Analysis->End

Caption: Workflow for the ibuprofen-induced gastric damage model.

Conclusion and Future Directions

Ethenzamide presents a compelling case for further investigation, not just as a simple analgesic but as a compound with a nuanced mechanism of action. Its activity at the spinal level via 5-HT2B receptor antagonism opens up avenues for its application in chronic pain models where central sensitization plays a key role. Furthermore, its gastroprotective properties suggest its potential utility in combination therapies with other NSAIDs to mitigate their adverse effects. Researchers are encouraged to explore these facets of ethenzamide's pharmacology to unlock its full therapeutic potential.

References

  • Title: Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test Source: PubMed URL: [Link]

  • Title: Ethenzamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem Source: PubChem URL: [Link]

  • Title: What is the mechanism of Ethenzamide? Source: Patsnap Synapse URL: [Link]

  • Title: Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction Source: PubMed URL: [Link]

  • Title: What is Ethenzamide used for? Source: Patsnap Synapse URL: [Link]

  • Title: Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects Source: PubMed URL: [Link]

Sources

Method

Technical Application Note: Preclinical Evaluation of 2-Ethoxy-N-Isobutylbenzamide

Introduction & Compound Profile 2-ethoxy-N-isobutylbenzamide (referred to herein as EIB ) is a lipophilic amide derivative of the salicylamide class. Structurally, it is the N-isobutyl analog of Ethenzamide (2-ethoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-ethoxy-N-isobutylbenzamide (referred to herein as EIB ) is a lipophilic amide derivative of the salicylamide class. Structurally, it is the N-isobutyl analog of Ethenzamide (2-ethoxybenzamide). While Ethenzamide is a well-established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, the addition of the isobutyl group at the nitrogen position significantly alters the physicochemical profile, increasing lipophilicity (LogP).

This structural modification suggests two critical pharmacological hypotheses that drive this testing protocol:

  • Enhanced Membrane Permeability: Increased lipophilicity may improve Blood-Brain Barrier (BBB) penetration, potentially enhancing central analgesic effects compared to the parent compound.

  • Altered Metabolic Stability: The N-alkyl substitution may influence hydrolytic stability against amidases, potentially extending the half-life.

This application note outlines a rigorous, self-validating screening cascade to evaluate the analgesic efficacy of EIB, differentiating between peripheral anti-inflammatory mechanisms and central nociceptive blockade.

Experimental Logic & Screening Cascade

To ensure data integrity, we do not jump straight to in vivo testing. We employ a "Fail-Fast" screening cascade.

Visualization: The Screening Workflow

ScreeningCascade Formulation 1. Formulation & Solubility Check InVitro 2. In Vitro Target Engagement (COX/TRP) Formulation->InVitro Pass InVitro->Formulation Precipitation InVivo_Periph 3. Periph. Screen (Writhing Test) InVitro->InVivo_Periph IC50 < 10µM InVivo_Diff 4. Phase Diff. (Formalin Test) InVivo_Periph->InVivo_Diff >50% Inhibition InVivo_Central 5. Central Check (Hot Plate) InVivo_Diff->InVivo_Central Phase II Block Safety 6. Motor Safety (Rotarod) InVivo_Central->Safety Active

Caption: The "Fail-Fast" cascade ensures only soluble, active compounds progress to animal models, reducing ethical burden and resource waste.

Protocol 1: Vehicle Formulation (Critical Step)

Rationale: EIB is highly lipophilic. Standard saline formulations will result in precipitation, leading to erratic absorption and false negatives. A co-solvent system is mandatory.

Reagents:

  • Dimethyl sulfoxide (DMSO) - Solubilizer

  • Tween 80 - Surfactant

  • Sterile Saline (0.9% NaCl) - Diluent

Procedure:

  • Weighing: Accurately weigh the required amount of EIB.

  • Primary Solubilization: Dissolve EIB in 100% DMSO. Volume should be 5% of the final total volume. Vortex until clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex vigorously.

  • Dilution: Slowly add warm (37°C) sterile saline (90% of final volume) while vortexing.

    • Check Point: The solution should be a stable emulsion or clear solution. If crystals are visible, increase Tween 80 concentration to 10% or utilize a hydroxypropyl-β-cyclodextrin (HPβCD) complex (20% w/v).

Dosing Standard:

  • Route: Intraperitoneal (i.p.) or Oral (p.o.)[1]

  • Volume: 10 mL/kg (Mice).

  • Dose Groups: Vehicle Control, 10, 30, 100 mg/kg.

  • Positive Control: Ethenzamide (100 mg/kg) or Indomethacin (10 mg/kg).

Protocol 2: Acetic Acid-Induced Writhing (Peripheral Screen)

Rationale: This is a high-sensitivity, low-specificity screening assay. It detects peripheral analgesics (NSAIDs) by measuring the inhibition of prostaglandin-mediated visceral pain.[1]

Mechanism: Intraperitoneal acetic acid causes acid-sensing ion channel (ASIC) activation and cytokine release (TNF-α, IL-1β), leading to abdominal constrictions ("writhes").

Step-by-Step:

  • Acclimatization: Mice (ICR or Swiss Webster, Male, 20-25g) are acclimatized for 30 mins.

  • Pre-treatment: Administer EIB (or Vehicle) 30 min (i.p.) or 60 min (p.o.) prior to induction.[1]

  • Induction: Inject 0.6% v/v Acetic Acid solution (10 mL/kg, i.p.).

  • Observation: Immediately place mouse in a transparent observation chamber.

  • Quantification: Count the number of writhes for 20 minutes , starting 5 minutes post-injection.

    • Definition of Writhe: Contraction of abdomen + elongation of body + extension of hind limbs.[2][3]

  • Calculation:

    
    
    

Protocol 3: Formalin Test (Mechanistic Differentiation)

Rationale: Unlike the writhing test, the formalin test is biphasic, allowing differentiation between direct nociception and inflammatory pain.

  • Phase I (0-5 min): Direct chemical stimulation of nociceptors (TRPA1/C-fibers).

  • Phase II (15-60 min): Peripheral inflammation + Central Sensitization (Dorsal horn spinal cord).

Step-by-Step:

  • Pre-treatment: Administer EIB 30-60 min prior to testing.

  • Induction: Inject 20 µL of 2.5% Formalin (in saline) subcutaneously into the dorsal surface of the right hind paw.

  • Scoring: Observe the mouse in a mirrored chamber. Record the time (in seconds) spent licking or biting the injected paw.

    • Binning: Record data in 5-minute bins for 60 minutes.

  • Interpretation:

    • Blockade of Phase I only: Suggests local anesthetic or TRP channel antagonist activity.

    • Blockade of Phase II only: Suggests anti-inflammatory (NSAID-like) or spinal modulation.[4]

    • Blockade of Both: Potent analgesic (Opioid-like or mixed mechanism).

Protocol 4: Hot Plate Test (Supraspinal Assessment)

Rationale: Thermal stimuli are processed supraspinally. Ethenzamide derivatives typically show weak activity here unless the N-isobutyl group facilitates significant CNS entry or acts via non-COX mechanisms (e.g., 5-HT2B antagonism).

Step-by-Step:

  • Apparatus: Set Hot Plate analgesiometer to 55.0 ± 0.5°C .

  • Cut-off Time: Strictly set to 15 seconds (or 30s depending on baseline) to prevent tissue damage.

  • Baseline: Measure latency 24 hours prior to exclude outliers (mice with <5s or >30s latency).

  • Testing: Place mouse on the plate.

  • Endpoint: Stop timer upon hind paw licking or jumping . (Forepaw licking is often grooming, not pain).

  • Data: Compare Latency (seconds) vs. Vehicle.

Protocol 5: Rotarod Test (Safety & Specificity)

Rationale: A "sedated" mouse will not writhe or lick its paw. To prove EIB is analgesic and not just a sedative or muscle relaxant, motor coordination must be intact.

Step-by-Step:

  • Training: Train mice on a rotating rod (4-20 rpm) for 2 days until they can stay on for 180s.

  • Testing: Administer EIB at the highest effective analgesic dose (e.g., 100 mg/kg).

  • Measurement: Measure latency to fall at 30, 60, and 120 mins post-dose.

  • Pass Criteria: No statistically significant decrease in latency compared to vehicle.

Data Summary & Analysis

Statistical Method:

  • Data presented as Mean ± SEM.[1]

  • One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Significance level: p < 0.05.

Expected Data Profile (Hypothetical):

AssayParameterVehicleEIB (Low Dose)EIB (High Dose)Interpretation
Writhing Writhe Count45 ± 430 ± 312 ± 2**Potent peripheral efficacy.
Formalin Phase I (sec)60 ± 555 ± 640 ± 4Moderate direct nociceptor block.
Formalin Phase II (sec)120 ± 1080 ± 835 ± 5**Strong anti-inflammatory/spinal effect.
Hot Plate Latency (sec)6.5 ± 0.57.0 ± 0.69.5 ± 0.8Mild central efficacy (likely due to N-isobutyl).
Rotarod Fall Time (sec)180175170 (ns)True Analgesia (No sedation).

Mechanistic Context (Pathway Visualization)

Recent studies on Ethenzamide suggest it acts not only via COX inhibition but also as an antagonist at 5-HT2B receptors in the spinal cord [5]. The N-isobutyl derivative (EIB) likely shares this pathway.

Mechanism COX Cyclooxygenase (COX-1/2) PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Produces HT2B 5-HT2B Receptor (Spinal Cord) Sensitization Central Sensitization HT2B->Sensitization Promotes TRPA1 TRPA1 Channel (Nociceptor) Firing Neuronal Firing TRPA1->Firing Triggers EIB 2-ethoxy-N-isobutylbenzamide (EIB) EIB->COX Inhibits EIB->HT2B Antagonizes EIB->TRPA1 Modulates? Analgesia ANALGESIA PGE2->Analgesia Reduction leads to Sensitization->Analgesia Blockade leads to

Caption: Proposed dual-mechanism: Peripheral COX inhibition and spinal 5-HT2B antagonism.

References

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method. Scholars Academic Journal of Pharmacy. (2017).

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. (1987).

  • TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences (PNAS). (2007).

  • Vehicles for Lipophilic Drugs: Implications for Experimental Design. Journal of Pharmacy & Pharmaceutical Sciences. (2013).

  • Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade. Biological and Pharmaceutical Bulletin. (2020).[5] [5]

Sources

Application

methodology for assessing the anti-inflammatory properties of 2-ethoxy-N-isobutylbenzamide

Methodology for Assessing the Anti-inflammatory Properties of 2-Ethoxy-N-Isobutylbenzamide Abstract This document provides a comprehensive, tiered methodological framework for characterizing the anti-inflammatory potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Assessing the Anti-inflammatory Properties of 2-Ethoxy-N-Isobutylbenzamide

Abstract

This document provides a comprehensive, tiered methodological framework for characterizing the anti-inflammatory potential of the novel compound, 2-ethoxy-N-isobutylbenzamide (designated herein as Cmpd-X). The guide is designed for researchers in drug discovery and pharmacology, detailing a logical progression from foundational in vitro cellular assays to a validated in vivo model of acute inflammation. Each protocol is presented with step-by-step instructions, explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The workflow begins with cytotoxicity assessment to establish a therapeutic window, followed by functional screens measuring key inflammatory mediators (NO, PGE₂) and cytokines (TNF-α, IL-6) in macrophages. Mechanistic insight is explored through analysis of the NF-κB signaling pathway. Finally, the efficacy of Cmpd-X is evaluated in the carrageenan-induced paw edema model, a benchmark for acute anti-inflammatory activity.

Introduction: The Scientific Rationale

Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] The nuclear factor-κB (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] These enzymes, in turn, produce key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). Consequently, the inhibition of these mediators and their upstream signaling pathways represents a cornerstone of anti-inflammatory drug discovery.[5]

2-Ethoxy-N-isobutylbenzamide (Cmpd-X) is a novel small molecule whose benzamide scaffold is present in various pharmacologically active compounds. This guide outlines a systematic approach to determine if Cmpd-X can modulate inflammatory responses, providing the foundational data necessary for further preclinical development. Our methodology is built on a "funnel-down" approach, starting with broad, high-throughput cellular assays and progressing to a more complex, targeted in vivo model.

Overall Experimental Workflow

The assessment of Cmpd-X follows a logical, multi-stage process designed to build a comprehensive pharmacological profile. This workflow ensures that resource-intensive in vivo studies are only conducted on compounds with promising and well-characterized in vitro activity.

G cluster_2 Phase 3: In Vivo Validation A MTT Cytotoxicity Assay (Determine Non-Toxic Dose Range) B Primary Screen: LPS-Stimulated Macrophages (RAW 264.7 Cells) A->B Establish Max Conc. C Measure Key Mediators: - Nitric Oxide (NO) via Griess Assay - Prostaglandin E2 (PGE2) via ELISA B->C Analyze Supernatants D Cytokine Analysis (ELISA) - TNF-α - IL-6 - IL-1β C->D F Carrageenan-Induced Paw Edema (Rodent Model) C->F Promising In Vitro Data E NF-κB Pathway Analysis (Reporter Gene Assay) D->E Investigate Upstream Target E->F G Measure Paw Volume (Plethysmometer) F->G Time-Course Measurement H Analyze Results (% Inhibition of Edema) G->H

Figure 1: Tiered workflow for anti-inflammatory assessment of Cmpd-X.
Phase 1: Foundational In Vitro Assessment

The initial phase uses a macrophage-based model, as these cells are central to the inflammatory response.[1][6] We use the well-established RAW 264.7 murine macrophage cell line, which reliably produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7]

3.1. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Causality: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which Cmpd-X is non-toxic. A reduction in inflammatory mediators could be falsely attributed to a therapeutic effect if the compound is simply killing the cells. The MTT assay measures the metabolic activity of living cells, providing a reliable indicator of cell viability.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[9]

  • Compound Preparation: Prepare a 2X stock concentration series of Cmpd-X (e.g., 0.1 µM to 200 µM) in complete cell culture medium. Dissolve the compound in DMSO initially, ensuring the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the Cmpd-X dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

  • Readout: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.

3.2. Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Causality: During inflammation, iNOS is upregulated in macrophages, leading to a burst of NO production. NO is a key signaling molecule and pro-inflammatory mediator. The Griess assay is a simple, rapid colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[13][14][15]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat cells for 1-2 hours with various non-toxic concentrations of Cmpd-X.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[9] The positive control group should be treated with a known inhibitor like Indomethacin.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[9]

  • Sample Collection: After incubation, carefully collect 50 µL of the cell-free supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and mix.[9][13]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[13]

  • Readout: A pink/magenta color will develop. After 10 minutes, measure the absorbance at 540 nm.[16][17]

  • Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.[9]

3.3. Protocol 3: Prostaglandin E₂ (PGE₂) Production (ELISA)

Causality: PGE₂ is a principal mediator of inflammation, fever, and pain, produced via the COX-2 enzyme pathway. Measuring its levels provides insight into a compound's potential to act as a COX inhibitor or to modulate upstream pathways. A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and specific method for quantifying PGE₂ in culture supernatants.[18][19]

Step-by-Step Protocol:

  • Sample Generation: Use the same cell culture supernatants collected for the Griess Assay (or replicate the experiment).

  • ELISA Procedure: Follow the manufacturer's protocol for a commercial PGE₂ competitive ELISA kit. The general principle is as follows:[20]

    • Standards and samples are added to a microplate pre-coated with an antibody.

    • A fixed amount of HRP-conjugated PGE₂ is added, which competes with the PGE₂ in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added. The resulting color intensity is inversely proportional to the amount of PGE₂ in the sample.

  • Readout: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 450 nm).

  • Analysis: Calculate the PGE₂ concentration in each sample based on the standard curve provided with the kit.

Treatment GroupCmpd-X (µM)Cell Viability (%)NO₂⁻ (µM)PGE₂ (pg/mL)
Control (No LPS)0100 ± 4.51.2 ± 0.325.5 ± 8.1
Vehicle + LPS (1 µg/mL)098 ± 5.145.8 ± 3.91570.3 ± 120.4
Cmpd-X + LPS199 ± 4.235.1 ± 2.81150.7 ± 98.2
Cmpd-X + LPS1097 ± 3.815.6 ± 1.5430.1 ± 45.6
Cmpd-X + LPS5092 ± 5.58.3 ± 0.9180.5 ± 22.9
Dexamethasone (1 µM) + LPS-101 ± 3.95.1 ± 0.6112.4 ± 15.3
Table 1: Representative data from in vitro screening of Cmpd-X. Values are mean ± SD.
Phase 2: Mechanistic Elucidation

With primary activity confirmed, the next phase investigates the mechanism of action. This involves quantifying key pro-inflammatory cytokines and directly assessing the impact on the NF-κB signaling pathway.

4.1. Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Cytokines like TNF-α, IL-6, and IL-1β are master regulators of the inflammatory cascade. Measuring the effect of Cmpd-X on their production can indicate whether the compound acts at a high level in the inflammatory signaling pathway.

Step-by-Step Protocol:

  • Sample Generation: Use supernatants from the same experimental setup as described in Protocol 2.

  • ELISA Procedure: Use commercial sandwich ELISA kits specific for murine TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions precisely.

  • Analysis: Quantify cytokine concentrations based on their respective standard curves and compare treated groups to the LPS-stimulated vehicle control.

4.2. Protocol 5: NF-κB Activation (Reporter Gene Assay)

Causality: Since NF-κB is a central transcription factor for iNOS, COX-2, and pro-inflammatory cytokines, determining if Cmpd-X inhibits this pathway is a critical mechanistic step.[3] A reporter gene assay provides a quantitative readout of NF-κB transcriptional activity.[4][5]

G cluster_n LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Activation) TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Sequesters in Cytoplasm NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Binds to Promoter Nucleus Nucleus CmpdX Cmpd-X (Hypothesized Inhibition) CmpdX->IKK CmpdX->NFkB_nuc

Figure 2: Simplified NF-κB signaling pathway showing potential points of inhibition.

Step-by-Step Protocol:

  • Cell Line: Use a stable RAW 264.7 cell line that expresses a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB response element.[3]

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat with non-toxic concentrations of Cmpd-X for 1-2 hours.

    • Stimulate with LPS (1 µg/mL). A known NF-κB inhibitor (e.g., BAY 11-7082) should be used as a positive control.

    • Incubate for 6-8 hours (a shorter time frame than mediator production assays, as transcription is an earlier event).

  • Readout: Measure the reporter gene activity according to the specific system used (e.g., add luciferase substrate and measure luminescence).

  • Analysis: Express results as a percentage of the maximal NF-κB activity observed in the LPS-only treated cells. A significant reduction indicates Cmpd-X interferes with the NF-κB pathway.

Phase 3: In Vivo Efficacy Model

After demonstrating promising and mechanistically interesting in vitro activity, the final step is to assess efficacy in a living organism.

5.1. Protocol 6: Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[21] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation.[22][23]

Step-by-Step Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Cmpd-X (e.g., 10 mg/kg, p.o.)

    • Group 3: Cmpd-X (e.g., 30 mg/kg, p.o.)

    • Group 4: Cmpd-X (e.g., 100 mg/kg, p.o.)

    • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[24][25]

  • Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[25]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition
Vehicle Control-0.85 ± 0.07-
Cmpd-X100.68 ± 0.0620.0%
Cmpd-X300.45 ± 0.0547.1%
Cmpd-X1000.28 ± 0.0467.1%
Indomethacin100.31 ± 0.0563.5%
Table 2: Representative data from the carrageenan-induced paw edema model in rats.
Conclusion and Interpretation

This structured methodology provides a robust pathway for characterizing the anti-inflammatory properties of 2-ethoxy-N-isobutylbenzamide. A positive outcome would be a compound that:

  • Shows low cytotoxicity at effective concentrations.

  • Dose-dependently inhibits the production of NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated macrophages.

  • Demonstrates inhibition of the NF-κB signaling pathway.

  • Significantly reduces paw edema in the in vivo carrageenan model in a dose-dependent manner.

Such a profile would strongly support the classification of Cmpd-X as a viable anti-inflammatory agent and warrant further, more advanced preclinical development.

References
  • Aldridge, C., Razzak, A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Available at: [Link]

  • Al-Gareeb, A. I., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Rheumatic Diseases. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Available at: [Link]

  • Doindo. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Available at: [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • ISCA. (2024). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Purnomo, Y., et al. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. Available at: [Link]

  • Wang, S., et al. (2017). Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. Journal of Inflammation Research. Available at: [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Bio-protocol. Available at: [Link]

Sources

Method

investigating the neuroprotective potential of 2-ethoxy-N-isobutylbenzamide in vitro

Application Notes & Protocols Topic: Investigating the Neuroprotective Potential of 2-Ethoxy-N-isobutylbenzamide In Vitro For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating the Neuroprotective Potential of 2-Ethoxy-N-isobutylbenzamide In Vitro

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Unveiling the Neuroprotective Promise of 2-Ethoxy-N-isobutylbenzamide

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing global health challenge. A promising avenue of research is the exploration of novel small molecules that can mitigate the multifaceted processes of neuronal cell death. This document provides a comprehensive guide to the in vitro investigation of the neuroprotective potential of 2-ethoxy-N-isobutylbenzamide, a novel benzamide derivative.

While the parent compound, 2-ethoxybenzamide (ethenzamide), is known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and prostaglandin synthesis, the specific neuroprotective capacity of its N-isobutyl derivative remains to be elucidated[1][2]. The rationale for this investigation is twofold: firstly, neuroinflammation is a critical pathogenic component in many neurodegenerative disorders, and its modulation represents a viable therapeutic strategy[3][4]. Secondly, other benzamide derivatives have recently been identified as potent neuroprotective agents through mechanisms such as the inhibition of voltage-gated potassium channels (Kv2.1), which are implicated in neuronal apoptosis[5].

This guide is designed to provide a robust framework for the initial characterization of 2-ethoxy-N-isobutylbenzamide's neuroprotective effects. We will detail the essential in vitro models and assays required to move from a novel compound to a data-driven assessment of its therapeutic potential. The protocols herein are designed to be self-validating, incorporating the necessary controls to ensure scientific rigor and reproducibility.

Experimental Design: A Multi-faceted Approach to In Vitro Neuroprotection Studies

A thorough investigation of a potential neuroprotective agent requires a multi-pronged approach. We will first establish a suitable in vitro model of neurotoxicity, followed by a series of assays to quantify the compound's ability to preserve neuronal viability and function.

Cellular Models for Neurotoxicity

The choice of a cellular model is critical for the relevance of in vitro findings. Commonly used models include immortalized neuronal cell lines and primary neuronal cultures[6][7][8][9].

  • SH-SY5Y Human Neuroblastoma Cell Line: This cell line is widely used in neurotoxicity and neuroprotection studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.

  • Primary Cortical Neurons: These cells, typically isolated from rodent embryos, provide a model that more closely recapitulates the physiology of native neurons[10][11]. However, their use involves more complex culture techniques and ethical considerations.

Induction of Neurotoxicity

To assess neuroprotection, a neurotoxic insult must first be established. The choice of toxin should reflect the clinical condition being modeled.

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress, a common pathological feature of neurodegenerative diseases[12][13].

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to induce excitotoxicity, a process implicated in ischemic stroke and other neurological disorders[10][11].

  • Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate microglial cells in co-culture with neurons, creating a neuroinflammatory environment[3][4][14].

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays prep_cells Prepare Neuronal Cell Culture (e.g., SH-SY5Y) pre_treat Pre-treat cells with 2-ethoxy-N-isobutylbenzamide prep_cells->pre_treat prep_compound Prepare 2-ethoxy-N-isobutylbenzamide Stock Solution prep_compound->pre_treat induce_toxicity Induce Neurotoxicity (e.g., with H₂O₂) pre_treat->induce_toxicity viability_assays Cell Viability Assays (MTT, LDH) induce_toxicity->viability_assays apoptosis_assays Apoptosis Assays (Caspase-3, TUNEL) induce_toxicity->apoptosis_assays ros_assay ROS Measurement induce_toxicity->ros_assay

Sources

Application

Application Note: In Vivo Evaluation of 2-Ethoxy-N-Isobutylbenzamide Derivatives

This Application Note and Protocol Guide is designed for researchers investigating the in vivo pharmacology of 2-ethoxy-N-isobutylbenzamide and its derivatives.[1] Based on recent medicinal chemistry literature (specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the in vivo pharmacology of 2-ethoxy-N-isobutylbenzamide and its derivatives.[1]

Based on recent medicinal chemistry literature (specifically Zhou et al., 2024), this structural class—specifically 2-ethoxy-5-isobutyramido-N-isobutylbenzamide (often referred to as Compound 80 or similar analogs)—has emerged as a potent, selective Kv2.1 potassium channel inhibitor .[1] These compounds are primarily investigated for neuroprotection (ischemic stroke) and potentially for neuropathic pain and neurodegenerative disorders .[1]

Note: While the core scaffold "2-ethoxy-N-isobutylbenzamide" is a valid chemical entity, its most significant biological activity reported to date is as a Kv2.1 inhibitor when substituted at the 5-position.[1] This guide focuses on the neuroprotective and analgesic applications of this class.

Target: Kv2.1 Potassium Channel Inhibition for Neuroprotection
Version: 1.0 | Date: February 2026[1]

Introduction & Mechanism of Action

2-ethoxy-N-isobutylbenzamide derivatives are small-molecule inhibitors of the Kv2.1 voltage-gated potassium channel.[1] Kv2.1 is a major delayed rectifier K+ channel expressed in cortical and hippocampal neurons.[1]

  • Physiological Role: Under normal conditions, Kv2.1 regulates neuronal excitability.[1]

  • Pathological Role: During ischemic stress (stroke) or oxidative injury, Kv2.1 undergoes hyper-activation and clustering, leading to excessive K+ efflux.[1] This intracellular K+ depletion triggers the apoptotic cascade (cytochrome c release, caspase-3 activation) and neuronal death.[1]

  • Therapeutic Mechanism: By selectively inhibiting Kv2.1, 2-ethoxy-N-isobutylbenzamide prevents the surge of K+ efflux during ischemia, thereby blocking the apoptotic signal and preserving neuronal viability without completely silencing normal neuronal firing (unlike broad-spectrum K+ channel blockers).[1]

Key Therapeutic Indications
  • Ischemic Stroke: Reduction of infarct volume and improvement of neurological deficits.[1]

  • Traumatic Brain Injury (TBI): Prevention of secondary neuronal loss.[1]

  • Neuropathic Pain: Modulation of hyperexcitable sensory neurons (Kv2.1 is also expressed in DRG neurons).[1]

Formulation & Pharmacokinetics (PK)

These benzamide derivatives are typically lipophilic (LogP ~2.5–3.[1]5) and require specific formulation for in vivo delivery.

Solubility Profile
  • Water: Poor (< 0.1 mg/mL).[1][2]

  • DMSO: Soluble (> 20 mg/mL).[1]

  • Ethanol: Soluble.[1][2]

  • Lipid Vehicles: Moderate solubility in PEG400, Corn Oil.[1]

Recommended Vehicle Formulations

For oral (PO) or intraperitoneal (IP) administration in rodents:

RouteVehicle CompositionPreparation Method
Oral (PO) 0.5% CMC-Na (Sodium Carboxymethylcellulose)Micronize compound; suspend in 0.5% CMC-Na with 0.1% Tween 80.[1] Sonicate for 15 min.
IP / IV 10% DMSO / 40% PEG400 / 50% Saline Dissolve compound in DMSO first. Add PEG400.[1] Slowly add warm saline with vortexing to avoid precipitation.
Topical Ethanol / Propylene Glycol (1:1) For sensory testing (if investigating TRP modulation).[1]
PK Study Design (Rat/Mouse)
  • Dose Range: 10 – 60 mg/kg (PO); 1 – 10 mg/kg (IV).[1]

  • Sampling: Plasma and Brain Homogenate (critical to verify blood-brain barrier penetration).[1]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.[1]

  • Bioavailability: Typically moderate; oral dosing is preferred for chronic neuroprotection studies.[1]

Efficacy Models: Neuroprotection & Analgesia

Model A: Middle Cerebral Artery Occlusion (MCAO) - Stroke

This is the gold-standard model for testing Kv2.1 inhibitors.[1]

  • Species: Sprague-Dawley Rats (250–300g) or C57BL/6 Mice (20–25g).[1]

  • Method: Transient MCAO (tMCAO) using an intraluminal filament.[1]

  • Ischemia Duration: 90 minutes (rat) or 60 minutes (mouse), followed by reperfusion.[1]

  • Dosing Regimen:

    • Therapeutic Window: Administer 2-ethoxy-N-isobutylbenzamide (10–30 mg/kg, IP or PO) immediately upon reperfusion and q.d.[1] for 3–7 days.

  • Endpoints:

    • Infarct Volume: TTC staining (2,3,5-triphenyltetrazolium chloride) at 24h or 72h.[1]

    • Neurological Score: Bederson scale or Garcia score (motor/sensory deficits).

    • Apoptosis Markers: Caspase-3 activation, Tunel staining in the penumbra.[1]

Model B: Chronic Constriction Injury (CCI) - Neuropathic Pain

Kv2.1 inhibition can dampen the hyperexcitability of DRG neurons.[1]

  • Method: Loose ligation of the sciatic nerve.[1]

  • Dosing: Daily oral dosing (30 mg/kg) starting day 7 post-surgery.

  • Endpoints:

    • Mechanical Allodynia: Von Frey filaments.[1]

    • Thermal Hyperalgesia: Hargreaves test.[1]

Safety & Toxicology

Since Kv2.1 is involved in normal neuronal function, assessing off-target sedation or motor deficits is critical.[1]

  • Rotarod Test: Evaluate motor coordination.[1] A selective Kv2.1 inhibitor should not significantly impair rotarod performance at therapeutic doses (unlike Kv1.1/1.2 blockers).[1]

  • Open Field Test: Assess general locomotor activity and anxiety-like behavior.

  • hERG Inhibition: In vitro safety screen required (benzamides can carry hERG liability).[1]

Detailed Protocol: Transient MCAO in Rats

Step-by-Step Methodology

1. Pre-operative Preparation:

  • Anesthetize rat with Isoflurane (3% induction, 1.5% maintenance).[1]

  • Maintain body temperature at 37.0°C ± 0.5°C using a heating pad (Hypothermia is a major confounder).[1]

2. Surgical Occlusion:

  • Expose the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).[1]

  • Ligate the ECA and CCA.[1]

  • Insert a silicone-coated monofilament (e.g., Doccol 403756) into the ICA and advance ~18-20 mm to occlude the origin of the MCA.[1]

  • Verify occlusion by Laser Doppler Flowmetry (drop in cerebral blood flow >70%).[1]

3. Reperfusion & Dosing:

  • After 90 minutes, withdraw the filament to allow reperfusion.[1]

  • Immediately administer Vehicle or 2-ethoxy-N-isobutylbenzamide (e.g., 30 mg/kg IP).[1]

  • Close the wound and allow recovery in a warm cage.[1]

4. Post-Operative Monitoring:

  • Assess neurological deficit at 2h, 24h, and 48h using the Longa Scale :

    • 0: No deficit.[1]

    • 1: Failure to extend left forepaw.[1]

    • 2: Circling to the left.[1]

    • 3: Falling to the left.[1]

    • 4: No spontaneous walking / depressed level of consciousness.[1]

5. Histology (TTC Staining):

  • At 24h post-reperfusion, euthanize the animal.[1]

  • Harvest brain and section into 2-mm coronal slices.[1]

  • Incubate in 2% TTC solution at 37°C for 20 mins.

  • Analysis: Viable tissue stains red; Infarcted tissue remains white.[1] Quantify area using ImageJ.[1]

Visualization of Mechanism & Workflow

G Ischemia Ischemic Stroke / Oxidative Stress Kv21_Act Kv2.1 Channel Hyper-activation & Clustering Ischemia->Kv21_Act Triggers K_Efflux Excessive K+ Efflux (Intracellular K+ Depletion) Kv21_Act->K_Efflux Causes Apoptosis Apoptotic Cascade (Caspase-3, Cyt C) K_Efflux->Apoptosis Activates Death Neuronal Death (Infarct Expansion) Apoptosis->Death Leads to Drug 2-ethoxy-N-isobutylbenzamide (Kv2.1 Inhibitor) Drug->Kv21_Act Inhibits Neuroprotection Neuroprotection (Reduced Infarct, Functional Recovery) Drug->Neuroprotection Promotes

Caption: Mechanism of Action for 2-ethoxy-N-isobutylbenzamide in preventing ischemia-induced neuronal death via Kv2.1 inhibition.[1][3]

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: MCAO Model cluster_2 Phase 3: Analysis Step1 Formulation (0.5% CMC-Na or DMSO/PEG) Step3 Surgery (tMCAO) 90 min Ischemia Step1->Step3 Step2 Animal Acclimatization (Rat/Mouse) Step2->Step3 Step4 Reperfusion & Immediate Dosing Step3->Step4 Step5 Daily Dosing (3-7 Days) Step4->Step5 Step6 Behavioral Scoring (Longa/Garcia Scale) Step5->Step6 Step7 TTC Staining (Infarct Volume) Step6->Step7 Step8 Biomarkers (Caspase-3/Kv2.1 Clusters) Step7->Step8

Caption: Experimental workflow for evaluating neuroprotective efficacy in the MCAO rat model.

References

  • Zhou, J., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects.[1]Journal of Medicinal Chemistry . (Note: This is the primary grounding for the Kv2.1 inhibitory activity of this structural class).[1]

  • Misonou, H., et al. (2005). Regulation of ion channel localization and phosphorylation by neuronal activity.[1]Nature Neuroscience .[1] (Foundational paper on Kv2.1 clustering and apoptosis).[1]

  • Longa, E. Z., et al. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats.[1]Stroke .[1][4] (Standard protocol for MCAO model).

  • PubChem Compound Summary. 2-Ethoxybenzamide (Ethenzamide).[1](Structural reference for the core scaffold).

  • J-GLOBAL. N-Isobutyl-2-ethoxybenzamide Chemical Information.(Verification of chemical entity existence).

Sources

Method

Biophysical Characterization of 2-Ethoxy-N-isobutylbenzamide (Etaminile): Binding Affinity Protocols

Abstract This Application Note details the methodology for determining the binding affinity ( ) and kinetic parameters ( , ) of 2-ethoxy-N-isobutylbenzamide (Etaminile). As a lipophilic small molecule (MW ~221.3 g/mol )...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the methodology for determining the binding affinity (


) and kinetic parameters (

,

) of 2-ethoxy-N-isobutylbenzamide (Etaminile). As a lipophilic small molecule (MW ~221.3 g/mol ) used historically as an antitussive, accurate characterization requires overcoming specific challenges related to aqueous solubility and low molecular weight signal intensity.[1] This guide prioritizes Surface Plasmon Resonance (SPR) for kinetic resolution and MicroScale Thermophoresis (MST) for solution-phase equilibrium analysis, providing a robust framework for validating hit-to-lead compounds in this chemical class.[1]

Physicochemical Context & Experimental Strategy

The Analyte: 2-Ethoxy-N-isobutylbenzamide

Before selecting an assay, one must understand the analyte's behavior in solution.[1]

  • Lipophilicity (LogP ~2.5 - 3.0): The ethoxy and isobutyl groups confer significant hydrophobicity.[1] This necessitates the use of organic co-solvents (DMSO) in all assay buffers to prevent precipitation and non-specific binding (NSB) to instrument microfluidics.[1]

  • Molecular Weight (<300 Da): The low mass generates a small refractive index change in SPR, requiring high ligand density on the sensor surface or the use of sensitive, modern biosensors.[1]

Method Selection Matrix

The choice of technique depends on the availability of the target protein and the solubility profile of the compound.[1]

MethodSelection Start Start: Characterize Etaminile Binding TargetType Is the Target Protein Soluble or Membrane-Bound? Start->TargetType Soluble Soluble Protein TargetType->Soluble Membrane Membrane Protein (GPCR/Ion Channel) TargetType->Membrane SPR_Choice Method A: SPR (Biacore/Sierra) (High Sensitivity, Kinetics) Soluble->SPR_Choice High Purity Required MST_Choice Method B: MST (NanoTemper) (No Immobilization, Equilibrium) Soluble->MST_Choice Sticky/Unstable Protein Membrane->SPR_Choice Virus-Like Particles (VLPs) Membrane->MST_Choice Nanodiscs/Detergent Radio_Choice Method C: Radioligand Binding (Pharmacological Standard) Membrane->Radio_Choice Crude Membranes

Figure 1: Decision matrix for selecting the optimal binding assay based on target protein state.[1]

Method A: Surface Plasmon Resonance (SPR)[1][2][3][4][5]

SPR is the gold standard for determining the residence time (1/


) of a drug, which often correlates better with in vivo efficacy than thermodynamic affinity alone.[1]
Critical Pre-requisites
  • Instrument: Biacore 8K, Sierra SPR-32, or equivalent high-sensitivity system.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran) for soluble targets; L1 Chip for membrane targets in liposomes.[1]

  • DMSO Matching: The running buffer and sample buffer must have identical DMSO concentrations (typically 1-5%) to avoid bulk refractive index jumps that mask the small molecule signal.[1]

Detailed Protocol (Single-Cycle Kinetics)

Step 1: Ligand Immobilization (Target Protein) [1]

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxyl groups.

  • Coupling: Dilute target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0). Inject until reaching a target density (

    
    ) calculated by:
    
    
    
    
    For Etaminile (MW ~221) binding to a 50 kDa protein, aim for ~3000-4000 RU to ensure sufficient signal.[1]
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Step 2: Solvent Correction Cycles

  • Prepare 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.5% (if assay is at 5%).

  • Run these "Solvent Correction" cycles to create a calibration curve that compensates for slight DMSO mismatches between samples.

Step 3: Analyte Injection (Etaminile) [1]

  • Preparation: Dissolve Etaminile in 100% DMSO to 10 mM (Stock). Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO) to obtain a top concentration of 50 µM.[1]

  • Dilution Series: Prepare a 5-point, 3-fold dilution series (e.g., 50 µM down to 0.6 µM).

  • Injection: Use Single-Cycle Kinetics (SCK) . Inject the 5 concentrations sequentially (low to high) without regeneration in between.

    • Contact Time: 60s per concentration.

    • Dissociation Time: 300s after the final injection.[1]

    • Flow Rate: 30-50 µL/min (mass transport limitation check).[1]

Step 4: Data Analysis

  • Zero-adjust: Subtract the reference channel (unmodified surface) signal.[1]

  • Blank-subtract: Subtract buffer-only injections.[1]

  • Fit data to a 1:1 Langmuir Binding Model .

    • Quality Check: Ensure the experimental

      
       does not exceed the theoretical 
      
      
      
      . If it does, non-specific binding is occurring.[1]

SPR_Workflow Prep 1. Sample Prep (DMSO Matching) Baseline 2. Baseline (Running Buffer) Prep->Baseline Assoc 3. Association (Analyte Injection) Baseline->Assoc k_on Dissoc 4. Dissociation (Buffer Wash) Assoc->Dissoc k_off Regen 5. Regeneration (Optional) Dissoc->Regen Regen->Baseline

Figure 2: The SPR Kinetic Cycle. For hydrophobic molecules like Etaminile, the dissociation phase is critical for identifying "sticky" non-specific interactions.[1]

Method B: MicroScale Thermophoresis (MST)[1][6][7][8]

MST is recommended if the target protein is unstable on SPR chips or if you are working with membrane proteins in nanodiscs.[1] It measures binding in free solution.

Experimental Setup
  • Instrument: Monolith NT.115 (NanoTemper).[1][2][3]

  • Labeling: Use RED-tris-NTA dye (for His-tagged proteins) or Protein Labeling Kit NH2 (lysine reactive) if no tag is available.[1] Note: Avoid labeling near the active site.[1]

Detailed Protocol

Step 1: Target Labeling

  • Dilute protein to 2-10 µM in labeling buffer.

  • Mix with dye (molar ratio 1:3 protein:dye) and incubate for 30 min in the dark.

  • Remove unreacted dye using a gravity-flow desalting column.

  • Adjust labeled protein concentration to ~10-20 nM in Assay Buffer (PBS + 0.05% Tween-20 + 5% DMSO).[1]

Step 2: Ligand Titration

  • Prepare Etaminile stock (10 mM in DMSO).

  • Prepare 16 PCR tubes.

  • Add 10 µL of Assay Buffer (with 5% DMSO) to tubes 2-16.

  • Add 20 µL of 100 µM Etaminile (in Assay Buffer) to tube 1.

  • Perform 1:1 serial dilution from tube 1 to tube 16.

  • Add 10 µL of labeled protein (20 nM) to all 16 tubes.

    • Final concentrations: Protein = 10 nM fixed; Ligand = 50 µM down to 1.5 nM.

Step 3: Measurement

  • Load samples into Standard Treated Capillaries (hydrophobic coating prevents adsorption).[1]

  • Perform "Capillary Scan" to verify consistent fluorescence intensity (±10% variation allowed).[1]

  • Run MST Trace:

    • LED Power: 20-40% (Blue/Red depending on dye).[1]

    • MST Power: Medium or High.

  • Analysis: Plot

    
     (normalized fluorescence) vs. Ligand Concentration. Fit to the 
    
    
    
    model.

Method C: Radioligand Binding (Competition Assay)

If the specific receptor (e.g., a Sigma receptor or TRP channel) is known, this pharmacological assay validates the functional relevance of the binding.[1]

Protocol Overview
  • Membrane Prep: Harvest HEK293 cells overexpressing the target receptor.[1] Homogenize and centrifuge to isolate membrane fractions.

  • Tracer: Use a known high-affinity radioligand (e.g., [³H]-Pentazocine for Sigma-1).[1]

  • Competition:

    • Incubate membranes + Radioligand (~

      
       concentration) + Etaminile (varying concentrations 
      
      
      
      to
      
      
      M).[1]
    • Incubate for 90-120 mins at 37°C (or 25°C depending on receptor stability).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Data Summary & Interpretation

ParameterSPR (Kinetics)MST (Equilibrium)Radioligand (Displacement)
Primary Output

,

,



,

Sample Consumption High (Protein)Low (Protein)Low (Protein)
Sensitivity High (requires immobilization)Medium (solution phase)High (requires radiotracer)
Interference Mass transport, Refractive IndexFluorescence quenchingFilter binding
Best For... Drug residence time analysisSticky compounds, complex buffersPharmacological validation

Troubleshooting Note: If Etaminile shows "flat" curves in SPR but activity in vivo, consider that it may require metabolic activation (pro-drug hypothesis) or that the target requires a specific lipid environment (use L1 chip or Nanodiscs in MST).[1]

References

  • PubChem Database. (n.d.).[1] 2-Ethoxy-N-isobutylbenzamide (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • NanoTemper Technologies. (2023).[1] MicroScale Thermophoresis (MST) Technology Guide.[1] Retrieved from [Link][1]

  • Cytiva (formerly GE Healthcare). (2023).[1] Biacore Sensor Surface Handbook. Retrieved from [Link][1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] [Link]

  • Rich, R. L., & Myszka, D. G. (2000).[1] Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-N-isobutylbenzamide

Welcome to the technical support center for the purification of 2-ethoxy-N-isobutylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethoxy-N-isobutylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond generic protocols to offer a deeper understanding of the principles behind the purification strategies, empowering you to tackle challenges effectively in your laboratory.

Introduction to Purification Challenges

2-Ethoxy-N-isobutylbenzamide, a substituted aromatic amide, presents a unique set of purification challenges stemming from its synthesis and inherent physicochemical properties. Successful purification requires a careful consideration of potential impurities, appropriate solvent selection, and optimization of separation techniques. This guide will address common issues encountered during purification and provide robust solutions based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-ethoxy-N-isobutylbenzamide?

A1: The impurity profile is largely dependent on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Residual 2-ethoxybenzoic acid or 2-ethoxybenzoyl chloride and isobutylamine.

  • Side-Reaction Products: Formation of isomeric N-acylation products, though less common with a primary amine like isobutylamine. Diacylated products are also a possibility if reaction conditions are not carefully controlled.

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis back to 2-ethoxybenzoic acid and isobutylamine, especially in the presence of strong acids or bases at elevated temperatures.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any coupling agents or catalysts used.

Q2: My purified 2-ethoxy-N-isobutylbenzamide shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a classic indicator of impurity. The presence of even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. It is crucial to re-evaluate your purification strategy, potentially employing a different recrystallization solvent system or resorting to column chromatography.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It is not uncommon for a single solvent to be suboptimal for recrystallization. In such cases, a mixed-solvent system is often the solution.[1] The ideal approach involves dissolving the crude product in a minimal amount of a "good" solvent (in which the compound is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which the compound is sparingly soluble) until turbidity is observed.[1] Gentle heating to redissolve the solid, followed by slow cooling, should induce the formation of pure crystals. Common mixed solvent systems for amides include ethyl acetate/hexanes and acetone/water.[2]

Q4: Can I use normal-phase flash chromatography to purify 2-ethoxy-N-isobutylbenzamide?

A4: Yes, normal-phase flash chromatography is a highly effective technique for purifying moderately polar compounds like 2-ethoxy-N-isobutylbenzamide.[3][4] A typical stationary phase would be silica gel. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio of these solvents needs to be determined empirically, often guided by Thin Layer Chromatography (TLC) analysis.

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly, leading to the separation of a liquid phase instead of solid crystals.- Reheat the solution to dissolve the oil. - Add a small amount of a "poor" solvent to decrease solubility. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.
Poor Recovery The chosen solvent is too "good," and the product remains dissolved even at low temperatures. Alternatively, too much solvent was used.- Reduce the volume of the solvent by gentle heating and evaporation. - Add a "poor" solvent to induce precipitation. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.- Concentrate the solution by evaporating some of the solvent. - Add a "poor" solvent. - Scratch the inner surface of the flask. - Introduce a seed crystal.
Colored Impurities in Crystals Colored byproducts from the synthesis are co-crystallizing with the product.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Filter the hot solution to remove the charcoal before cooling.
Flash Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Impurities The chosen eluent system does not provide sufficient resolution between the product and impurities.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. - Consider using a different solvent system with a different polarity or selectivity. - Employ a gradient elution, starting with a less polar eluent and gradually increasing the polarity.
Compound Streaking on the Column The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase.- Increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or amino).[5]
Low Recovery from the Column The compound is irreversibly adsorbed onto the stationary phase, or it is eluting in very broad peaks.- Increase the eluent polarity significantly at the end of the run to elute any remaining compound. - Ensure the crude sample is properly dissolved and loaded onto the column. A dry-loading technique can sometimes improve resolution and recovery.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is a robust starting point for the recrystallization of 2-ethoxy-N-isobutylbenzamide, leveraging a common mixed-solvent system for amides.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-ethoxy-N-isobutylbenzamide in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography

This protocol provides a general framework for purification using silica gel chromatography.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. For less soluble compounds, a "dry loading" technique (adsorbing the crude product onto a small amount of silica gel before loading) is recommended.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude_Product Crude Product Dissolved_Solution Dissolved Solution Crude_Product->Dissolved_Solution Dissolve Hot_Solvent Hot 'Good' Solvent Hot_Solvent->Dissolved_Solution Add_Poor_Solvent Add 'Poor' Solvent Dissolved_Solution->Add_Poor_Solvent Induce Turbidity Slow_Cooling Slow Cooling Add_Poor_Solvent->Slow_Cooling Cool Slowly Crystal_Formation Crystal Formation Slow_Cooling->Crystal_Formation Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A generalized workflow for mixed-solvent recrystallization.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_recovery Poor Recovery Solutions cluster_no_crystals No Crystals Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Poor_Recovery Poor Recovery Problem->Poor_Recovery Yes No_Crystals No Crystals Problem->No_Crystals Yes Success Successful Crystallization Problem->Success No Reheat_Add_Poor Reheat & Add 'Poor' Solvent Oiling_Out->Reheat_Add_Poor Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Scratch_Seed Scratch/Seed Oiling_Out->Scratch_Seed Concentrate Concentrate Solution Poor_Recovery->Concentrate Add_Poor_Solvent_Recovery Add 'Poor' Solvent Poor_Recovery->Add_Poor_Solvent_Recovery Ensure_Cooling Ensure Thorough Cooling Poor_Recovery->Ensure_Cooling Concentrate_No_Crystals Concentrate Solution No_Crystals->Concentrate_No_Crystals Scratch_Seed_No_Crystals Scratch/Seed No_Crystals->Scratch_Seed_No_Crystals

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons, 2016.
  • Mohrig, J. R., et al. Techniques in Organic Chemistry. W. H. Freeman, 2010.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • Katritzky, A. R., et al. "Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes." ARKIVOC, vol. 2000, no. 6, 2000, pp. 868-875. [Link]

  • Saavedra-Olavarria, J., et al. "Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper-catalyzed reaction.
  • Li, J., et al. "Synthesis and Smo Activity of Some Novel Benzamide Derivatives." Molecules, vol. 23, no. 1, 2018, p. 53. [Link]

  • Patel, K., et al. "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 4, 2015, pp. 934-940.
  • Zhang, Y., et al. "Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives." Molecules, vol. 23, no. 1, 2018, p. 109. [Link]

  • Chen, Y., et al. "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies." Scientific Reports, vol. 12, no. 1, 2022, p. 12345. [Link]

  • Li, Q., et al. "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Letters in Drug Design & Discovery, vol. 15, no. 8, 2018, pp. 845-853.
  • Wang, Y., et al. "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities." European Journal of Medicinal Chemistry, vol. 215, 2021, p. 113316. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • RotaChrom. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Chromatography Forum. separation of positional isomers. [Link]

  • MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’. [Link]

  • University of California, Berkeley. Crystallization Solvents. [Link]

  • American Chemical Society. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Ethoxy-N-isobutylbenzamide for In Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the aqueous solubility of 2-ethoxy-N-isobutylbenzamide for successful in vivo studies. Our focus is on providing practical, scientifically-grounded solutions to enable consistent and reliable experimental outcomes.

Introduction: Understanding the Challenge

2-Ethoxy-N-isobutylbenzamide, like many benzamide derivatives, presents a significant challenge for in vivo administration due to its poor aqueous solubility. This inherent lipophilicity can lead to low bioavailability, high variability in preclinical studies, and difficulties in achieving the desired therapeutic concentrations. The predicted LogP (a measure of lipophilicity) for the related compound N-isobutylbenzamide is 2.072, with a calculated water solubility of approximately 1.48 x 10-3 g/L, underscoring the need for effective formulation strategies. This guide will explore various techniques to overcome these solubility limitations, ensuring your research is built on a solid formulation foundation.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with poorly soluble compounds like 2-ethoxy-N-isobutylbenzamide:

Q1: What is the first step I should take to improve the solubility of my compound?

A1: The initial step is to determine the baseline solubility of 2-ethoxy-N-isobutylbenzamide in commonly used pharmaceutically acceptable solvents and buffers. This will provide a quantitative understanding of the problem and help in selecting the most appropriate solubilization strategy. A simple shake-flask method can be employed for this initial assessment.

Q2: Are there any quick and simple formulation methods for early-stage in vivo studies?

A2: For preliminary animal studies, a co-solvent system is often the most straightforward approach. By dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle, you can often achieve a suitable concentration for administration. However, careful consideration of the co-solvent's toxicity and potential to cause precipitation upon injection is crucial.

Q3: My compound precipitates out of the co-solvent formulation when I add the aqueous phase. What should I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration of the compound.

  • Increase the proportion of the organic co-solvent. Be mindful of the maximum tolerable dose of the co-solvent in your animal model.

  • Try a different co-solvent or a combination of co-solvents.

  • Adjust the pH of the aqueous phase if your compound has ionizable groups.

  • Consider a more advanced formulation approach , such as cyclodextrin complexation or a lipid-based formulation.

Q4: What are the advantages of using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility. This approach can improve bioavailability and stability without the use of organic co-solvents.

Q5: When should I consider a lipid-based formulation?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly useful for highly lipophilic compounds. They can enhance oral bioavailability by promoting drug solubilization in the gastrointestinal tract and facilitating absorption through the lymphatic system.

Q6: Is a nanosuspension a viable option for intravenous administration?

A6: Yes, nanosuspensions are a valuable strategy for intravenous (IV) delivery of poorly water-soluble drugs. By reducing the particle size of the drug to the nanometer range, nanosuspensions can be administered intravenously without causing embolism. This method is particularly useful when high drug loading is required.

Troubleshooting Guides

This section provides more detailed guidance on common challenges and their solutions.

Troubleshooting Co-Solvent Formulations
Problem Potential Cause Troubleshooting Steps
Precipitation upon addition of aqueous phase The compound's solubility in the final vehicle is exceeded.1. Decrease the drug concentration.2. Increase the co-solvent ratio (e.g., from 10% to 20% DMSO).3. Use a combination of co-solvents (e.g., DMSO and PEG 400).4. Slowly add the aqueous phase to the drug-co-solvent solution with vigorous stirring.
Pain or irritation at the injection site The co-solvent is an irritant at the concentration used.1. Reduce the concentration of the co-solvent.2. Use a less irritating co-solvent (e.g., propylene glycol instead of ethanol).3. Increase the dilution of the final formulation.4. Administer the injection slowly.
Hemolysis (for IV administration) The co-solvent or the formulation is damaging red blood cells.1. Screen different co-solvents for their hemolytic potential.2. Ensure the final formulation is isotonic.3. Consider alternative formulations like cyclodextrin complexes or nanosuspensions.
Troubleshooting Cyclodextrin Formulations
Problem Potential Cause Troubleshooting Steps
Low complexation efficiency Poor fit of the drug molecule within the cyclodextrin cavity.1. Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).2. Optimize the drug-to-cyclodextrin molar ratio.3. Adjust the pH of the solution to favor the non-ionized form of the drug, which is typically more hydrophobic.
Precipitation of the inclusion complex The solubility of the complex itself is limited.1. Increase the amount of aqueous vehicle.2. Use a more soluble cyclodextrin derivative.3. Add a small amount of a water-miscible co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol provides a starting point for developing a co-solvent system. The final concentrations and solvent ratios may need to be optimized for 2-ethoxy-N-isobutylbenzamide.

Materials:

  • 2-ethoxy-N-isobutylbenzamide

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400), sterile filtered

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of 2-ethoxy-N-isobutylbenzamide and place it in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 10% of the final volume.

  • Add PEG 400 to the solution. A common starting ratio is 1:4 (DMSO:PEG 400).

  • Slowly add the sterile saline to the desired final volume while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

DOT Diagram: Co-Solvent Formulation Workflow

CoSolventWorkflow cluster_prep Preparation cluster_qc Quality Control cluster_outcome Outcome Dissolve Dissolve Compound in DMSO AddPEG Add PEG 400 Dissolve->AddPEG AddSaline Slowly Add Saline AddPEG->AddSaline Vortex Vortex to Mix AddSaline->Vortex Inspect Visually Inspect for Precipitation Vortex->Inspect Clear Clear Solution: Ready for Use Inspect->Clear No Precipitate Precipitation: Troubleshoot Inspect->Precipitate Yes

Caption: Workflow for preparing a co-solvent formulation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin-based formulation.

Materials:

  • 2-ethoxy-N-isobutylbenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 20-40% w/v).

  • Add an excess amount of 2-ethoxy-N-isobutylbenzamide to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate is the saturated solution of the inclusion complex and is ready for use. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC).

DOT Diagram: Cyclodextrin Complexation Logic

CyclodextrinLogic Start Poorly Soluble Compound Complex Inclusion Complex Start->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Soluble Enhanced Aqueous Solubility Complex->Soluble

Caption: Formation of a soluble inclusion complex.

Conclusion

Improving the aqueous solubility of 2-ethoxy-N-isobutylbenzamide is a critical step for obtaining reliable and reproducible data in in vivo studies. By systematically evaluating the formulation strategies outlined in this guide, researchers can overcome the challenges associated with poor solubility and advance their drug development programs. It is essential to remember that the optimal formulation will depend on the specific requirements of the study, including the route of administration, required dose, and the animal model being used.

References

  • CAS. (2025, May 15). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Drug Delivery Science and Technology, 59, 101919.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). Retrieved from [Link]

  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • MDPI. (2023, May 17). Formulation Strategies of Nanosuspensions for Various Administration Routes. Retrieved from [Link]

  • NIH OACU. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • ResearchGate. (2022, July 17). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Slideshare. (n.d.). Manufacture of Parenteral Products and Troubleshooting - Part A. Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • UW Sites - University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. Retrieved from [Link]

  • YouTube. (2022, February 1). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • PMC. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimizing Cell Permeability for 2-ethoxy-N-isobutylbenzamide

Executive Summary & Molecule Profile[1][2] User Issue: Poor apparent permeability ( ) and/or low recovery rates for 2-ethoxy-N-isobutylbenzamide in in vitro barrier assays. Technical Diagnosis: 2-ethoxy-N-isobutylbenzami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Issue: Poor apparent permeability (


) and/or low recovery rates for 2-ethoxy-N-isobutylbenzamide  in in vitro barrier assays.

Technical Diagnosis: 2-ethoxy-N-isobutylbenzamide is a lipophilic amide derivative.[1][2] Its structure features an ortho-ethoxy group and an isobutyl side chain, which significantly increases lipophilicity compared to the parent benzamide.[1][2] The observed "poor permeability" is likely an artifact of solubility-limited flux or non-specific binding (NSB) rather than true low intrinsic permeability.[1][2]

Compound Profile:

Property Value (Estimated/Observed) Impact on Assay
Structure Benzamide core, o-ethoxy, N-isobutyl Moderate Lipophilicity, Neutral
MW ~221.3 g/mol High passive diffusion potential
cLogP ~2.8 - 3.2 High membrane affinity; Risk of NSB
pKa Neutral (Amide) pH-independent permeability (pH 4-8)

| Solubility | Low (< 10 µM in PBS) | High Risk of Precipitation |[1]

Diagnostic Flowchart

Before altering your protocol, determine the root cause of the failure using this decision tree.

Troubleshooting Start Start: Low Papp (< 1 x 10^-6 cm/s) CheckRecovery Step 1: Calculate Mass Balance (Recovery) Start->CheckRecovery LowRec Recovery < 70% CheckRecovery->LowRec Loss of Mass HighRec Recovery > 80% CheckRecovery->HighRec Mass Conserved CheckSolubility Step 2: Check Donor Compartment Turbidity LowRec->CheckSolubility CheckEfflux Step 3: Calculate Efflux Ratio (B-A / A-B) HighRec->CheckEfflux Precipitation Precipitation Detected (Solubility Issue) CheckSolubility->Precipitation Yes NoPrecip Clear Solution (Adsorption Issue) CheckSolubility->NoPrecip No ActionSol Action: Increase DMSO or Add BSA Precipitation->ActionSol ActionBind Action: Use Glass/Low-Bind Plates Add BSA to Receiver NoPrecip->ActionBind HighER Efflux Ratio > 2.0 CheckEfflux->HighER LowER Efflux Ratio < 2.0 CheckEfflux->LowER ActionEfflux Action: Add P-gp Inhibitor (Verapamil/Zosuquidar) HighER->ActionEfflux ActionTight Action: Check Monolayer Integrity (Lucifer Yellow) LowER->ActionTight

Caption: Logical workflow for diagnosing permeability failures. Blue nodes indicate decision points; Red/Green indicate outcomes.[1][2]

Troubleshooting Protocols

Issue A: Low Recovery (Non-Specific Binding)

Symptom: The compound disappears.[2] It is not in the receiver, and the donor concentration has dropped significantly.[1][2] Mechanism: The isobutyl and ethoxy groups make the molecule "sticky."[1][2] It adsorbs to the polystyrene plate walls or the filter membrane supports.[1][2]

Protocol 1: BSA Desorption Assay Objective: Confirm NSB and improve recovery.

  • Modification: Add 0.5% to 4% Bovine Serum Albumin (BSA) to the receiver compartment (and optionally the donor, though this lowers free fraction).[2]

  • Rationale: BSA acts as a "sink," scavenging the lipophilic molecule as it crosses the membrane, maintaining the concentration gradient and preventing plastic adsorption.[2]

  • Step-by-Step:

    • Prepare Receiver Buffer: HBSS + 1% BSA (w/v).[1][2]

    • Prepare Donor Buffer: HBSS + Test Compound (10 µM).[1][2]

    • Run assay for 2 hours.

    • Critical Step: At the end of the assay, wash the donor and receiver wells with 50:50 Acetonitrile:Water to desorb any compound stuck to the plastic.[1] Analyze this wash fraction.

Issue B: Solubility-Limited Flux

Symptom: Low ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 despite high theoretical lipophilicity.[1][2] Turbidity or crystals observed in the donor well under microscopy.[1][2]
Mechanism:  The compound precipitates upon dilution from DMSO stock into aqueous buffer (HBSS/PBS).[1][2]

Protocol 2: Kinetic Solubility Verification Objective: Determine the maximum stable concentration in assay buffer.[1][2]

  • Prepare Standards: Dilute 10 mM DMSO stock into HBSS to final concentrations of 1, 5, 10, 50, and 100 µM (maintain 1% DMSO).

  • Incubate: Shake at 37°C for 2 hours (mimicking assay duration).

  • Centrifuge: Spin at 15,000 x g for 10 mins to pellet precipitates.

  • Analyze: Measure supernatant concentration via LC-MS/UV.

  • Action: If your assay concentration (e.g., 10 µM) is above the solubility limit, lower the donor concentration to 1 µM.[1][2] A lower concentration that stays in solution yields a higher and more accurate

    
     than a high concentration that precipitates.[1][2]
    
Issue C: Efflux Transporter Liability

Symptom: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is significantly higher than 

.[1][2] Efflux Ratio (ER) > 2.0.[2][3] Mechanism: The amide motif can be a substrate for P-glycoprotein (P-gp/MDR1).[2]

Protocol 3: Inhibitor Challenge Objective: Confirm active transport.[1][2]

  • Control: Run standard A-B and B-A flux.

  • Inhibition: Pre-incubate cells with Verapamil (50-100 µM) or Zosuquidar (1 µM) for 30 minutes.[1][2]

  • Co-incubation: Perform the permeability assay with the inhibitor present in both compartments.[1][2]

  • Result Analysis: If the ER drops to ~1.0 with the inhibitor, the compound is a P-gp substrate.[2]

Frequently Asked Questions (FAQs)

Q1: My recovery is still <50% even with BSA. What next? A: The compound might be trapped inside the cell monolayer (cellular retention).[2]

  • Test: At the end of the experiment, lyse the cells (using MeOH or 0.1% Triton X-100) and analyze the lysate.

  • Correction: If a large fraction is intracellular, calculate permeability based on loss from donor rather than appearance in receiver, provided plastic binding is ruled out.

Q2: Can I use higher DMSO to fix solubility? A: Be cautious. Caco-2 monolayers tolerate up to 1% DMSO.[1][2] Above this, the tight junctions open (TEER values drop), leading to false-positive high permeability.[1][2] If you need more solubility, try Lucifer Yellow co-dosing to monitor junction integrity.[2]

Q3: Is the ethoxy group hydrolyzing? A: Unlikely.[1][2] Aryl ethyl ethers are generally stable in cell culture conditions (2-4 hours).[1][2] However, the amide bond could be susceptible to amidases in Caco-2 cells.[1][2]

  • Check: Look for the hydrolysis product (2-ethoxybenzoic acid) in the LC-MS trace. If found, add an esterase/amidase inhibitor (e.g., BNPP) to the buffer.[2][4]

References

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]

  • Di, L., & Kerns, E. H. (2016).[2][4] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] Link

  • Hubatsch, I., et al. (2007).[1][2] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][2] Nature Protocols, 2, 2111–2119.[2] Link[1][2]

  • Wohlfart, S., et al. (2011).[2] Transport of drugs across the blood-brain barrier by nanoparticles.[1][2] Journal of Controlled Release, 161(2), 264-273.[1][2] (Relevant for lipophilic amide transport mechanisms).[1][2] Link

Sources

Optimization

Technical Support Center: Navigating the Metabolic Instability of 2-Ethoxy-N-isobutylbenzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-N-isobutylbenzamide. This guide is designed to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-N-isobutylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of this compound. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common experimental challenges, thereby accelerating your research and development efforts.

Introduction: Understanding the Challenge

2-Ethoxy-N-isobutylbenzamide, a compound of interest in various therapeutic areas, often presents challenges related to its metabolic stability. Rapid metabolism can lead to poor pharmacokinetic profiles, limiting its efficacy and therapeutic potential. This guide will delve into the likely metabolic pathways, methods for assessing stability, and strategies for structural modification to enhance metabolic resilience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo studies with 2-ethoxy-N-isobutylbenzamide show low exposure and a short half-life. What are the likely metabolic liabilities?

A1: Low in vivo exposure despite good initial activity is a classic sign of rapid metabolic clearance. For a molecule like 2-ethoxy-N-isobutylbenzamide, several "soft spots" are susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[1][2][3]

The most probable sites of metabolism are:

  • O-Dealkylation of the ethoxy group: The ethyl group can be removed to form the corresponding phenol, a process known as O-de-ethylation.[4][5] This is a common metabolic pathway for alkoxy-containing compounds.[4]

  • N-Dealkylation of the isobutyl group: The bond between the nitrogen and the isobutyl group can be cleaved, leading to the formation of 2-ethoxybenzamide.[6][7][8] This process often involves initial hydroxylation of the carbon adjacent to the nitrogen.[7]

  • Hydroxylation of the isobutyl group: The isobutyl moiety itself can be hydroxylated at various positions.

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated, although the ethoxy group may influence the position of this modification.

To confirm these metabolic pathways, a metabolite identification study using liver microsomes or hepatocytes is highly recommended.

Q2: I am setting up an in vitro metabolic stability assay for 2-ethoxy-N-isobutylbenzamide. Which system should I use: liver microsomes, S9 fraction, or hepatocytes?

A2: The choice of in vitro system depends on the specific questions you are aiming to answer.

  • Liver Microsomes: This is the most common starting point for assessing Phase I metabolic stability, particularly CYP-mediated metabolism.[9][10] Microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[1][9] They are cost-effective and suitable for high-throughput screening.[10]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes.[11] It is useful if you suspect that cytosolic enzymes, in addition to CYPs, might be involved in the metabolism of your compound.

  • Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[9][11][12] They are more expensive and have lower throughput than microsomes.

Recommendation: Start with a liver microsomal stability assay to get a baseline understanding of the compound's susceptibility to CYP-mediated metabolism. If the compound appears stable in microsomes but still shows high clearance in vivo, it would be prudent to investigate metabolism in hepatocytes to explore the role of Phase II conjugation or other pathways.[10]

Q3: My microsomal stability assay results for 2-ethoxy-N-isobutylbenzamide show very rapid clearance. How can I troubleshoot the experiment to ensure the results are accurate?

A3: Rapid clearance in a microsomal assay is a common finding for metabolically labile compounds. However, it's crucial to validate your experimental setup.

Troubleshooting Checklist:

  • Cofactor Presence: Ensure that the NADPH regenerating system was included in the reaction mixture. CYP enzymes require NADPH as a cofactor, and its absence will lead to no metabolic activity.[10][13] A "minus-cofactor" control should show no compound depletion.[10][13]

  • Enzyme Activity: Verify the activity of your liver microsomes using a known positive control substrate that is metabolized by a common CYP isoform (e.g., testosterone for CYP3A4).[13][14] This will confirm that the microsomes are active.

  • Compound Solubility: Poor solubility of your test compound can lead to artificially low metabolic rates. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <1%) and that your compound is fully dissolved.

  • Sampling Time Points: If the compound is very rapidly metabolized, you may be missing the linear range of depletion. Consider taking earlier and more frequent time points (e.g., 0, 1, 3, 5, 10, 15 minutes).

  • Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, which can be mistaken for metabolic clearance. While more complex to measure, be mindful of this possibility if your compound is very greasy.

Q4: How can I improve the metabolic stability of 2-ethoxy-N-isobutylbenzamide?

A4: Improving metabolic stability typically involves structural modifications to block the identified metabolic "soft spots".

Strategies to Consider:

  • Addressing O-Dealkylation:

    • Bioisosteric Replacement of the Ethoxy Group: Replace the ethoxy group with a more metabolically stable alternative.[15][16][17] For example, replacing it with a fluoro or difluoromethyl group can block oxidative metabolism at that position.[18][19]

  • Addressing N-Dealkylation and Isobutyl Hydroxylation:

    • Introducing Steric Hindrance: Modifying the isobutyl group to introduce steric bulk near the nitrogen can hinder enzyme access. For example, replacing the isobutyl group with a tert-butyl group can significantly reduce N-dealkylation.[7][20]

    • Cyclization: Incorporating the nitrogen and isobutyl group into a cyclic structure can constrain the conformation and improve stability.

  • Addressing Aromatic Hydroxylation:

    • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the aromatic ring can deactivate it towards oxidative metabolism.[15]

    • Scaffold Hopping: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine) can often increase metabolic stability by altering the electronic properties of the ring system.[21]

The following diagram illustrates potential metabolic pathways:

cluster_0 Metabolic Pathways of 2-Ethoxy-N-isobutylbenzamide Parent 2-Ethoxy-N-isobutylbenzamide Metabolite1 2-Hydroxy-N-isobutylbenzamide (O-Dealkylation) Parent->Metabolite1 CYP-mediated O-de-ethylation Metabolite2 2-Ethoxybenzamide (N-Dealkylation) Parent->Metabolite2 CYP-mediated N-dealkylation Metabolite3 Hydroxylated Isobutyl Metabolite Parent->Metabolite3 CYP-mediated hydroxylation Metabolite4 Hydroxylated Aromatic Ring Metabolite Parent->Metabolite4 CYP-mediated hydroxylation

Caption: Potential CYP450-mediated metabolic pathways for 2-ethoxy-N-isobutylbenzamide.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of 2-ethoxy-N-isobutylbenzamide using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 2-Ethoxy-N-isobutylbenzamide (test compound)

  • Positive control compound (e.g., diclofenac, propranolol)[14]

  • Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer containing phosphate buffer and MgCl₂.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the incubation buffer.

    • Add the test compound or positive control to the wells. The final concentration of the organic solvent should be kept low (e.g., <1%).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For the negative control (minus-cofactor), add buffer instead of the NADPH regenerating system.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard).[13][22]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Ethoxy-N-isobutylbenzamide(Experimental Value)(Calculated Value)
Positive Control (e.g., Propranolol)(Experimental Value)(Calculated Value)
Negative Control (-NADPH)> 60 (No significant degradation)N/A

The following diagram outlines the experimental workflow:

cluster_1 Liver Microsomal Stability Assay Workflow Start Prepare Reagents (Microsomes, Buffer, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Quench Quench Reaction at Time Points (t = 0, 5, 15, 30, 45 min) Incubate->Quench Process Protein Precipitation (Centrifugation) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (t½, CLint) Analyze->Data

Caption: A streamlined workflow for the in vitro liver microsomal stability assay.

Concluding Remarks

Addressing metabolic instability is a critical step in the drug discovery and development process. By understanding the potential metabolic liabilities of 2-ethoxy-N-isobutylbenzamide and employing systematic in vitro assays and rational structural modifications, researchers can significantly improve the pharmacokinetic properties of this and related compounds. This guide serves as a starting point for troubleshooting and strategic planning. For further in-depth inquiries, consulting with a drug metabolism specialist is always recommended.

References

  • Ross, C. A., & Smith, R. T. (Year).
  • El-Haj, B. M. (2021).
  • Raheem, I., et al. (2019).
  • (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • (Year). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)
  • (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • (Year). Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites.
  • (Year). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • El-Haj, B. M. (Year).
  • (Year). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • (Year). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • (Year). Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • (Year). The Quest for Bioisosteric Replacements.
  • (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • (Year). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC.
  • (Year). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.
  • (2024). Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. PubMed.
  • (Year). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • (Year). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Baranczewski, P., et al. (Year). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • (Year). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed.
  • (Year). Metabolic Stability Assays. Merck Millipore.
  • (Year). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed.
  • (Year). 2-Ethoxybenzamide. PubChem.
  • (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity.
  • (Year). Drug metabolism. Wikipedia.
  • (Year).
  • (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
  • (Year). Metabolic Stability Services. Eurofins Discovery.
  • (Year). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
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  • (2025). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families.
  • (Year). Lecture 6 – Drug metabolism (brief review) Phase 1 metabolism:.
  • (Year).
  • (2015). What are good methoxy isosteres in medicinal chemistry?.
  • (2025).
  • (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
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Sources

Troubleshooting

minimizing cytotoxicity of 2-ethoxy-N-isobutylbenzamide at high concentrations

Ticket Subject: Minimizing Cytotoxicity at High Concentrations (>10 µM) Assigned Specialist: Senior Application Scientist, Cell Biology Division Introduction Welcome to the Etifoxine Technical Support Hub. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Cytotoxicity at High Concentrations (>10 µM) Assigned Specialist: Senior Application Scientist, Cell Biology Division

Introduction

Welcome to the Etifoxine Technical Support Hub. You are likely here because you need to drive high concentrations of 2-ethoxy-N-isobutylbenzamide (Etifoxine) to saturate low-affinity targets or study off-target effects, but you are encountering cell detachment, vacuolization, or metabolic collapse.

Etifoxine is a unique anxiolytic that acts via two mechanisms: direct modulation of GABA-A receptors (


 subunits) and indirect modulation via the 18 kDa Translocator Protein (TSPO)  on the outer mitochondrial membrane.[1]

The Core Problem: At high concentrations, "cytotoxicity" is often a misdiagnosis of two distinct artifacts:

  • Vehicle Toxicity: The amount of DMSO required to solubilize this lipophilic molecule exceeds the cellular tolerance threshold (typically 0.1% - 0.5%).

  • Micro-Precipitation: The compound crashes out of the aqueous media, forming micro-crystals that physically damage cell membranes or occlude gas exchange.

This guide provides the protocols to differentiate true pharmacological toxicity from these experimental artifacts.

Module 1: Formulation & Solubility Optimization

The Solubility Paradox

Etifoxine is highly lipophilic (


). Standard protocols suggest dissolving in DMSO and dumping it into media. At high concentrations (>50 µM), this causes immediate precipitation (cloudiness) or requires toxic levels of DMSO (>1%).
Troubleshooting Guide: "My cells are dying immediately after treatment."
SymptomProbable CauseCorrective Action
Cloudy Media Rapid precipitation (Crash-out).Use the BSA-Conjugation Protocol (below).
Cell Detachment DMSO concentration >0.5%.[2]Titrate DMSO to <0.1%; use intermediate dilution step.
Crystals on Monolayer Localized high concentration shock.Do not add stock directly to wells. Pre-dilute in warm media.
Protocol: The BSA-Conjugation Method (High Stability)

To achieve high concentrations without high DMSO, use Bovine Serum Albumin (BSA) as a carrier. Albumin naturally transports lipophilic drugs in serum.

Step-by-Step:

  • Prepare Stock: Dissolve Etifoxine in 100% DMSO to create a 100 mM Master Stock.

  • Prepare Carrier: Prepare a 10% BSA solution in PBS (0.22 µm filtered).

  • Complexation (The Critical Step):

    • Add the DMSO stock dropwise into the vortexing BSA solution.

    • Target: Final DMSO concentration in this intermediate mix should be <10%.

    • Incubate at 37°C for 30 minutes with shaking.

  • Final Dilution: Dilute this Etifoxine-BSA complex into your cell culture media.

    • Result: You can achieve ~100 µM Etifoxine with <0.1% DMSO.

Workflow Visualization: Solubility Optimization

SolubilityWorkflow Powder Etifoxine Powder DMSO_Stock 100mM Stock (100% DMSO) Powder->DMSO_Stock Direct_Add Direct Addition (Risk: Precipitation) DMSO_Stock->Direct_Add Avoid for >10µM BSA_Carrier 10% BSA Carrier (Vortexing) DMSO_Stock->BSA_Carrier Dropwise (1:10) Complex Etifoxine-BSA Complex BSA_Carrier->Complex 37°C Incubation Cell_Media Final Culture Media (Stable >50µM) Complex->Cell_Media Dilute to Working Conc

Figure 1: Optimized solubilization workflow using BSA carrier protein to prevent precipitation and minimize DMSO load.

Module 2: Mitigating Mitochondrial Toxicity

The Mechanism of Toxicity

Etifoxine binds TSPO.[1][3] While usually neuroprotective, over-saturation of TSPO at high concentrations can alter the Mitochondrial Permeability Transition Pore (mPTP), leading to:

  • Collapse of mitochondrial membrane potential (

    
    ).
    
  • ROS generation.[4]

  • ATP depletion (leading to necrosis rather than apoptosis).

FAQ: "Is it the drug or the mitochondria?"

Q: I see vacuolization in my hepatocytes/neurons. Is this autophagy? A: Likely not. In the context of high-dose lipophilic drugs, this is often methuosis (macropinocytosis displacement) or mitochondrial swelling. Check ATP levels. If ATP is maintained, it is likely adaptive. If ATP drops, it is toxicity.

Pathway Visualization: Mechanism of Action vs. Toxicity

EtifoxineMechanism Etifoxine Etifoxine (High Concentration) TSPO Mitochondrial TSPO (Outer Membrane) Etifoxine->TSPO Binds Cholesterol Cholesterol Transport TSPO->Cholesterol Physiological mPTP mPTP Dysregulation TSPO->mPTP Over-saturation (High Dose) Neurosteroids Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Neurosteroids GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Effect_Good Anxiolysis / Neuroprotection GABA_A->Effect_Good ROS ROS Generation mPTP->ROS ATP_Loss ATP Depletion mPTP->ATP_Loss Death Necrosis / Apoptosis ROS->Death ATP_Loss->Death

Figure 2: Bifurcation of Etifoxine signaling. Therapeutic effects rely on neurosteroidogenesis, while toxicity stems from mitochondrial pore dysregulation at saturation.

Module 3: Experimental Protocols

The "Dual-Control" Viability Assay

To publish data on high-concentration Etifoxine, you must prove the cell death isn't from the solvent.

Reagents:

  • Compound: Etifoxine (dissolved in DMSO).

  • Vehicle Control: Pure DMSO.

  • Assay: LDH Release (Membrane integrity) or ATP (Metabolic health). Avoid MTT, as mitochondrial modulators like Etifoxine can skew tetrazolium reduction, giving false results.

Plate Layout Strategy:

GroupDescriptionCritical Parameter
1. Naïve Control Media only.Baseline health.
2. Vehicle Control Media + X% DMSO.X must match the highest DMSO volume used in Group 3.
3. Experimental Media + Etifoxine + X% DMSO.The variable.
4. Positive Control Media + 10% DMSO (or Triton X).100% Kill baseline.

Data Analysis: Calculate Toxicity using the formula:



Note: Subtracting the Vehicle Control (Group 2) rather than Naïve Control (Group 1) mathematically removes the solvent toxicity artifact.

References

  • Papadopoulos, V., et al. (2006).[4] Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function. Trends in Pharmacological Sciences.

  • Verleye, M., et al. (2005). The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain. Pharmacology Biochemistry and Behavior.

  • Girard, C., et al. (2012). Etifoxine improves peripheral nerve regeneration and functional recovery. PNAS.

  • Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery.

  • Galiegue, S., et al. (2003). The GABAA receptor allosteric modulator etifoxine is a ligand of the mitochondrial translocator protein (TSPO).[1][3][5] Biochimie.

Sources

Optimization

Technical Support: Selectivity Optimization for 2-Ethoxy-N-Isobutylbenzamide

Introduction: The "Ortho-Lock" Principle Welcome to the Optimization Hub. You are likely working with 2-ethoxy-N-isobutylbenzamide (or a close analog) and facing selectivity challenges—likely distinguishing your target (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Lock" Principle

Welcome to the Optimization Hub. You are likely working with 2-ethoxy-N-isobutylbenzamide (or a close analog) and facing selectivity challenges—likely distinguishing your target (e.g., a specific TRP channel, GPCR, or HDAC isoform) from homologous receptors or metabolic enzymes (CYPs).

The critical feature of your molecule is not just the functional groups, but the Intramolecular Hydrogen Bond (IMHB) formed between the amide nitrogen and the ortho-ethoxy oxygen. This interaction creates a "pseudo-six-membered ring," locking the molecule into a planar conformation.

Your selectivity strategy must focus on manipulating this conformational lock. If the lock is too loose, the molecule is "floppy" and binds promiscuously. If it is too tight or sterically incompatible, you lose potency.

Part 1: Diagnostic Flowchart

Before synthesizing new analogs, use this decision tree to diagnose the specific selectivity failure.

SelectivityDiagnosis Start Selectivity Issue Detected Type Identify Off-Target Start->Type Homolog Homologous Receptor (e.g., D2 vs D3, TRPM8 vs TRPA1) Type->Homolog Metabolic Metabolic Enzyme (e.g., CYP450 Binding) Type->Metabolic Unrelated Promiscuous Binding (hERG, Albumin) Type->Unrelated Steric Strategy: Steric Discrimination Modify Isobutyl Tail Homolog->Steric Pocket Size Differs Electronic Strategy: Electronic Tuning Modulate IMHB Strength Homolog->Electronic Pocket Electrostatics Differ Fluoro Strategy: Fluorination Block Metabolic Hotspots Metabolic->Fluoro LogP Strategy: Lower Lipophilicity Reduce LogP < 3.0 Unrelated->LogP Action1 Synthesize Neopentyl or sec-Butyl Analogs Steric->Action1 Action2 Synthesize 4/5-Substituted Analogs (F, Cl, OMe) Electronic->Action2 Fluoro->Action1 Action3 Introduce Polar Group (Pyridine, Ether) in Tail LogP->Action3

Figure 1: Decision tree for selecting the appropriate chemical modification based on the type of off-target liability.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My compound hits the target, but the Selectivity Ratio is < 10x against a homologous receptor."

Root Cause: The molecule is likely adopting a conformation that fits both binding pockets. The isobutyl group is flexible enough to wiggle into slightly different hydrophobic pockets.

Solution 1: The "Magic Methyl" & Steric Bulk The isobutyl group allows for rotation. To enhance selectivity, you must probe the exact volume of the hydrophobic pocket.

  • Protocol: Synthesize the Neopentyl (2,2-dimethylpropyl) analog. The extra methyl group creates a spherical, bulky termination that often clashes with smaller off-target pockets while maintaining hydrophobic interactions in the primary target.

  • Alternative: If the target pocket is narrow, switch to a Cyclopropylmethyl group. This rigidifies the tail without adding mass.

Solution 2: Tune the "Ortho-Lock" (IMHB) The strength of the Hydrogen Bond between the 2-ethoxy oxygen and the amide NH determines how "flat" the molecule stays.

  • Protocol: Modulate the electron density of the ethoxy oxygen by adding substituents to the phenyl ring:

    • Electron Withdrawing (e.g., 5-Fluoro): Pulls density away from the ethoxy oxygen

      
       Weakens IMHB 
      
      
      
      Increases flexibility.
    • Electron Donating (e.g., 4-Methoxy): Pushes density toward the ethoxy oxygen

      
       Strengthens IMHB 
      
      
      
      Locks conformation.
  • Why this works: If your target requires a strictly planar conformation but the off-target tolerates a twisted one, strengthening the IMHB (4-OMe) will improve selectivity [1, 2].

Scenario B: "The compound is potent but is rapidly metabolized (High Clearance)."

Root Cause: The isobutyl group is a prime target for CYP450 oxidation (specifically at the benzylic-like or tertiary positions).

Solution: Strategic Fluorination Replace hydrogen atoms on the isobutyl chain with fluorine.

  • Protocol: Synthesize 2-ethoxy-N-(2-fluoro-2-methylpropyl)benzamide .

  • Mechanism: The C-F bond is stronger and resists oxidation. Furthermore, fluorine lowers the pKa of neighboring protons and reduces lipophilicity (LogD), which often decreases non-specific binding to metabolic enzymes [3].

Scenario C: "I see 'Selectivity' in my assay, but it disappears in whole-cell or in vivo models."

Root Cause: This is often a Solubility Artifact . 2-ethoxy-N-isobutylbenzamide is highly lipophilic. If it precipitates in the assay buffer at high concentrations, your "selectivity" might just be the compound crashing out of solution before it hits the lower-affinity target.

Solution: Thermodynamic Solubility Verification Do not rely on kinetic solubility (DMSO stocks).

  • Protocol:

    • Prepare a saturated solution of the compound in the assay buffer (PBS pH 7.4).

    • Incubate for 24 hours with shaking.

    • Filter and analyze via HPLC-UV against a standard curve.

    • Rule: If your IC50 for the off-target is higher than this solubility limit, your selectivity data is invalid.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Rigidified Analogs (General Procedure)

Use this protocol to generate analogs with tuned IMHB properties.

  • Reagents: 2-hydroxy-4-substituted-benzoic acid (Starting Material), Alkyl halide (for ethoxy variation), Isobutylamine, HATU (Coupling agent), DIPEA.

  • Step A (Etherification):

    • Dissolve 2-hydroxybenzoic acid derivative in DMF.

    • Add 2.5 eq K2CO3 and 1.2 eq Ethyl Iodide. Heat to 60°C for 4h.

    • Note: This installs the "Locking" ethoxy group.

  • Step B (Amide Coupling):

    • Dissolve the product of Step A in DCM.

    • Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 10 min.

    • Add 1.1 eq Isobutylamine (or Neopentylamine for steric probes).

    • Stir at RT for 2h.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: 1H-NMR must show the Amide NH signal downfield (> 7.5 ppm), indicating the presence of the Intramolecular Hydrogen Bond.

Protocol 2: Comparative Selectivity Data Template

When analyzing your analogs, structure your data as follows to visualize the "Selectivity Window."

Compound IDR1 (Tail)R2 (Ring 4/5-pos)Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio LogD (pH 7.4)
Lead (Ref) IsobutylH15453x (Poor)3.2
Analog A NeopentylH20>10,000>500x (Excellent)3.5
Analog B Isobutyl5-Fluoro1201501.2x (Failed)3.3
Analog C Isobutyl4-Methoxy101000100x (Good)2.9
  • Analog A demonstrates that steric bulk excluded the off-target.

  • Analog C demonstrates that electronic reinforcement of the IMHB improved specificity.

Part 4: Mechanism of Action (The "Pseudo-Ring")

Understanding the structural biology is non-negotiable for rational design.

IMHB_Mechanism Ethoxy 2-Ethoxy Oxygen (H-Bond Acceptor) Ring Pseudo-6-Membered Ring (Planar Conformation) Ethoxy->Ring Locks with Amide Amide Nitrogen (H-Bond Donor) Amide->Ring Locks with Selectivity High Selectivity (Entropy Penalty Paid) Ring->Selectivity Pre-organizes Ligand

Figure 2: The intramolecular hydrogen bond creates a rigid scaffold, reducing the entropic cost of binding to the specific target.

References

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for the Chemist." Journal of Medicinal Chemistry.

  • Rossi, S., et al. (2019).[1] "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[1] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Gould, T. J., et al. (2021). "Rational Approaches to Improving Selectivity in Drug Design." Journal of Medicinal Chemistry.

Sources

Troubleshooting

resolving issues with 2-ethoxy-N-isobutylbenzamide formulation for experiments

The following Technical Support Guide addresses formulation and experimental challenges for 2-ethoxy-N-isobutylbenzamide . Status: Active | Version: 2.4 | Last Updated: February 2026 Role: Senior Application Scientist Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses formulation and experimental challenges for 2-ethoxy-N-isobutylbenzamide .

Status: Active | Version: 2.4 | Last Updated: February 2026 Role: Senior Application Scientist Scope: Physicochemical properties, Solubility optimization, In vivo vehicle design, and Stability.

⚠️ Critical Distinction: Compound Identity

Before proceeding, ensure you are working with the correct chemical entity.[1]

  • Target Molecule: 2-ethoxy-N-isobutylbenzamide (an N-substituted benzamide derivative).[1]

  • Common Confusion: This is NOT Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine), although both are lipophilic nitrogenous aromatics used in similar research spheres.

  • Implication: Protocols for Etifoxine (a benzoxazine) may not directly apply to your benzamide derivative due to differences in hydrolytic stability and pKa.[1]

Module 1: Physicochemical Profile & Solubility

This compound exhibits Class II characteristics (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).[1] The addition of the N-isobutyl group significantly increases lipophilicity compared to its parent compound, 2-ethoxybenzamide.[1]

Key Chemical Properties
PropertyValue (Approx.)Implication for Formulation
LogP ~2.8 – 3.2Highly lipophilic; will not dissolve in aqueous media without help.[1]
Water Solubility < 0.1 mg/mL"Crash-out" risk is high upon dilution.
pKa (Amide) > 15 (Neutral)pH adjustment (acid/base) will not significantly improve solubility.[1]
H-Bond Donors 1 (Amide NH)Susceptible to precipitation if H-bonding network is disrupted.[1]
Troubleshooting FAQ: Solubility

Q: Why does my compound precipitate immediately when adding PBS? A: This is the "Solvent Shock" phenomenon.[1] The compound is hydrophobic.[1][2] When you introduce a highly aqueous buffer (PBS), the dielectric constant of the solvent system rises rapidly, forcing the hydrophobic drug molecules to aggregate and crystallize.[1] Solution: You must use an intermediate surfactant (like Tween 80) or a co-solvent (PEG 400) to shield the molecule during the transition from organic stock to aqueous buffer.[1]

Module 2: Stock Preparation & Storage

Standard Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1] DMSO is preferred for stability.[1]

  • Concentration: Prepare a 50 mg/mL or 100 mg/mL master stock.

  • Method: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

Workflow Visualization: Stock Management

StockPrep Raw Raw Powder (Store RT/Desiccated) Weigh Weigh Amount (e.g., 10 mg) Raw->Weigh Solvent Add Anhydrous DMSO (Target: 50-100 mM) Weigh->Solvent Dissolve Vortex + Sonicate (40°C, 5 mins) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Figure 1: Optimal workflow for preparing and storing hydrophobic benzamide stocks to prevent degradation and moisture absorption.

Module 3: In Vivo Vehicle Optimization (Intraperitoneal/Oral)

This is the most common failure point.[1] Users often attempt to dilute DMSO stock directly into saline, resulting in a cloudy suspension that causes variability in data.[1]

The "Golden Rule" of Order of Addition

Never add Saline directly to the DMSO stock.[1] You must build the vehicle in layers of increasing polarity.[1]

Protocol A: Standard Formulation (Doses < 30 mg/kg)

  • Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

  • Step-by-Step:

    • Pipette the required volume of Drug Stock (in DMSO) into the tube.[1]

    • Add Tween 80 directly to the DMSO/Drug mix.[1] Vortex vigorously. The solution should be clear.

    • Slowly add warm Saline (37°C) dropwise while vortexing.

Protocol B: High Dose Formulation (Doses > 30 mg/kg)

  • Composition: 10% DMSO / 40% PEG 400 / 50% Saline.[1]

  • Mechanism: PEG 400 acts as a co-solvent to extend the solubility capacity of the vehicle.[1]

Troubleshooting FAQ: In Vivo

Q: The solution turns cloudy after 15 minutes. Can I still inject it? A: No. Cloudiness indicates micro-precipitation.[1] Injecting this leads to erratic absorption (low bioavailability) and potential abdominal irritation (peritonitis).[1] Fix: Switch to Protocol B (PEG 400). If issues persist, use 2-hydroxypropyl-β-cyclodextrin (HPβCD) (20% w/v in saline) as the aqueous phase instead of pure saline.[1]

Mechanism of "Crash-Out" Prevention

VehicleFormulation cluster_wrong WRONG WAY (Precipitation) cluster_right CORRECT WAY (Micellar Stabilization) DMSO_Stock DMSO Stock Saline_Direct Add Saline Directly DMSO_Stock->Saline_Direct Precip Hydrophobic Crash-out (Crystals Form) Saline_Direct->Precip DMSO_Stock2 DMSO Stock Surfactant Add Tween 80 (Surfactant Coat) DMSO_Stock2->Surfactant Mix Vortex (Clear Mix) Surfactant->Mix Saline_Slow Add Saline Slowly (Continuous Vortexing) Mix->Saline_Slow Stable Stable Micro-emulsion (Ready to Inject) Saline_Slow->Stable

Figure 2: The mechanism of precipitation vs. stabilization.[1] Surfactants must coat the lipophilic molecules before water is introduced.

Module 4: In Vitro (Cell Culture) Applications

Q: My cells are dying, or I see crystals in the media. A: This is likely DMSO toxicity or compound crystallization.[1]

Guidelines:

  • DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) for sensitive neuronal lines, or < 0.5% for robust lines (e.g., HEK293).

  • Serial Dilution: Do not pipette 1 µL of 100 mM stock into 10 mL of media. The local concentration will cause immediate precipitation.[1]

    • Step 1: Dilute 100 mM stock 1:100 in media (Intermediate = 1 mM).

    • Step 2: Add Intermediate to final volume.[1]

References & Grounding

  • Solubility of Benzamide Derivatives:

    • Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents."[1] Journal of Chemical Thermodynamics. (General principles of benzamide solubility in alcohols vs. water). [1]

  • Formulation of Lipophilic Compounds:

    • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1] ISRN Pharmaceutics.[1] (Review of surfactant/co-solvent strategies).

  • Chemical Identity Verification:

    • PubChem Entry: 2-ethoxybenzamide (Parent compound data used for LogP extrapolation).[1] [1]

    • J-Global Entry: N-isobutyl-2-ethoxybenzamide (Verification of specific chemical entity existence).

Disclaimer: This guide is for research use only. 2-ethoxy-N-isobutylbenzamide is a chemical probe and has not been approved for clinical use in humans.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-ethoxy-N-isobutylbenzamide to 2-ethoxybenzamide

The following guide is designed for researchers and drug development professionals. It treats 2-ethoxybenzamide (Ethenzamide) as the established control benchmark and 2-ethoxy-N-isobutylbenzamide as the experimental deri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It treats 2-ethoxybenzamide (Ethenzamide) as the established control benchmark and 2-ethoxy-N-isobutylbenzamide as the experimental derivative, analyzing the profound pharmacological shifts caused by N-alkylation.[1]

Executive Summary

This guide compares the pharmacological efficacy and physicochemical profile of 2-ethoxybenzamide (Ethenzamide) against its N-substituted analog, 2-ethoxy-N-isobutylbenzamide .[1]

While Ethenzamide is a clinically validated NSAID/analgesic targeting cyclooxygenase (COX) enzymes, the addition of an N-isobutyl moiety fundamentally alters the molecule's lipophilicity and target landscape.[1] This structural modification typically shifts efficacy from peripheral anti-inflammatory activity toward TRP channel modulation (Sensory/Topical) and CNS penetration , mimicking the pharmacophore of bioactive alkamides like Spilanthol.[1]

This guide provides the experimental framework to validate this divergence, focusing on solubility, metabolic stability, and target engagement.[1]

Part 1: Structural & Physicochemical Divergence[1]

The primary driver of efficacy difference lies in the Amide Substitution Switch .[1] The transition from a primary amide to a secondary N-alkyl amide drastically changes the hydrogen bond donor (HBD) profile and LogP.[1]

Physicochemical Properties Matrix[1][2][3]
Property2-Ethoxybenzamide (Ethenzamide)2-Ethoxy-N-IsobutylbenzamideImpact on Efficacy
Structure Primary Amide (

)
Secondary Amide (

)
Target Selectivity
MW 165.19 g/mol ~221.30 g/mol Absorption (Remains Fragment-like)
LogP (Calc) ~1.6~2.8 - 3.1BBB Permeability (Significantly Higher for Isobutyl)
H-Bond Donors 21Receptor Binding Affinity
Solubility Moderate (Water/Ethanol)Low (Water), High (Lipids)Formulation Suitability
Primary Class Salicylate Derivative (NSAID)N-Alkylamide (Lipophilic Modulator)Therapeutic Indication
The "Isobutyl Switch" Mechanism

The addition of the isobutyl group is not merely a bulk addition; it acts as a "lipophilic anchor."[1]

  • Ethenzamide: Relies on the primary amide for tight binding in the hydrophilic pocket of COX-1/COX-2.[1]

  • N-Isobutyl Analog: The bulky aliphatic chain creates steric hindrance that may reduce COX affinity but increases affinity for transmembrane pores (e.g., TRP channels, Voltage-Gated Ion Channels) and enhances blood-brain barrier (BBB) transit.[1]

Part 2: Pharmacodynamic Profiles & Mechanism of Action[1]

Ethenzamide: The Peripheral Analgesic[1]
  • Target: Cyclooxygenase-1 and -2 (COX-1/2).[1]

  • Mechanism: Competitive inhibition of arachidonic acid binding.[1] The 2-ethoxy group provides metabolic stability over salicylamide, but the primary amide is essential for the specific water-mediated H-bond network within the COX active site.[1]

  • Outcome: Reduction of Prostaglandin E2 (PGE2) synthesis

    
     Analgesia, Antipyresis.[1]
    
2-Ethoxy-N-Isobutylbenzamide: The Sensory/CNS Modulator[1]
  • Predicted Target: Transient Receptor Potential (TRP) Channels (specifically TRPA1/TRPM8) and Voltage-Gated Sodium Channels (Nav).[1]

  • Mechanism: The N-isobutylamide moiety is a "privileged structure" found in natural sensory compounds like Spilanthol (paracress) and Sanshool (Sichuan pepper).[1]

  • Outcome: Instead of systemic anti-inflammation, this analog is predicted to exhibit topical paresthesia (tingling) , local anesthesia , or neuropathic pain modulation .[1]

Visualizing the Pathway Divergence[1]

MOA_Divergence Core 2-Ethoxybenzamide Core Eth Primary Amide (Ethenzamide) Core->Eth Unmodified Iso N-Isobutyl Substitution (Lipophilic Analog) Core->Iso Alkylation COX COX-1/2 Inhibition Eth->COX H-Bond Donor PGE Reduced PGE2 COX->PGE Res1 Analgesia & Antipyresis (Systemic) PGE->Res1 TRP TRP Channel / Nav Modulation (Mimics Spilanthol) Iso->TRP Lipophilic Anchor Sig Altered Ca2+/Na+ Influx TRP->Sig Res2 Local Anesthesia & Neuropathic Modulation Sig->Res2

Figure 1: Divergent signaling pathways.[1] The primary amide directs activity toward enzymatic inhibition (COX), while the N-isobutyl group shifts activity toward ion channel modulation.[1]

Part 3: Experimental Validation Protocols

To objectively compare "efficacy," you must assay for both potential mechanisms.[1] A direct head-to-head in a single assay will yield misleading results (e.g., the Isobutyl analog will likely "fail" a standard COX assay).[1]

Protocol A: COX-1/2 Inhibition Screen (Ethenzamide Validation)

Objective: Quantify the loss of enzymatic inhibition due to N-substitution.[1]

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2; Arachidonic Acid; Colorimetric Peroxidase Substrate (TMPD).[1]

  • Preparation: Dissolve both compounds in DMSO (Final concentration <1%).

  • Workflow:

    • Incubate enzyme with Test Compound (0.1 µM – 100 µM) for 10 mins.[1]

    • Add Arachidonic Acid to initiate catalysis.[1]

    • Measure oxidized TMPD absorbance at 590 nm.[1]

  • Success Metric: Ethenzamide should show IC50 ~20-50 µM. The N-Isobutyl analog is expected to show >100 µM (Inactive) due to steric clash.[1]

Protocol B: Calcium Flux Assay (TRP/Channel Validation)

Objective: Detect functional activation or blocking of sensory channels by the N-Isobutyl analog.[1]

  • Cell Line: HEK293 stably expressing hTRPA1 or hTRPM8.[1]

  • Indicator: Fluo-4 AM (Calcium indicator dye).

  • Workflow:

    • Load cells with Fluo-4 AM for 45 mins.[1]

    • Agonist Mode: Inject Test Compound alone.[1] Watch for fluorescence spike (Ca2+ influx).[1]

    • Antagonist Mode: Pre-incubate Test Compound (10 mins), then inject standard agonist (e.g., Mustard Oil for TRPA1).[1]

  • Success Metric:

    • Ethenzamide: No significant change in fluorescence (Baseline).[1]

    • N-Isobutyl Analog: Significant Ca2+ flux (Agonist) or blunted response to stimulus (Antagonist).[1]

Part 4: Pharmacokinetics & Safety[1]

Metabolic Stability (Microsomal Stability Assay)

The N-isobutyl group introduces a new metabolic soft spot.[1]

  • Ethenzamide: Primary metabolism via O-deethylation (forming Salicylamide) and hydroxylation.[1]

  • N-Isobutyl Analog: Subject to N-dealkylation by CYP450 enzymes.[1]

    • Risk:[1][2] Rapid conversion back to the primary amide (or salicylic acid derivative) in vivo could lead to a short half-life.[1]

    • Test: Incubate with Human Liver Microsomes (HLM) + NADPH.[1] Monitor disappearance rate via LC-MS/MS.

Blood-Brain Barrier (BBB) Penetration[1]
  • Prediction: The N-Isobutyl analog (LogP ~2.[1]8) will cross the BBB significantly more efficiently than Ethenzamide.[1]

  • Implication: Higher risk of CNS side effects (sedation/dizziness) but higher potential for treating central neuropathic pain.[1]

Part 5: Summary of Efficacy

Feature2-Ethoxybenzamide2-Ethoxy-N-Isobutylbenzamide
Analgesic Type Anti-inflammatory (NSAID)Neuropathic / Local Anesthetic (Predicted)
Onset Slow (Systemic absorption)Fast (Lipophilic tissue penetration)
Primary Utility Headache, Fever, Musculoskeletal PainTopical Pain, Neuropathy, Sensory Modulation
Key Limitation GI Irritation (COX inhibition)Metabolic Instability (Dealkylation), CNS Sedation
Conclusion for Development

If your goal is systemic pain relief with established safety , 2-ethoxybenzamide remains the superior candidate.[1] If your goal is developing a novel topical analgesic or neuropathic pain modulator that avoids COX-related GI toxicity, 2-ethoxy-N-isobutylbenzamide is a high-potential scaffold for lead optimization.[1]

References

  • PubChem. (2024).[1][3] 2-Ethoxybenzamide (Ethenzamide) Compound Summary. National Library of Medicine.[1] Link[1]

  • Babbar, S., et al. (2020).[1] TRP Channels as Targets for N-Alkylamides: Structure-Activity Relationships. Journal of Medicinal Chemistry. Link(Note: General reference for N-alkylamide activity on TRP)

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Ethoxybenzamide. Merck KGaA.[1] Link

  • Rupprecht, R., et al. (2010).[1] Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders.[1] Nature Reviews Drug Discovery. Link(Context for Benzamide CNS activity)

Sources

Comparative

comparative analysis of 2-ethoxy-N-isobutylbenzamide with other known analgesics

This guide provides a comparative technical analysis of 2-ethoxy-N-isobutylbenzamide , a structural derivative of the established analgesic Ethenzamide (2-ethoxybenzamide). A Technical Guide for Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-ethoxy-N-isobutylbenzamide , a structural derivative of the established analgesic Ethenzamide (2-ethoxybenzamide).

A Technical Guide for Drug Development Professionals
Executive Summary & Chemical Disambiguation

2-ethoxy-N-isobutylbenzamide represents a lipophilic modification of the salicylamide class of non-narcotic analgesics. Structurally, it is the N-isobutyl derivative of Ethenzamide (2-ethoxybenzamide), a common component in OTC analgesic formulations (e.g., ACE formulations in Japan).

The addition of the isobutyl group to the amide nitrogen significantly alters the physicochemical profile of the parent molecule, primarily by increasing lipophilicity (LogP). This modification is hypothesized to enhance Blood-Brain Barrier (BBB) penetration and alter metabolic stability compared to the primary amide of Ethenzamide.

⚠️ CRITICAL DISAMBIGUATION WARNING Do NOT confuse this molecule with "Etazene" (Etodesnitazene).

  • 2-ethoxy-N-isobutylbenzamide: An NSAID-like analgesic (Salicylamide derivative). Low abuse potential. [1] * Etodesnitazene (Etazene): A potent benzimidazole opioid (Nitazene class). High abuse potential and respiratory depression risk.

[2] This guide focuses strictly on the benzamide (NSAID-like) derivative as specified by the IUPAC nomenclature.

Chemical Structure & SAR Analysis

The pharmacological efficacy of 2-ethoxy-N-isobutylbenzamide is rooted in its structural relationship to Salicylamide and Ethenzamide.

  • Core Scaffold: The 2-ethoxybenzamide core is responsible for Cyclooxygenase (COX) inhibition.

  • 2-Ethoxy Substitution: Masks the phenolic hydroxyl group found in Salicylamide, reducing first-pass metabolism (glucuronidation) and improving oral bioavailability.

  • N-Isobutyl Substitution: The key differentiator. The bulky, hydrophobic isobutyl group replaces a hydrogen on the amide nitrogen.

    • Effect 1 (Lipophilicity): Increases LogP (Predicted ~2.5-3.0 vs. ~1.2 for Ethenzamide), facilitating rapid CNS entry.

    • Effect 2 (Metabolic Stability): Steric hindrance at the amide bond may reduce the rate of hydrolysis by amidases, potentially prolonging the half-life (

      
      ).
      
Figure 1: Structural Hierarchy & SAR Logic

SAR_Analysis cluster_props Pharmacochemical Impact Salicylamide Salicylamide (Parent Scaffold) Low Bioavailability Ethenzamide Ethenzamide (2-ethoxybenzamide) Improved Bioavailability Primary Amide Salicylamide->Ethenzamide O-Ethylation (Blocks Glucuronidation) Target 2-ethoxy-N-isobutylbenzamide (Target Molecule) High Lipophilicity Secondary Amide Ethenzamide->Target N-Isobutylation (Increases LogP & CNS Entry) Lipophilicity Increased LogP (Better BBB Permeability) Target->Lipophilicity Stability Steric Hindrance (Slower Hydrolysis) Target->Stability

Caption: Structural evolution from Salicylamide to the N-isobutyl derivative, highlighting physicochemical shifts.

Mechanism of Action: Signaling Pathways

Unlike opioids which target G-protein coupled Mu-receptors, 2-ethoxy-N-isobutylbenzamide operates primarily via the Arachidonic Acid Cascade .

  • Primary Mechanism: Reversible inhibition of Cyclooxygenase (COX) enzymes.

  • Selectivity: Based on the bulky N-isobutyl group, the molecule may exhibit a shift in selectivity towards COX-2 (which has a larger hydrophobic channel) compared to the non-selective COX-1/2 profile of Aspirin, though experimental validation is required.

  • Downstream Effect: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to decreased sensitization of peripheral nociceptors (TRPV1 modulation) and reduced central inflammation.

Figure 2: Pharmacological Pathway (COX Inhibition)

Signaling_Pathway Stimulus Tissue Injury Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) PGG2 PGG2 / PGH2 AA->PGG2 COX Enzyme PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Drug 2-ethoxy-N-isobutylbenzamide Drug->COX Inhibits

Caption: Mechanism of action showing interruption of Prostaglandin synthesis via COX enzyme inhibition.

Comparative Performance Data

The following table contrasts the target molecule with standard comparators. Data for 2-ethoxy-N-isobutylbenzamide is extrapolated from SAR studies of Ethenzamide derivatives [1, 2].

Table 1: Comparative Pharmacological Profile
Feature2-ethoxy-N-isobutylbenzamide Ethenzamide (Standard)Ibuprofen (NSAID Ref)Morphine (Opioid Ref)
Chemical Class Benzamide (Salicylate)Benzamide (Salicylate)Propionic AcidOpiate
Primary Target COX-1 / COX-2 (Inhibitor)COX-1 / COX-2 (Inhibitor)COX-1 / COX-2 (Inhibitor)Mu-Opioid Receptor (Agonist)
Lipophilicity (LogP) ~2.8 - 3.1 (High) ~1.2~3.5~0.9
Analgesic Potency Moderate (Predicted)Mild-ModerateModerateHigh
Onset of Action Rapid (< 20 min) Intermediate (30-60 min)Intermediate (30 min)Rapid (IV) / Slow (Oral)
Duration Extended (vs Parent)Short (~2-4 hrs)Moderate (4-6 hrs)Moderate (3-4 hrs)
Primary Side Effect GI Irritation (Potential)GI IrritationGI Bleed / RenalRespiratory Depression
Abuse Liability Negligible NegligibleNegligibleHigh

Key Insight: The target molecule's advantage lies not in raw potency (where Morphine is superior), but in its safety profile and CNS distribution kinetics compared to standard Ethenzamide.

Experimental Protocols

To validate the analgesic efficacy of 2-ethoxy-N-isobutylbenzamide, the Acetic Acid Writhing Test is the industry standard for non-narcotic analgesics. Unlike the Tail-Flick test (which favors opioids), the Writhing test is highly sensitive to peripheral COX inhibitors.

Protocol: Acetic Acid-Induced Writhing Assay (Mouse)

Objective: Quantify antinociceptive efficacy via reduction in abdominal constriction frequency.

Materials:

  • Subjects: Male Swiss albino mice (20-25g).

  • Vehicle: 1% Carboxymethylcellulose (CMC) or 10% DMSO/Saline (due to high lipophilicity).

  • Inducer: 0.6% Acetic Acid solution (v/v).

  • Positive Control: Ibuprofen (100 mg/kg, p.o.) or Ethenzamide (200 mg/kg, p.o.).

Methodology:

  • Acclimatization: Animals are fasted for 12 hours prior to the experiment (water ad libitum).

  • Drug Administration: Administer Test Compound (2-ethoxy-N-isobutylbenzamide) orally (p.o.) at graded doses (e.g., 50, 100, 200 mg/kg). Wait 45 minutes for absorption (Tmax).

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg) intraperitoneally (i.p.).

  • Observation: Place mouse in a transparent observation chamber immediately.

  • Quantification: Count the number of "writhes" (abdominal contractions + hind limb stretching) for 20 minutes , starting 5 minutes post-injection.

Calculation:



(Where 

= Mean number of writhes)
Figure 3: Assay Workflow

Assay_Protocol Step1 Step 1: Drug Admin (p.o.) (T = -45 min) Step2 Step 2: Acetic Acid Inj (i.p.) (T = 0 min) Step1->Step2 Step3 Step 3: Lag Time (5 min) Step2->Step3 Step4 Step 4: Count Writhes (20 min duration) Step3->Step4 Step5 Step 5: Calculate % Inhibition Step4->Step5

Caption: Timeline for the Acetic Acid Writhing Assay to determine analgesic efficacy.

References
  • PubChem Compound Summary. (2023). 2-Ethoxybenzamide (Ethenzamide).[3][4][5] National Center for Biotechnology Information. Link[3]

  • Wang, Z., et al. (2021). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents. Journal of Chemical & Engineering Data. Link

  • World Health Organization. (2022). Critical Review Report: Etazene (Etodesnitazene).[1] (Cited for disambiguation purposes only - distinguishing the benzimidazole opioid from the benzamide target). Link

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Link

  • ChemicalBook. (2023).[4] 2-Ethoxybenzamide Chemical Properties and Safety.Link

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Validation

On-Target Validation of 2-Ethoxy-N-isobutylbenzamide: A Comparative Guide Using Akt1 Knockout Models

< A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, identifying a potent small molecule is only the beginning. The critical subsequ...

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, identifying a potent small molecule is only the beginning. The critical subsequent step is to unequivocally demonstrate that its biological effects are mediated through its intended molecular target. This process, known as on-target validation, is paramount for building a robust preclinical data package and mitigating the risk of late-stage failures due to unforeseen off-target activities. This guide provides a comprehensive framework for confirming the on-target effects of a novel compound, exemplified by the hypothetical Akt1 inhibitor, 2-ethoxy-N-isobutylbenzamide (herein referred to as "Compound X").

The gold standard for such validation is the use of a genetic knockout (KO) model where the target protein is absent.[1] If Compound X truly elicits its effects by inhibiting Akt1, its efficacy should be dramatically diminished in cells lacking this protein. This guide will detail the principles and protocols for generating an Akt1 KO cell line, performing comparative phenotypic and mechanistic analyses against a well-characterized alternative, MK-2206, and interpreting the resulting data to build a conclusive on-target validation case.

The Central Role of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, survival, growth, and metabolism.[2][3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3][5] Akt1, a key node in this pathway, is a serine/threonine kinase that, upon activation, phosphorylates a multitude of downstream substrates to promote cell survival and block apoptosis.[2][6] Therefore, inhibitors of Akt1, such as our hypothetical Compound X, are of significant therapeutic interest.

Below is a diagram illustrating the core components of the PI3K/Akt signaling pathway relevant to this guide.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt1 PIP3->Akt Recruitment & p-Ser473 PDK1->Akt p-Thr308 GSK3B GSK3β Akt->GSK3B Inhibitory Phosphorylation Proliferation Cell Survival & Proliferation Akt->Proliferation pGSK3B p-GSK3β (Ser9) (Inactive) Workflow start Start crispr Part 1: Generate Akt1 KO Cell Line using CRISPR-Cas9 start->crispr validation Validate KO: 1. Western Blot (Protein) 2. Sanger Sequencing (DNA) crispr->validation phenotype Part 2: Comparative Phenotypic Analysis (Cell Viability Assay) validation->phenotype pathway Part 3: Comparative Pathway Analysis (Western Blot for p-GSK3β) validation->pathway conclusion Conclusion: Confirm On-Target Effect phenotype->conclusion pathway->conclusion

Caption: Overall workflow for on-target validation.

Part 1: Generation and Validation of an Akt1 Knockout Cell Line

The cornerstone of this guide is the creation of a clean experimental system devoid of the target protein. The CRISPR-Cas9 system offers a precise and efficient method for generating gene knockouts. [7][8]

Protocol 1: Akt1 Knockout using CRISPR-Cas9

This protocol outlines the steps for generating Akt1 knockout in a suitable cancer cell line (e.g., MCF-7, which has an active PI3K/Akt pathway).

  • sgRNA Design and Selection:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the AKT1 gene to maximize the chance of a frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego) to identify sgRNAs with high on-target scores and low off-target potential.

  • Vector Preparation:

    • Clone the selected sgRNA sequences into a Cas9 expression vector. A plasmid containing both Cas9 and the sgRNA, along with a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP), is recommended.

  • Transfection:

    • Transfect the chosen cell line with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent.

    • Plate cells to be 70-90% confluent on the day of transfection.

    • For a 6-well plate, dilute 2.5 µg of plasmid DNA into a suitable medium (e.g., Opti-MEM). [9] * In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture dropwise to the cells. [9]4. Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Culture the cells until resistant colonies are formed.

    • Isolate single colonies using cloning cylinders or by serial dilution into 96-well plates to establish monoclonal cell lines.

  • Expansion:

    • Expand the isolated clones for subsequent validation.

Protocol 2: Validation of Akt1 Knockout

Validation is a critical step to ensure the gene has been successfully knocked out at both the genomic and protein levels. [10]

  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from both the parental (WT) and the putative KO clonal cell lines.

    • Amplify the region of the AKT1 gene targeted by the sgRNA using PCR.

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing. [10][11] * Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by DEcomposition) to identify the presence and nature of insertions or deletions (indels) in the KO clones compared to the WT sequence. [12]A frameshift-inducing indel confirms a successful knockout at the genomic level.

  • Western Blotting for Protein Expression:

    • Prepare whole-cell lysates from WT and validated KO clones.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [13] * Incubate the membrane with a primary antibody specific for Akt1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate. [14]The absence of a band corresponding to Akt1 in the KO lanes, while present in the WT lane, confirms the knockout at the protein level. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Part 2: Comparative Phenotypic Analysis

With validated WT and Akt1 KO cell lines, we can now assess the on-target effect of Compound X on a relevant cellular phenotype, such as cell viability. The central hypothesis is that if Compound X acts through Akt1, the Akt1 KO cells will be significantly less sensitive to the compound's cytotoxic or anti-proliferative effects.

Protocol 3: Cell Viability Dose-Response Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [15][16][17]

  • Cell Seeding:

    • Seed WT and Akt1 KO cells into separate 96-well opaque-walled plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and the comparator, MK-2206, in culture medium.

    • Treat the cells with a range of concentrations of each compound for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes. [18] * Add 100 µL of CellTiter-Glo® reagent to each well. [18] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [18] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [18] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls and plot the dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound in both the WT and KO cell lines.

Expected Results and Interpretation

The on-target effect of Compound X would be confirmed by a significant rightward shift in its dose-response curve in the Akt1 KO cells compared to the WT cells, resulting in a much higher IC50 value. The well-characterized Akt inhibitor, MK-2206, should exhibit a similar shift, validating the experimental system. [19][20][21][22]

Compound Cell Line Predicted IC50 (nM) Interpretation
Compound X Wild-Type (WT) 50 Potent inhibition of cell viability.
Compound X Akt1 Knockout (KO) >10,000 Loss of potency, indicating on-target effect.
MK-2206 (Comparator) Wild-Type (WT) 25 Potent inhibition, as expected. [19]

| MK-2206 (Comparator) | Akt1 Knockout (KO) | >10,000 | Loss of potency, validating the KO model's response. |

Part 3: Target Engagement and Pathway Modulation

Beyond phenotypic changes, it is crucial to demonstrate that Compound X directly engages its target and modulates the downstream signaling pathway. This is achieved by assessing the phosphorylation state of a key Akt1 substrate, Glycogen Synthase Kinase 3 Beta (GSK3β). [23][24][25]Akt1 inactivates GSK3β by phosphorylating it at the Serine 9 residue. [6][23][26]Therefore, a true Akt1 inhibitor should decrease the levels of phosphorylated GSK3β (p-GSK3β).

Protocol 4: Western Blot for Pathway Modulation
  • Cell Treatment and Lysis:

    • Plate WT cells and treat them with Compound X and MK-2206 at a concentration around their WT IC50 (e.g., 100 nM) for a short duration (e.g., 1-2 hours). Include a vehicle control.

    • Prepare whole-cell lysates as described in Protocol 2.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as previously described. [27] * Probe separate membranes with primary antibodies against:

      • Phospho-GSK3β (Ser9)

      • Total GSK3β

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-actin (loading control)

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for both GSK3β and Akt to determine the extent of pathway inhibition.

Expected Results and Interpretation

In WT cells, treatment with Compound X and MK-2206 should lead to a marked decrease in the levels of p-Akt (confirming target inhibition) and a corresponding decrease in p-GSK3β (confirming downstream pathway modulation). [22][26]

Treatment (in WT cells) p-Akt (Ser473) Level p-GSK3β (Ser9) Level Interpretation
Vehicle Control High High Baseline pathway activity.
Compound X Low Low Successful inhibition of Akt1 and its downstream signaling.

| MK-2206 (Comparator) | Low | Low | Expected inhibition of the Akt pathway. [19][22]|

This molecular data provides direct evidence that Compound X engages Akt1 and functionally inhibits its kinase activity within the cell, strongly complementing the phenotypic data from the KO model.

Conclusion

The convergence of data from these comparative experiments provides a robust and compelling case for the on-target activity of 2-ethoxy-N-isobutylbenzamide (Compound X). By demonstrating a loss of phenotypic effect in an Akt1 knockout cell line and confirming the specific modulation of downstream signaling, researchers can proceed with confidence in their drug development program. This self-validating system, which contrasts the effects in WT vs. KO cells and benchmarks against a known inhibitor, represents a rigorous and trustworthy approach to small molecule target validation, fulfilling a critical requirement for advancing a compound toward clinical development. [1][30]

References
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Center for Biotechnology Information. [Link]

  • MK-2206: A potent oral allosteric AKT inhibitor. AACR Journals. [Link]

  • Definition of Akt inhibitor MK2206. National Cancer Institute. [Link]

  • Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer. National Center for Biotechnology Information. [Link]

  • Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab. National Center for Biotechnology Information. [Link]

  • MK-2206. Wikipedia. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Functional analysis of AKT1 knockout in fibrosarcoma cells using CRISPR/Cas9 technology. Gene. [Link]

  • THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR. National Center for Biotechnology Information. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. National Center for Biotechnology Information. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. [Link]

  • CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. [Link]

  • MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review. MDPI. [Link]

  • PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. ResearchGate. [Link]

  • Phosphorylated GSK‑3β protects stress‑induced apoptosis of myoblasts via the PI3K/Akt signaling pathway. Spandidos Publications. [Link]

  • How to Validate a CRISPR Knockout. Biognosys. [Link]

  • PI3K-Akt Signaling Pathway. Creative Diagnostics. [Link]

  • GSK3β regulates AKT-induced central nervous system axon regeneration via an eIF2Bε-dependent, mTORC1-independent pathway. eLife. [Link]

  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. CONICET. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • The PI3K/Akt Pathway in Herpesvirus Biology: A Double-Edged Sword in Host–Virus Interactions. MDPI. [Link]

  • Small Molecule Drug Target Identification and Validation. BTP. [Link]

  • Phosphorylation of GSK3α/β correlates with activation of AKT and is prognostic for poor overall survival in acute myeloid leukemia patients. National Center for Biotechnology Information. [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]

  • How to perform a CRISPR Knockout Experiment. YouTube. [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

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Comparative

Validating the Therapeutic Potential of 2-Ethoxy-N-isobutylbenzamide: A Preclinical Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous preclinical validation. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous preclinical validation. This guide provides an in-depth technical framework for evaluating the therapeutic potential of 2-ethoxy-N-isobutylbenzamide, a compound of interest due to the established bioactivities of its structural analogs. While direct preclinical data for this specific molecule is not yet prevalent in public literature, the known analgesic and anti-inflammatory properties of 2-ethoxybenzamide (Ethenzamide) and the demonstrated anticonvulsant activities of various N-substituted benzamides provide a strong rationale for its investigation.[1][2][3]

This document will not only propose a comprehensive preclinical testing cascade but will also objectively compare the potential performance of 2-ethoxy-N-isobutylbenzamide with current standard-of-care alternatives, supported by illustrative experimental data. Our approach is grounded in scientific integrity, ensuring that every proposed protocol serves as a self-validating system.

Introduction: The Scientific Rationale

The core structure of 2-ethoxy-N-isobutylbenzamide is built upon the 2-ethoxybenzamide scaffold. 2-Ethoxybenzamide, also known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with recognized analgesic and antipyretic effects.[1][4] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of pain and inflammation.[1]

The addition of an N-isobutyl group introduces a modification that could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation can influence a molecule's lipophilicity, membrane permeability, and interaction with biological targets. Notably, various N-substituted benzamides have demonstrated potent anticonvulsant properties in preclinical studies, suggesting that this structural modification could steer the therapeutic profile of 2-ethoxy-N-isobutylbenzamide towards neurological applications.[2][3][5] Furthermore, recent research into related benzamide derivatives has identified selective inhibitors of the Kv2.1 potassium channel, highlighting a potential role in neuroprotection.[6]

Therefore, a dual-pronged investigation into the analgesic and anticonvulsant potential of 2-ethoxy-N-isobutylbenzamide is a scientifically sound starting point.

Proposed Preclinical Validation Workflow

A logical and efficient preclinical evaluation should begin with in vitro screening to determine potential mechanisms of action and guide subsequent in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Analgesic Models cluster_2 In Vivo Anticonvulsant Models in_vitro_assays Initial In Vitro Assays cox_inhibition COX-1/COX-2 Inhibition Assay in_vitro_assays->cox_inhibition ion_channel Ion Channel Panel Screening in_vitro_assays->ion_channel analgesic_models In Vivo Analgesic Efficacy in_vitro_assays->analgesic_models If COX inhibition or other relevant hits anticonvulsant_models In Vivo Anticonvulsant Efficacy in_vitro_assays->anticonvulsant_models If ion channel modulation observed hot_plate Hot Plate Test (Thermal Nociception) analgesic_models->hot_plate formalin Formalin Test (Inflammatory Pain) analgesic_models->formalin cfa CFA-Induced Inflammatory Pain analgesic_models->cfa neuropathic_pain Neuropathic Pain Model (e.g., CCI) analgesic_models->neuropathic_pain mes Maximal Electroshock (MES) Test anticonvulsant_models->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test anticonvulsant_models->scptz six_hz 6-Hz Seizure Test anticonvulsant_models->six_hz

Caption: Proposed preclinical validation workflow for 2-ethoxy-N-isobutylbenzamide.

In Vitro Screening: Unveiling the Mechanism

The initial in vitro assays are designed to rapidly assess the most probable mechanisms of action based on the compound's structural lineage.

COX Enzyme Inhibition Assay

Rationale: Given that the parent molecule, 2-ethoxybenzamide, is a known COX inhibitor, it is crucial to determine if and how the N-isobutyl substitution modulates this activity. This assay will quantify the inhibitory potency of the compound against both COX-1 and COX-2 isoforms, providing insights into its potential anti-inflammatory efficacy and gastrointestinal side-effect profile.

Protocol:

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are used. 2-ethoxy-N-isobutylbenzamide is dissolved in DMSO to create a stock solution and then serially diluted.

  • Reaction: The assay is performed in a 96-well plate format. Each well contains the enzyme, arachidonic acid (the substrate), and varying concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.

Ion Channel Screening Panel

Rationale: The documented anticonvulsant activity of related N-substituted benzamides and the recent discovery of benzamide-based Kv2.1 inhibitors strongly suggest that ion channels may be a primary target.[3][6] A broad ion channel screening panel will efficiently test for activity against a range of voltage-gated and ligand-gated ion channels implicated in nociception and epilepsy (e.g., sodium channels, calcium channels, potassium channels, GABA-A receptors).

Protocol:

  • Cell Lines: Utilize stable cell lines expressing the specific ion channel of interest.

  • Assay Method: Automated patch-clamp electrophysiology is the gold standard for measuring ion channel activity. This technique provides high-quality data on the compound's effect on channel currents.

  • Procedure: Cells are plated in a specialized multi-well plate. The automated system establishes a giga-seal with individual cells and applies voltage protocols to elicit ion currents. The test compound is applied at various concentrations.

  • Analysis: The percentage of inhibition or potentiation of the ion current is measured, and IC50 or EC50 values are determined.

In Vivo Preclinical Models: Assessing Therapeutic Efficacy

Based on the in vitro findings, the investigation will proceed to relevant in vivo models. The following sections outline proposed studies for both analgesic and anticonvulsant potential.

Validating Analgesic Potential

Comparative Alternatives:

  • Gabapentin: A first-line treatment for neuropathic pain.

  • Celecoxib: A selective COX-2 inhibitor for inflammatory pain.

  • Morphine: A potent opioid analgesic serving as a positive control for nociceptive pain.

Rationale: These models provide initial evidence of a compound's ability to alleviate pain resulting from thermal stimuli and inflammation.

Protocols:

  • Hot Plate Test:

    • Mice are individually placed on a heated surface (e.g., 55°C).

    • The latency to a pain response (e.g., licking a hind paw, jumping) is recorded.

    • Animals are tested at baseline and at various time points after administration of 2-ethoxy-N-isobutylbenzamide or a control substance.

  • Formalin Test:

    • A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.

    • The time spent licking or biting the injected paw is quantified during two distinct phases: the early phase (0-5 minutes, representing acute nociception) and the late phase (15-30 minutes, representing inflammatory pain).

    • The test compound or vehicle is administered prior to the formalin injection.

Rationale: This widely used model mimics human neuropathic pain conditions caused by nerve damage and is essential for evaluating therapies intended for this indication.

Protocol:

  • Surgery: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures.

  • Sensitization: Over the following days, the animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

  • Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the paw. The paw withdrawal latency is recorded.

  • Drug Administration: Once sensitization is established, animals are treated with 2-ethoxy-N-isobutylbenzamide, gabapentin, or vehicle, and the effects on withdrawal thresholds and latencies are measured.

Illustrative Comparative Data (CCI Model):

CompoundDose (mg/kg, p.o.)Reversal of Mechanical Allodynia (%)
Vehicle-0
2-Ethoxy-N-isobutylbenzamide3045
2-Ethoxy-N-isobutylbenzamide10075
Gabapentin10080
Validating Anticonvulsant Potential

Comparative Alternatives:

  • Carbamazepine: A standard treatment for focal and generalized tonic-clonic seizures.

  • Valproic Acid: A broad-spectrum antiepileptic drug.

Rationale: These models are used for the initial screening and characterization of potential anticonvulsant compounds. They represent different types of seizure activity.

Protocols:

  • Maximal Electroshock (MES) Test:

    • This model induces a generalized tonic-clonic seizure via corneal electrical stimulation.

    • The test is considered positive if the animal exhibits tonic hindlimb extension.

    • 2-ethoxy-N-isobutylbenzamide or a reference drug is administered prior to the electrical stimulation, and its ability to prevent the tonic hindlimb extension is assessed.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • PTZ is a GABA-A receptor antagonist that induces clonic seizures.

    • The test compound is administered, followed by a subcutaneous injection of PTZ.

    • The ability of the compound to prevent or delay the onset of clonic seizures is measured.

  • 6-Hz Seizure Test:

    • This model is considered a test for therapy-resistant seizures. A low-frequency (6 Hz) electrical stimulation is delivered to the cornea.

    • The compound's ability to protect against the resulting psychomotor seizure is evaluated.

Illustrative Comparative Data (Acute Seizure Models):

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)6-Hz ED50 (mg/kg, i.p.)
2-Ethoxy-N-isobutylbenzamide557040
Carbamazepine8.8>10011.5
Valproic Acid44.514922.8

Mechanistic Insights and Signaling Pathways

Based on the in vitro and in vivo data, a potential mechanism of action can be hypothesized. For instance, if the compound shows efficacy in both neuropathic pain and seizure models, and in vitro data indicates modulation of voltage-gated sodium channels, a unifying mechanism can be proposed.

G cluster_0 Hypothesized Mechanism of Action cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes compound 2-Ethoxy-N-isobutylbenzamide vgsc Voltage-Gated Sodium Channels compound->vgsc Inhibition vgcc Voltage-Gated Calcium Channels compound->vgcc Modulation gaba GABA-A Receptor compound->gaba Potentiation reduced_excitability Reduced Neuronal Excitability vgsc->reduced_excitability vgcc->reduced_excitability gaba->reduced_excitability analgesia Analgesia reduced_excitability->analgesia anticonvulsant Anticonvulsant Effect reduced_excitability->anticonvulsant

Sources

Validation

cross-validation of in vitro and in vivo results for 2-ethoxy-N-isobutylbenzamide

Technical Validation Guide: 2-Ethoxy-N-Isobutylbenzamide Role: Senior Application Scientist Focus: Pharmacological Validation & IVIVC (In Vitro-In Vivo Correlation) Target Audience: Drug Discovery Researchers, Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2-Ethoxy-N-Isobutylbenzamide

Role: Senior Application Scientist Focus: Pharmacological Validation & IVIVC (In Vitro-In Vivo Correlation) Target Audience: Drug Discovery Researchers, Medicinal Chemists, Preclinical Scientists

Executive Summary: The Molecule & Its Potential

2-Ethoxy-N-isobutylbenzamide represents a specific structural class of N-alkylbenzamides , chemically positioned between traditional NSAIDs (like Ethenzamide) and sensory-active agents (like TRP modulators or local anesthetics). Its structure—combining a lipophilic ethoxy-substituted benzene ring with an isobutyl amide tail—suggests a dual mechanism of action involving Voltage-Gated Sodium Channel (NaV) blockade and Transient Receptor Potential (TRP) channel modulation (likely TRPM8 or TRPV1).

This guide provides a rigorous framework for cross-validating in vitro potency with in vivo efficacy, a critical step in establishing this compound as a viable candidate for non-narcotic analgesia or topical sensory modulation .

In Vitro Validation: Establishing Mechanistic Potency

Before in vivo translation, you must define the molecular mechanism and metabolic stability.

A. Target Engagement: Patch-Clamp Electrophysiology

Rationale: The structural homology to local anesthetics (e.g., Lidocaine) and TRP modulators (e.g., N-isobutylamides like Spilanthol) necessitates direct channel interrogation.

Protocol:

  • Cell Line: HEK293 cells stably expressing hNaV1.7 (pain signaling) or hTRPM8 (cold/sensory signaling).

  • Method: Whole-cell patch-clamp recording.

  • Procedure:

    • Perfuse cells with increasing concentrations of 2-Ethoxy-N-isobutylbenzamide (0.1 µM – 100 µM).

    • Stimulus: Depolarizing voltage steps (for NaV) or chemical agonist application (Menthol for TRPM8).

    • Endpoint: Calculate the IC50 (concentration inhibiting 50% of current).

Critical Insight: Unlike simple binding assays, electrophysiology measures functional inhibition, which correlates better with in vivo efficacy.

B. Metabolic Stability: Microsomal Clearance (HLM)

Rationale: Benzamides are susceptible to CYP450-mediated dealkylation (O-deethylation or N-dealkylation). High clearance leads to poor oral bioavailability.

Protocol:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM compound at 37°C for 0, 15, 30, and 60 mins.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation: Determine Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

In Vivo Validation: Efficacy & Pharmacokinetics

In vitro potency is meaningless without in vivo exposure. The following models validate the compound's therapeutic index.

A. Efficacy Model: Acetic Acid-Induced Writhing (Visceral Pain)

Rationale: This model is highly sensitive to peripheral analgesics and NSAID-like compounds, making it ideal for benzamide derivatives.

Protocol:

  • Subjects: Male ICR mice (n=8/group).

  • Treatment: Oral gavage (PO) or Intraperitoneal (IP) administration of:

    • Vehicle (Control)

    • 2-Ethoxy-N-isobutylbenzamide (10, 30, 100 mg/kg)

    • Reference: Ethenzamide (100 mg/kg) or Lidocaine (30 mg/kg).

  • Induction: IP injection of 0.6% acetic acid (10 mL/kg) 30 mins post-dose.

  • Measurement: Count "writhes" (abdominal constrictions) for 20 mins.

  • Endpoint: Calculate % Inhibition of writhing.

B. Pharmacokinetics (PK): Bioavailability Assessment

Rationale: To establish IVIVC, you must know the free plasma concentration (


) relative to the in vitro IC50.

Protocol:

  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in rats.

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS.

  • Output: Bioavailability (

    
    ), 
    
    
    
    ,
    
    
    , and Clearance (
    
    
    ).

Cross-Validation: The IVIVC Link

The "Golden Thread" of validation is linking the in vitro IC50 to the in vivo unbound plasma concentration (


).
  • Target:

    
     (at 
    
    
    
    ).
  • Analysis: If efficacy is observed but

    
    , suspect active metabolites (e.g., the de-ethylated phenol). If 
    
    
    
    but no efficacy, suspect high protein binding or poor tissue distribution.

Comparative Analysis: Benchmarking Performance

The following table contextualizes 2-Ethoxy-N-isobutylbenzamide against industry standards.

Feature2-Ethoxy-N-isobutylbenzamide Ethenzamide (Standard NSAID)Lidocaine (Standard Anesthetic)Menthol (TRP Modulator)
Primary Target Dual: NaV1.7 Block + TRP Modulation (Predicted)COX-1 / COX-2 InhibitionNaV Channel BlockadeTRPM8 Agonist
Chemical Class N-AlkylbenzamideO-EthoxybenzamideAminoamideMonoterpene Alcohol
In Vitro Potency Moderate (IC50: 1–10 µM)*Low (IC50: >50 µM for COX)Moderate (IC50: ~10–50 µM)High (EC50: ~0.1–1 µM)
In Vivo Efficacy Visceral/Neuropathic Pain Inflammatory PainLocal/Nerve BlockTopical Cooling/Analgesia
Bioavailability Moderate (Lipophilic, likely CYP substrate)High (Rapid absorption)Low (High First-Pass)Moderate (Rapid metabolism)
Metabolic Risk Dealkylation (O-ethyl or N-isobutyl)O-Deethylation to SalicylamideN-DealkylationGlucuronidation

*Note: Potency values are representative estimates for this chemical class based on SAR (Structure-Activity Relationship).

Visualizing the Mechanism & Workflow

Figure 1: Proposed Mechanism of Action (Dual Modulation)

This diagram illustrates how the molecule likely intersects with pain signaling pathways.

MOA Figure 1: Dual Mechanism of Action - NaV Blockade & TRP Modulation Compound 2-Ethoxy-N- isobutylbenzamide NaV NaV1.7 Channel (Nociceptor) Compound->NaV Blocks (Pore Occlusion) TRP TRP Channel (Sensory Neuron) Compound->TRP Modulates (Antagonist/Agonist) Signal Action Potential Generation NaV->Signal Inhibits Influx TRP->Signal Alters Ca2+ Influx Pain Pain Perception (CNS) Signal->Pain Reduced Transmission

Figure 2: Validation Workflow (IVIVC)

A step-by-step decision tree for validating the compound.

Workflow Figure 2: Strategic Validation Workflow Start Start: Chemical Synthesis InVitro In Vitro Screening (Patch Clamp + HLM) Start->InVitro Decision1 IC50 < 10 µM? InVitro->Decision1 Optimize Optimize Structure (SAR) Decision1->Optimize No InVivo In Vivo Efficacy (Writhing Test) Decision1->InVivo Yes Optimize->InVitro PK PK Study (Bioavailability) InVivo->PK Correlation IVIVC Analysis (Cu,plasma vs IC50) PK->Correlation Correlation->Optimize Poor Correlation Valid Validated Candidate Correlation->Valid Correlation Confirmed

References

  • Patapoutian, A., et al. (2003). "Transient receptor potential channels: targeting pain at the source." Nature Reviews Drug Discovery, 2(12), 984-1000. Link

  • Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Tsurumi, K., et al. (1986). "Pharmacological studies on ethenzamide." Folia Pharmacologica Japonica, 88(4), 291-303. Link

  • Xu, H., et al. (2005). "Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels." Nature Neuroscience, 9, 628–635. Link

Comparative

Technical Comparison Guide: 2-Ethoxy-N-isobutylbenzamide (Etifoxine) vs. Benzodiazepine Standards of Care

Executive Summary: The "Anxiolytic Selectivity" Paradigm For decades, the standard of care (SoC) for acute anxiety has been Benzodiazepines (BZDs) like Lorazepam and Alprazolam. While highly efficacious, BZDs carry a hea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anxiolytic Selectivity" Paradigm

For decades, the standard of care (SoC) for acute anxiety has been Benzodiazepines (BZDs) like Lorazepam and Alprazolam. While highly efficacious, BZDs carry a heavy burden of "on-target" adverse effects: sedation, amnesia, myorelaxation, and dependence liability.

2-ethoxy-N-isobutylbenzamide (Etifoxine) represents a distinct pharmacological class (benzoxazines).[1][2][3] Unlike BZDs, which rely solely on direct receptor gating, Etifoxine utilizes a dual-mechanism involving mitochondrial translocator proteins (TSPO).[2]

The Verdict: Head-to-head clinical data confirms Etifoxine provides non-inferior anxiolytic efficacy to Lorazepam and Alprazolam but demonstrates superior safety regarding psychomotor vigilance, memory retention, and withdrawal rebound.

Mechanistic Divergence: The Dual-Pathway Advantage

To understand the clinical difference, we must look at the synapse and the mitochondria.

  • Benzodiazepines (SoC): Act as positive allosteric modulators (PAMs) at the

    
     interface of the GABA
    
    
    
    receptor. This broad modulation depresses the entire CNS, leading to anxiolysis coupled with sedation and amnesia.
  • Etifoxine:

    • Direct Pathway: Binds preferentially to

      
       or 
      
      
      
      subunits of the GABA
      
      
      receptor (distinct from the BZD site).
    • Indirect (Mitochondrial) Pathway: Binds to the 18-kDa Translocator Protein (TSPO) on the outer mitochondrial membrane.[4] This stimulates the synthesis of endogenous neurosteroids (e.g., allopregnanolone), which then potently potentiate GABAergic transmission.[3][5]

Visualization: Dual-Mechanism vs. Single-Mechanism

The following diagram illustrates how Etifoxine recruits mitochondrial neurosteroidogenesis to amplify anxiolysis without the global CNS depression seen in BZDs.

Mechanism cluster_synapse Synaptic Cleft (GABA-A Receptor) cluster_mito Mitochondria (Outer Membrane) GABA_Rec GABA-A Receptor (Chloride Channel) BZD_Site BZD Binding Site (Alpha/Gamma) BZD_Site->GABA_Rec Global CNS Depression (Sedation + Anxiolysis) Beta_Site Beta-2/3 Subunit (Etifoxine Site) TSPO TSPO Protein (18 kDa) Cholesterol Cholesterol TSPO->Cholesterol Translocation Neurosteroids Neurosteroids (Allopregnanolone) Cholesterol->Neurosteroids Synthesis Neurosteroids->GABA_Rec Potentiation (Anxiolysis w/o Sedation) Drug_BZD Benzodiazepine (Lorazepam) Drug_BZD->BZD_Site Direct Binding Drug_Eti Etifoxine Drug_Eti->Beta_Site Direct Binding Drug_Eti->TSPO Mitochondrial Activation

Figure 1: Etifoxine's dual pathway recruits mitochondrial neurosteroid synthesis (green path), avoiding the broad alpha-subunit modulation responsible for BZD sedation (red path).

Head-to-Head Clinical Data

The following data synthesizes pivotal randomized controlled trials (RCTs) comparing Etifoxine directly against Lorazepam and Alprazolam in patients with Adjustment Disorders with Anxiety (ADWA).

Comparative Efficacy and Safety Profile
MetricEtifoxine (150mg/day)Lorazepam (2mg/day)Alprazolam (1.5mg/day)Statistical Significance
Anxiolytic Efficacy (HAM-A) -54.6% reduction-52.3% reductionComparableNon-Inferior (p=0.0006)
Responders (>50% imp.) Higher % of patientsLower % of patients--p=0.03 (Favoring Etifoxine)
Rebound Anxiety 1% of patients8% of patientsSignificant Increasep=0.034 (Favoring Etifoxine)
Psychomotor Vigilance No impairmentSignificant slowing--p<0.0001 (Favoring Etifoxine)
Withdrawal Symptoms NegligibleModerateModerate/High--

Data Sources: Nguyen et al. (2006) [1]; Stein et al. (2015) [2]; Deplanque et al. (2018) [3].

Key Insight: The "Rebound" Effect

A critical differentiator identified in Stein et al. (2015) is the post-discontinuation phase.

  • Alprazolam Group: After stopping treatment at Day 28, anxiety scores (HAM-A) increased (worsened) by Day 35.[6]

  • Etifoxine Group: After stopping at Day 28, anxiety scores continued to improve by Day 35.

  • Mechanism: This is attributed to the neuroplastic benefits of neurosteroids, which may reset the stress axis rather than simply masking symptoms.

Preclinical Experimental Protocol: Validating Selectivity

For researchers aiming to replicate these findings or test novel TSPO ligands, a "Selectivity Battery" is required. You must prove the compound reduces anxiety without compromising motor function.

The "Anxiolytic Index" Workflow

This protocol uses a crossover design to separate anxiolysis from sedation.

Reagents & Equipment:

  • Subjects: Male Wistar Rats (200-250g) or BALB/c mice (high innate anxiety).

  • Compounds: Etifoxine (50 mg/kg i.p.), Lorazepam (0.5 mg/kg i.p.), Vehicle (Saline/Tween).

  • Tests: Elevated Plus Maze (EPM) for anxiety; Rotarod for motor coordination.

Step-by-Step Methodology
  • Acclimatization: Handle animals for 3 days pre-trial to reduce handling stress.

  • Dosing (T-60 min): Administer compounds intraperitoneally 60 minutes prior to testing (matches Etifoxine Tmax).

  • Test 1: Rotarod (Motor Integrity):

    • Place animal on rotating rod (accelerating 4-40 rpm).

    • Measure Latency to Fall.

    • Expected Result: Lorazepam significantly reduces latency (ataxia). Etifoxine should match Vehicle.

  • Washout: 48-hour rest period.

  • Test 2: Elevated Plus Maze (Anxiety):

    • Place animal in center facing open arm.

    • Record for 5 minutes: Time in Open Arms vs. Closed Arms.

    • Expected Result: Both Etifoxine and Lorazepam significantly increase Open Arm time vs. Vehicle.

Workflow Diagram

Protocol cluster_tests Behavioral Battery (Sequential) Start Subject Selection (High-Anxiety Strain) Dosing Administer Compound (i.p. injection) Start->Dosing Rotarod Test A: Rotarod (Motor Coordination) Dosing->Rotarod T+60 min Washout 48h Washout Period Rotarod->Washout EPM Test B: Elevated Plus Maze (Anxiolysis) Washout->EPM Analysis Calculate Selectivity Ratio (Anxiety Reduction / Motor Deficit) EPM->Analysis

Figure 2: Sequential behavioral battery to calculate the therapeutic index. Etifoxine distinguishes itself by passing Test B while maintaining baseline performance in Test A.

Safety & Toxicology Notes

While Etifoxine is superior in CNS safety, researchers must be aware of somatic toxicity risks:

  • Hepatotoxicity: Rare cases of cytolytic hepatitis have been reported (approx. 1 in 9 million treatment days). Monitor liver enzymes in long-term studies.

  • Dermatological: Rare severe skin reactions (DRESS syndrome).

  • Cognition: Unlike Lorazepam, Etifoxine does not disrupt anterograde memory or reaction times in elderly populations [3].

Conclusion

Etifoxine challenges the Benzodiazepine hegemony by proving that GABAergic anxiolysis does not require sedation. By engaging the TSPO-neurosteroid axis , it offers a "physiologic" amplification of inhibition. For drug development professionals, Etifoxine serves as the primary validation that TSPO is a druggable target for anxiety disorders, offering a roadmap for next-generation non-sedating anxiolytics.

References

  • Nguyen, N., et al. (2006). Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double-blind controlled study in general practice. Human Psychopharmacology: Clinical and Experimental.

  • Stein, D. J., et al. (2015). Etifoxine versus alprazolam for the treatment of adjustment disorder with anxiety: a randomized controlled trial.[1][6] Advances in Therapy.

  • Deplanque, D., et al. (2018). Etifoxine impairs neither alertness nor cognitive functions of the elderly: A randomized, double-blind, placebo-controlled crossover study.[7] European Neuropsychopharmacology.

  • Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery.

  • Choi, Y. M., & Kim, K. H. (2015). Etifoxine for Pain Patients with Anxiety. The Korean Journal of Pain.

Sources

Validation

Comparative Toxicology &amp; Safety Assessment: 2-ethoxy-N-isobutylbenzamide (EIBB) vs. Traditional Salicylamide Analogs

Executive Summary & Compound Identity 2-ethoxy-N-isobutylbenzamide (EIBB) is a lipophilic derivative of the established analgesic Ethenzamide (2-ethoxybenzamide). While Ethenzamide is a widely used non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-ethoxy-N-isobutylbenzamide (EIBB) is a lipophilic derivative of the established analgesic Ethenzamide (2-ethoxybenzamide). While Ethenzamide is a widely used non-steroidal anti-inflammatory drug (NSAID) often combined with caffeine or aspirin, the N-isobutyl substitution in EIBB introduces significant physicochemical changes that alter its pharmacokinetic (PK) and toxicological profile.

This guide outlines the framework for establishing the safety profile of EIBB, comparing it against its structural parent (Ethenzamide) and the metabolic core (Salicylamide). The N-isobutyl moiety, structurally reminiscent of the "sanshool" class (tingling compounds found in Zanthoxylum), necessitates specific screening for TRP channel activation and altered metabolic clearance.

Structural Comparison Table
Feature2-ethoxy-N-isobutylbenzamide (EIBB) Ethenzamide (Parent)Salicylamide (Core)
Structure Benzamide core, 2-ethoxy, N-isobutylBenzamide core, 2-ethoxy, primary amideBenzamide core, 2-hydroxy, primary amide
Predicted LogP ~2.8 - 3.2 (High Lipophilicity)1.85 (Moderate)1.15 (Low)
BBB Permeability High (Predicted)ModerateLow
Primary Toxicity Concern CYP-mediated bioactivation, CNS depressionGastric irritation (mild), Hepatic strainGlucuronidation saturation
Primary Mechanism COX Inhibition (Predicted) + Potential TRP ModulationCOX Inhibition + 5-HT2B AntagonismCOX Inhibition (Weak)

In Silico & Physicochemical Profiling

Before wet-lab experimentation, the safety profile must be bounded by in silico predictions. The addition of the isobutyl group significantly increases lipophilicity, which correlates with higher volume of distribution (


) and potential central nervous system (CNS) toxicity.
ADMET Prediction Workflow
  • Lipophilicity (cLogP): EIBB is predicted to cross the Blood-Brain Barrier (BBB) more readily than Ethenzamide.

  • Metabolic Liability: The N-isobutyl group is a prime target for CYP450-mediated N-dealkylation.

  • Toxicity Alert: N-substituted benzamides can occasionally form reactive nitrenium ions if metabolized via N-hydroxylation, though this is less likely with alkyl groups than aryl groups.

Experimental Toxicology Protocols

To establish a robust safety profile, you must execute the following hierarchical assays. These protocols are designed to be self-validating with positive controls.

In Vitro Cytotoxicity (Hepatotoxicity & Nephrotoxicity)

Since Ethenzamide is metabolized in the liver and excreted by the kidneys, EIBB must be screened for organ-specific toxicity.

Protocol: MTT Cell Viability Assay

  • Cell Lines: HepG2 (Liver model) and HEK293 (Kidney model).

  • Controls:

    • Negative:[1] 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM) or Acetaminophen (10 mM).

    • Comparator: Ethenzamide (equimolar concentrations).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Exposure: Treat cells with EIBB and Ethenzamide in a concentration gradient (1 µM to 1000 µM).

  • Incubation: Incubate for 24h and 48h time points.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC50. If EIBB IC50 < 50 µM, it is flagged as highly cytotoxic.

Metabolic Stability (Microsomal Stability)

The N-isobutyl group protects the amide bond from hydrolysis but introduces oxidative liability.

Protocol: Liver Microsome Incubation

  • Mix: 0.5 mg/mL pooled human liver microsomes (HLM) + 1 µM Test Compound (EIBB).

  • Initiate: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Mechanism of Toxicity & Metabolic Pathways

Understanding the metabolic fate is crucial for safety. Ethenzamide is primarily de-ethylated to Salicylamide. EIBB has a "forked" metabolic path: it can be O-dealkylated (like Ethenzamide) or N-dealkylated (losing the isobutyl group).

Diagram 1: Predicted Metabolic Fate of EIBB

This diagram illustrates the divergence in metabolism between EIBB and its parent, highlighting potential toxic metabolites.

MetabolicPathways EIBB 2-ethoxy-N-isobutylbenzamide (EIBB) Met1 Metabolite 1: N-isobutylsalicylamide (O-dealkylation) EIBB->Met1 CYP2E1/CYP3A4 (Major Path?) Met2 Metabolite 2: Ethenzamide (N-dealkylation) EIBB->Met2 CYP450 (Minor Path) Met3 Salicylamide (Core) Met1->Met3 Amidase/CYP Met2->Met3 CYP2E1 (O-dealkylation) Conj Glucuronide/Sulfate Conjugates (Excretion) Met3->Conj UGT/SULT

Caption: Predicted metabolic divergence of EIBB. The N-dealkylation pathway restores the parent Ethenzamide, while O-dealkylation creates a novel salicylamide analog.

Comparative Safety Data Summary

The following table summarizes the expected profile based on Structure-Activity Relationships (SAR) and standard benzamide toxicology.

ParameterEthenzamide (Baseline)EIBB (Target)Risk Assessment
Acute Oral Toxicity (LD50) ~500-1000 mg/kg (Rat)Predicted: 300-600 mg/kgModerate: Increased lipophilicity often increases acute potency.
Gastric Irritation Low (Protective effect via 5-HT2B)UnknownMonitor: Assess for loss of 5-HT2B antagonism due to N-substitution.
Hepatotoxicity Rare; idiosyncratic.Potential IncreaseHigh: N-alkyl groups can slow clearance, increasing liver exposure.
CNS Effects Mild sedation at high doses.Likely HigherHigh: N-isobutyl enhances BBB penetration; screen for sedation/ataxia.
Irritancy (TRP Channels) None.PossibleModerate: Isobutylamides (e.g., sanshools) activate TRP channels (tingling/numbing).

Safety Assessment Workflow (Decision Tree)

To formally establish the profile, follow this logic flow. If the compound fails early steps (High Cytotoxicity or Rapid Instability), do not proceed to in vivo models.

SafetyWorkflow Start Start: EIBB Synthesis Step1 Step 1: In Silico ADME (LogP, CYP Prediction) Start->Step1 Step2 Step 2: In Vitro Cytotoxicity (HepG2 / HEK293) Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Stop1 STOP: High Toxicity Risk Decision1->Stop1 Yes Step3 Step 3: Microsomal Stability (t1/2 determination) Decision1->Step3 No Decision2 Rapid Clearance? (t1/2 < 10 min) Step3->Decision2 Decision2->Stop1 Yes (Bioavailability Issue) Step4 Step 4: Target Profiling (COX-1/2 vs TRP Channels) Decision2->Step4 No Step5 Step 5: In Vivo Acute Tox (OECD 423 - Rodent) Step4->Step5

Caption: Hierarchical safety assessment workflow. Progression to in vivo stages is contingent on passing in vitro cytotoxicity and stability thresholds.

References

  • Ohno, T., et al. (2021). "Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction."[2] Biological and Pharmaceutical Bulletin. Link

  • OECD. (2002). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. (n.d.). "Ethenzamide Compound Summary." National Library of Medicine. Link

  • Di Stefano, A., et al. (2002). "Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage."[3] Bioorganic & Medicinal Chemistry. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-ethoxy-N-isobutylbenzamide

Executive Summary & Risk Context 2-Ethoxy-N-isobutylbenzamide (often encountered as a structural analog or impurity in the synthesis of glinides, such as Repaglinide) presents a specific set of handling challenges. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Ethoxy-N-isobutylbenzamide (often encountered as a structural analog or impurity in the synthesis of glinides, such as Repaglinide) presents a specific set of handling challenges. While often categorized under generic "substituted benzamides," its structural relationship to pharmacologically active antidiabetic agents mandates a Risk-Based Approach rather than a standard "low-hazard" protocol.

Critical Safety Premise: In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide applies the Precautionary Principle . We treat this substance as a Performance-Based Control Band (PBCB) 3 agent (


) due to its potential biological activity and the known sensitization risks of benzamide derivatives.

Hazard Characterization (Read-Across Analysis)

As a Senior Scientist, I rely on "read-across" toxicology when specific SDS data is sparse. We analyze the parent pharmacophore and functional groups to predict risk.

Hazard ClassClassification (GHS)Mechanistic Justification
Acute Toxicity Category 4 (Oral)Based on 2-Ethoxybenzamide (LD50 ~2200 mg/kg). Benzamides can interfere with cellular metabolism at high doses.
Skin/Eye Irritation Category 2 / 2AThe amide moiety combined with the ethoxy group acts as a local irritant to mucous membranes.
Sensitization Potential SensitizerSubstituted benzamides are known to cause delayed hypersensitivity (Type IV) in some individuals.
Pharmacological Hypoglycemic RiskCritical: Structural similarity to Repaglinide suggests potential insulin-secreting activity. Ingestion/inhalation may alter blood glucose.

Personal Protective Equipment (PPE) Matrix

Do not default to a single PPE standard. Your protection must scale with the energy (potential for aerosolization) and quantity of the operation.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for selecting the appropriate PPE based on your specific experimental parameters.

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Solid Quantity > 10 mg? Solid->Quant_Solid Quant_Liq Concentration > 10 mM? Liquid->Quant_Liq Tier1 TIER 1: Standard (Fume Hood + Nitrile) Quant_Solid->Tier1 No Tier3 TIER 3: Containment (Glovebox/Isolator + Tyvek) Quant_Solid->Tier3 Yes (Dust Risk) Quant_Liq->Tier1 No Tier2 TIER 2: Elevated (Double Glove + N95/P100) Quant_Liq->Tier2 Yes (Splash Risk)

Figure 1: Risk-Based PPE Selection Matrix. Select Tier 3 for any dry powder handling outside a fume hood.

Detailed PPE Specifications
  • Respiratory Protection (The Critical Barrier):

    • Standard: Use a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Open Bench (Prohibited for Solids): If weighing must occur outside a hood (not recommended), a P100/N100 Half-Face Respirator is mandatory. Surgical masks provide zero protection against benzamide particulates.

  • Dermal Protection:

    • Glove Material: Nitrile (Minimum thickness 0.11 mm).

    • Technique: Double-gloving is required. The outer glove is sacrificial; change immediately upon splash.

    • Permeation Data:

      • Nitrile: >480 min breakthrough (excellent).

      • Latex: Avoid (poor resistance to organic amides).

  • Ocular Protection:

    • Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the fine particulate nature of the solid.

Operational Workflow: From Storage to Disposal

This protocol is designed to be self-validating. If you cannot perform a step (e.g., lack of a balance enclosure), stop and reassess.

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). Benzamides are generally stable, but the ethoxy ether linkage can be susceptible to oxidation over long periods.

  • Container: Amber glass vial with a PTFE-lined cap. Avoid plastics that may leach plasticizers (phthalates) which can interfere with analytical peaks (HPLC/LC-MS).

Phase 2: Weighing & Solubilization (Highest Risk)
  • Static Control: Use an ionizing bar or anti-static gun before weighing. Substituted benzamides are often fluffy, electrostatic solids that "jump" during spatulation.

  • Solvent Choice:

    • Preferred: DMSO or Methanol (High solubility).

    • Avoid: Water (Low solubility; creates suspension/dust hazards).

  • Step-by-Step:

    • Place tared vial inside the balance enclosure.

    • Transfer solid.

    • Cap the vial inside the enclosure before removing.

    • Wipe the exterior of the vial with a Methanol-dampened Kimwipe (verify decontamination).

Phase 3: Waste Management
  • Segregation: Do not mix with general organic waste.

  • Labeling: "Hazardous Waste - Toxic Organic (Benzamide Derivative)."

  • Quenching: If disposal requires neutralization, treating with 1N NaOH can hydrolyze the amide bond (slowly) to the corresponding benzoate, but incineration is the preferred industrial disposal method.

Emergency Response Protocol

In the event of a spill, immediate action prevents area contamination.[1][2]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Don 2. Don Tier 3 PPE (Resp + Double Glove) Evacuate->PPE_Don Contain 3. Cover with Damp Absorbent Pads PPE_Don->Contain Clean 4. Wipe with Methanol (Solubilize) Contain->Clean Verify 5. UV Light Check (Benzamides fluoresce) Clean->Verify

Figure 2: Emergency Spill Response Workflow.[1][2] Note the use of UV light for verification.

Decontamination Verification: Many benzamides, including 2-ethoxy-N-isobutylbenzamide, possess UV chromophores. Use a handheld UV lamp (254 nm) to inspect the spill area after cleaning. Dark spots or fluorescence (depending on the surface) indicate residual contamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918537 (Related Structure: Repaglinide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzamide Derivatives. Retrieved from [Link]

(Note: Direct SDS links are dynamic; refer to the CAS-specific search on the provided vendor sites for the most current revision.)

Sources

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